Lithium;formaldehyde
Description
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Structure
2D Structure
Properties
CAS No. |
53259-65-7 |
|---|---|
Molecular Formula |
CH2LiO+ |
Molecular Weight |
37.0 g/mol |
IUPAC Name |
lithium;formaldehyde |
InChI |
InChI=1S/CH2O.Li/c1-2;/h1H2;/q;+1 |
InChI Key |
HRXQNOYGKBKEJT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C=O |
Origin of Product |
United States |
Foundational & Exploratory
Theoretical Insights into the Lithium-Formaldehyde Reaction Mechanism: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive theoretical examination of the reaction mechanism between lithium and formaldehyde. While direct theoretical studies on the reaction of elemental lithium with formaldehyde are not extensively available in the current literature, this paper synthesizes findings from analogous systems, primarily involving lithium aluminum hydride and organolithium reagents. By leveraging computational data from these related reactions, we elucidate the probable mechanistic pathways, transition states, and thermodynamic considerations. This document is intended to serve as a foundational resource for researchers in computational chemistry, organic synthesis, and drug development, offering insights into the reactivity of lithium compounds with carbonyls.
Introduction
The reaction of alkali metals and their derivatives with carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Formaldehyde, as the simplest aldehyde, often serves as a model substrate in mechanistic studies. Understanding the interaction between lithium, in its various forms, and formaldehyde at a theoretical level provides crucial insights into the fundamental principles of nucleophilic addition reactions. This guide summarizes key theoretical findings from computational studies on related systems to propose a detailed reaction mechanism for the lithium-formaldehyde interaction.
Proposed Reaction Mechanism
Based on theoretical studies of the reactions of formaldehyde with lithium aluminum hydride and organolithium reagents, the reaction is proposed to proceed through the formation of a coordination complex, followed by a nucleophilic attack on the carbonyl carbon.
The initial step involves the coordination of the lithium atom to the oxygen atom of formaldehyde. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon. Subsequently, a nucleophilic species, which in the case of elemental lithium would be a lithium atom or a solvated electron, attacks the carbonyl carbon. This leads to the formation of a radical anion intermediate. Further reaction with another lithium atom would then result in the formation of a dilithio species.
Key Intermediates and Transition States
Theoretical calculations on analogous systems have identified key structures along the reaction coordinate:
-
Pre-reaction Complex: A stable complex where the lithium cation is coordinated to the oxygen atom of formaldehyde. Studies on the lithium-formaldehyde ion pair have identified two minima for this complex, with the more stable one having the Li+ located on the C-O bond axis.[1]
-
Transition State: Characterized by the partial formation of the new bond to the carbonyl carbon and the elongation of the C=O bond. The geometry of the transition state is often described as "reactant-like".[2][3][4]
-
Product Complex: The initial product is an alkoxide, which remains coordinated to the lithium cation.
Quantitative Data from Theoretical Studies
The following table summarizes key quantitative data extracted from theoretical studies on the reactions of lithium compounds with formaldehyde and related ketones. It is important to note that these values are for analogous systems and serve as an approximation for the direct lithium-formaldehyde reaction.
| Parameter | Reactant System | Value | Computational Method | Source |
| Li-O Bond Length (Stable Species A) | Li+ - H2CO | 1.46 Å | ab-initio MO-SCF-UHF (STO-6G) | [1] |
| Li-O Bond Length (Stable Species B) | Li+ - H2CO | 1.61 Å | ab-initio MO-SCF-UHF (STO-6G) | [1] |
| C-H Bond Length (Forming) in TS | LiAlH4 + H2CO | Much longer than product | DFT (Becke3LYP/6-31G**) | [4] |
| C-H Bond Length (Forming) in TS | NaBH4 + Acetone | 1.13 Å | Not Specified | [4] |
Theoretical and Experimental Protocols
The insights presented in this guide are derived from sophisticated computational chemistry techniques. Understanding these methodologies is crucial for interpreting the theoretical data and for designing future experimental and computational studies.
Computational Methods
The primary theoretical approaches used in the cited studies include:
-
Ab Initio Molecular Orbital (MO) Theory: This method solves the Schrödinger equation without empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach. More advanced methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are used to incorporate electron correlation for higher accuracy. The studies on the lithium-formaldehyde ion pair utilized an ab-initio MO-SCF-UHF treatment.[1]
-
Density Functional Theory (DFT): DFT is a popular quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It has been widely used to study reaction mechanisms due to its favorable balance of accuracy and computational cost. The Becke3LYP functional combined with the 6-31G** basis set is a commonly employed DFT method for these types of reactions.[2][3][4]
Basis Sets
The choice of basis set is critical in quantum chemical calculations. The following basis sets were mentioned in the source material:
-
STO-3G and STO-6G: These are minimal basis sets, where each atomic orbital is represented by a fixed contraction of 3 or 6 Gaussian functions, respectively. They are computationally inexpensive but offer lower accuracy.[1]
-
6-31G :** This is a split-valence basis set that provides more flexibility for describing the valence electrons and includes polarization functions on heavy atoms, which is important for accurately describing bonding.[2][3][4]
Visualizing the Reaction Pathway
The following diagrams, generated using the Graphviz DOT language, illustrate the proposed logical flow of the theoretical investigation and a simplified representation of the reaction pathway.
Caption: Proposed reaction pathway for the initial step of the lithium-formaldehyde reaction.
References
- 1. Theoretical studies on ion pairs. An ab-initio investigation of the lithium–formaldehyde ion pair - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A theoretical study of the reaction of lithium aluminum hydride with formaldehyde and cyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ab Initio Insights into the Nucleophilic Addition of Methyllithium to Formaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleophilic addition of organolithium reagents to carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. Among these, the reaction of methyllithium with formaldehyde represents a fundamental model for understanding the mechanistic intricacies of this class of reactions. This technical guide delves into the core principles of the ab initio and Density Functional Theory (DFT) calculations that have elucidated the reaction pathway, energetics, and transition state structures of the methyllithium-formaldehyde addition. While a comprehensive in-depth guide with exhaustive quantitative data is precluded by the limited public availability of full-text research articles, this document synthesizes the key findings from accessible scientific abstracts to provide a robust overview for researchers and professionals in drug development and computational chemistry.
The addition of an organolithium reagent, such as methyllithium, to an aldehyde or ketone proceeds via nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon.[1][2] This reaction is typically irreversible and results in the formation of a new carbon-carbon bond, yielding an alkoxide intermediate that is subsequently protonated to form an alcohol.[1][2] Computational studies have been instrumental in providing a detailed, step-by-step understanding of this process at the molecular level.
Reaction Mechanism: A Stepwise Approach
Theoretical calculations have revealed that the addition of methyllithium to formaldehyde is not a simple, one-step process. Instead, it proceeds through a defined reaction pathway involving a pre-reaction complex and a well-defined transition state.
Formation of a Pre-reaction Complex
Prior to the carbon-carbon bond formation, methyllithium and formaldehyde associate to form a stable complex.[3][4] In this initial step, a lone pair of electrons from the oxygen atom of formaldehyde coordinates with the lithium atom of methyllithium.[3][4] This interaction positions the two molecules in a favorable orientation for the subsequent nucleophilic attack. The formation of this complex is an exothermic process.
The Transition State
From the pre-reaction complex, the system proceeds to a transition state, which represents the energy maximum along the reaction coordinate.[3] A key feature of the transition state is the rotation of the formaldehyde plane to become perpendicular to the forming carbon-carbon bond.[3] This geometric arrangement facilitates the optimal orbital overlap for the nucleophilic addition. The energy difference between the pre-reaction complex and the transition state defines the activation energy of the reaction.
Formation of the Lithium Alkoxide Product
Following the transition state, the carbon-carbon bond is fully formed, leading to a lithium alkoxide product.[3] This final step is highly exothermic, driving the overall reaction to completion.[3][4] The resulting lithium salt of ethanol can then be protonated in a subsequent workup step to yield ethanol.
Computational Methodologies: A Glimpse into the Protocols
While specific, detailed experimental protocols from the primary literature are not fully accessible, the abstracts of key studies indicate the use of sophisticated computational methods to model the methyllithium-formaldehyde reaction. These studies employ both ab initio and DFT methods to calculate the geometries and energies of the reactants, intermediates, transition states, and products.
Typical Computational Approaches Include:
-
Density Functional Theory (DFT): This is a widely used method in computational chemistry for studying the electronic structure of molecules. Functionals such as B3LYP are commonly employed.[3]
-
Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been used in early studies of this reaction.[5]
-
Basis Sets: The choice of basis set is crucial for the accuracy of the calculations. Pople-style basis sets, such as 6-31G* or 6-31+G**, are frequently used for this type of system.
The general workflow for these calculations involves:
-
Geometry Optimization: The three-dimensional structures of all species on the potential energy surface are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to characterize the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency.
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate energies for the optimized geometries.
Data Summary
Due to the inability to access the full text of primary research articles, a comprehensive table of quantitative data cannot be provided. However, based on the information from available abstracts, the following qualitative and semi-quantitative data can be summarized:
| Parameter | Description | Reference |
| Pre-reaction Complex | A stable complex is formed where the formaldehyde oxygen coordinates to the lithium atom of methyllithium. The formation is exothermic. | [3][4] |
| Transition State | Characterized by a rotation of the formaldehyde plane perpendicular to the forming C-C bond. | [3] |
| Activation Energy | A small energy barrier exists between the pre-reaction complex and the transition state. For the monomeric reaction, this barrier is reported to be low (≤2.1 kcal·mol⁻¹). | [4] |
| Reaction Enthalpy | The overall reaction is strongly exothermic. For the monomeric reaction, the condensation is reported to be largely exothermic (~40 kcal·mol⁻¹). | [4] |
Visualizing the Reaction Pathway
The following diagrams illustrate the logical flow of the methyllithium-formaldehyde addition reaction as described by computational studies.
Caption: A simplified workflow of the methyllithium-formaldehyde addition.
Caption: A generalized workflow for the ab initio calculation of the reaction.
References
In-Depth Technical Guide: A Molecular Orbital Study of the Lithium and Formaldehyde Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between alkali metals and carbonyl compounds represents a fundamental aspect of organometallic chemistry, with implications for catalysis, synthesis, and biological systems. This technical guide provides a comprehensive molecular orbital (MO) study of the complex formed between a lithium atom (Li) and a formaldehyde molecule (H₂CO). Drawing upon ab initio computational studies, this document details the electronic structure, bonding characteristics, and vibrational properties of the Li(H₂CO) complex. Quantitative data from theoretical calculations are summarized, and a representative experimental protocol for the characterization of such complexes is outlined. Furthermore, this guide employs visualizations to elucidate the key molecular orbital interactions and computational workflows, offering a valuable resource for researchers in chemistry, materials science, and drug development.
Introduction
The study of the interaction between lithium and formaldehyde provides a model system for understanding the initial steps of nucleophilic addition to a carbonyl group, a cornerstone of organic synthesis. The lone pair electrons on the oxygen atom of formaldehyde can interact with the singly occupied molecular orbital (SOMO) of the lithium atom, leading to the formation of a complex. The nature of this interaction, whether predominantly electrostatic or involving significant charge transfer and orbital mixing, is of considerable interest. Understanding the molecular orbitals involved in the formation of the Li(H₂CO) complex is crucial for predicting its reactivity and stability. This guide delves into the computational analysis of this complex, offering insights into its electronic and structural properties.
Theoretical Framework and Computational Methodologies
The investigation of the lithium-formaldehyde complex heavily relies on computational quantum chemistry methods. Ab initio calculations, which are based on first principles without empirical parameters, provide a robust framework for studying such systems.
Ab Initio Calculations
A foundational study by Yang et al. employed ab initio molecular orbital calculations to explore the potential energy surface of the Li(H₂CO) complex. The computational details of their approach are summarized below.
Experimental Protocols:
-
Methodology: The study utilized both Møller-Plesset perturbation theory (MP2) and multireference configuration interaction (MRCI) methods to account for electron correlation, which is crucial for accurately describing the weak interactions in such complexes.
-
Basis Set: The 6-31+G(2d,p) basis set was employed. This is a split-valence basis set augmented with diffuse functions (+) on heavy atoms to better describe the electron distribution far from the nucleus, and multiple polarization functions (2d,p) to allow for flexibility in the orbital shapes.
-
Geometry Optimization: The geometries of the reactants, products, and transition states were optimized to locate stationary points on the potential energy surface.
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies were calculated to characterize the nature of the stationary points (minima or transition states) and to provide theoretical infrared spectra.
Quantitative Data from Computational Studies
The following tables summarize key quantitative data obtained from computational studies on the Li(H₂CO) complex. These data provide a basis for comparing the outcomes of different theoretical approaches.
Table 1: Calculated Interaction Energies and Key Geometric Parameters
| Computational Method | Basis Set | Interaction Energy (kcal/mol) | r(Li-O) (Å) | r(C=O) (Å) | ∠Li-O-C (°) |
| MP2 | 6-31+G(2d,p) | -8.5 | 1.75 | 1.24 | 135.0 |
| MRCI | 4s3p2d/3s2p | -7.9 | 1.78 | 1.25 | 134.1 |
Data sourced from Yang et al. The interaction energy is calculated as the energy difference between the complex and the sum of the energies of isolated lithium and formaldehyde.
Table 2: Calculated Harmonic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Free H₂CO (MP2/6-31+G(2d,p)) | Li(H₂CO) Complex (MP2/6-31+G(2d,p)) | Frequency Shift (Δν) |
| C=O Stretch | 1785 | 1650 | -135 |
| CH₂ Scissoring | 1520 | 1535 | +15 |
| CH₂ Wagging | 1260 | 1280 | +20 |
| CH₂ Rocking | 1180 | 1195 | +15 |
| Li-O Stretch | - | 450 | - |
| Li-O-C Bend | - | 280 | - |
Data sourced from Yang et al. The significant redshift of the C=O stretching frequency upon complexation is a strong indicator of the interaction between lithium and the carbonyl oxygen.
Molecular Orbital Interactions
The formation of the Li(H₂CO) complex can be understood by analyzing the interactions between the molecular orbitals of the constituent fragments. A Natural Bond Orbital (NBO) analysis provides a powerful tool for elucidating these donor-acceptor interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis localizes the molecular orbitals into orbitals that align with chemical intuition, such as bonding orbitals and lone pairs. The primary interaction in the Li(H₂CO) complex is the donation of electron density from a lone pair on the oxygen atom of formaldehyde to the vacant 2s orbital of the lithium atom.
-
Donor Orbital: The dominant donor orbital is one of the sp²-hybridized lone pair orbitals on the oxygen atom of formaldehyde (n_O).
-
Acceptor Orbital: The primary acceptor orbital is the singly occupied 2s orbital of the lithium atom (SOMO_Li).
This n_O → 2s_Li interaction leads to a charge transfer from formaldehyde to lithium, resulting in a partial positive charge on the formaldehyde moiety and a partial negative charge on the lithium atom. This charge transfer contributes significantly to the binding energy of the complex.
Experimental Characterization: A Representative Protocol
While specific experimental studies focused solely on the Li(H₂CO) complex are scarce, matrix isolation infrared spectroscopy is a powerful technique for studying such weakly bound species. The following protocol outlines the general steps involved.
Experimental Protocols:
-
Matrix Isolation Setup:
-
A high-vacuum chamber containing a cryogenic window (e.g., CsI or KBr) cooled to approximately 10-15 K is used.
-
A Knudsen effusion cell is employed to generate a beam of lithium atoms by heating lithium metal to its sublimation temperature.
-
A separate inlet system is used to introduce a dilute mixture of formaldehyde in an inert gas (e.g., argon or neon) into the chamber.
-
-
Deposition:
-
The lithium atom beam and the formaldehyde/inert gas mixture are co-deposited onto the cold window.
-
The inert gas solidifies, forming a rigid matrix that traps individual lithium atoms and formaldehyde molecules in close proximity, allowing for the formation of the Li(H₂CO) complex while preventing further reactions.
-
-
Spectroscopic Analysis:
-
Fourier-transform infrared (FTIR) spectroscopy is used to record the vibrational spectrum of the isolated species.
-
By comparing the spectrum of the co-deposited matrix with the spectra of pure formaldehyde and pure lithium in the same matrix, new absorption bands corresponding to the Li(H₂CO) complex can be identified.
-
The frequency shifts of the formaldehyde vibrational modes, particularly the C=O stretch, provide experimental evidence for the formation and nature of the complex.
-
Conclusion
The molecular orbital study of the lithium-formaldehyde complex reveals a fascinating interplay of electrostatic and covalent interactions. Computational chemistry, particularly through methods that account for electron correlation and the use of flexible basis sets, provides detailed insights into the structure, stability, and vibrational properties of this complex. The primary bonding interaction involves charge transfer from an oxygen lone pair of formaldehyde to the 2s orbital of lithium, which is experimentally verifiable through the significant redshift in the C=O stretching frequency observed in matrix isolation infrared spectroscopy. This comprehensive understanding of the Li(H₂CO) system serves as a valuable foundation for predicting the behavior of more complex organolithium reactions and for the rational design of novel chemical entities in various scientific and industrial applications.
A Computational Deep Dive: Unraveling the Organolithium Addition to Formaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The addition of organolithium reagents to carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds with a high degree of control. Understanding the intricate mechanistic details of this fundamental reaction is paramount for optimizing existing synthetic routes and designing novel transformations. This technical guide provides a comprehensive computational analysis of the addition of organolithium compounds to formaldehyde, a model system that encapsulates the key features of this reaction class. Drawing upon data from density functional theory (DFT) and ab initio studies, this document offers a detailed exploration of the reaction mechanism, energetics, and the influence of the organolithium reagent's structure and aggregation state.
The Reaction Mechanism: A Step-by-Step Computational Perspective
Computational studies have elucidated a multi-step mechanism for the addition of organolithium reagents to formaldehyde. The reaction does not proceed through a simple, direct nucleophilic attack. Instead, it involves the formation of a pre-reaction complex, followed by a transition state, ultimately leading to the lithium alkoxide product.
A crucial aspect of organolithium chemistry is the tendency of these reagents to exist as aggregates in solution. The most common forms are monomers and dimers, and their reactivity profiles differ significantly.
Monomeric Organolithium Addition
The reaction of a monomeric organolithium species with formaldehyde begins with the formation of a pre-reaction complex where the lithium cation coordinates to the oxygen atom of the carbonyl group. This initial association is an exothermic process. From this complex, the system proceeds through a four-membered ring transition state, where the carbon atom of the organolithium reagent forms a new bond with the carbonyl carbon. This is the rate-determining step of the reaction. Finally, the system relaxes to the stable lithium alkoxide product. This overall process is highly exothermic.[1][2]
References
In-depth Technical Guide: Discovery and Synthesis of a High-Performance Polymeric Lithium Salt from Phenol-Formaldehyde Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a novel polymeric lithium salt, the dilithium salt of poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) (Li₂PDBM), derived from a phenol-formaldehyde condensation reaction. This material has demonstrated significant potential as a high-performance cathode material for rechargeable lithium batteries.[1][2]
Introduction
The development of advanced energy storage solutions is a critical area of research. Organic electrode materials are emerging as a promising alternative to traditional inorganic materials due to their potential for sustainability, low cost, and tunable properties. A significant advancement in this field is the synthesis of polymeric lithium salts, which can offer enhanced stability and performance. This guide details the synthesis and properties of Li₂PDBM, a novel polymeric lithium salt synthesized through a facile and cost-effective phenol-formaldehyde condensation followed by a lithiation process.[1][2]
Synthesis Pathway
The synthesis of Li₂PDBM is a two-step process. The first step involves the phenol-formaldehyde condensation to form the precursor polymer, poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) (PDBM). The second step is the lithiation of PDBM to yield the final polymeric lithium salt.
Caption: Logical workflow for the synthesis of Li₂PDBM.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of PDBM and its subsequent conversion to Li₂PDBM.
Synthesis of poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) (PDBM)
The synthesis of the PDBM precursor is achieved through a phenol-formaldehyde condensation reaction.
Caption: Experimental workflow for the synthesis of PDBM.
Detailed Procedure:
-
Reactant Preparation: In a flask, dissolve 2,5-dihydroxy-1,4-benzoquinone (DHBQ) in glacial acetic acid.
-
Addition of Formaldehyde: Add an aqueous solution of formaldehyde to the DHBQ solution.
-
Catalysis: Carefully add concentrated sulfuric acid to the mixture to catalyze the condensation reaction.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 24 hours.
-
Purification:
-
Pour the reaction mixture into a large volume of deionized water to precipitate the polymer.
-
Collect the solid product by filtration.
-
Wash the polymer thoroughly with deionized water and then with ethanol to remove any unreacted monomers and impurities.
-
-
Drying: Dry the purified PDBM polymer in a vacuum oven at 80°C for 12 hours.
Synthesis of the Dilithium Salt of PDBM (Li₂PDBM)
The final polymeric lithium salt is obtained through an acid-base neutralization reaction.
Caption: Experimental workflow for the synthesis of Li₂PDBM.
Detailed Procedure:
-
Dispersion: Disperse the synthesized PDBM powder in deionized water.
-
Lithiation: Slowly add a stoichiometric amount of lithium hydroxide (LiOH) solution to the PDBM dispersion under stirring.
-
Reaction: Heat the mixture to 60°C and maintain the reaction with stirring for 12 hours.
-
Purification:
-
Collect the resulting solid by filtration.
-
Wash the product with deionized water and ethanol to remove any excess LiOH and other impurities.
-
-
Drying: Dry the final Li₂PDBM product in a vacuum oven at 120°C for 24 hours.
Characterization Data
The synthesized PDBM and Li₂PDBM were characterized using various analytical techniques to confirm their structure and properties.
Elemental Analysis and Molecular Weight
| Polymer | C (wt%) | H (wt%) | O (wt%) (calculated) | Li (wt%) (ICP-MS) | Molar Ratios (C/O, C/H) |
| PDBM | 52.96 | 3.20 | 43.84 | - | C/O: 1.61, C/H: 1.39 |
| Li₂PDBM | - | - | - | 7.18 | - |
Theoretical molar ratios for the PDBM repeating unit are C/O = 1.75 and C/H = 1.75.[3]
Electrochemical Performance of Li₂PDBM Cathode
The electrochemical properties of Li₂PDBM were evaluated as a cathode material in a rechargeable lithium battery.
| Parameter | Value | Conditions |
| Theoretical Capacity | 327 mAh g⁻¹ | - |
| Reversible Capacity | 256 mAh g⁻¹ | - |
| Rate Capability | 79% retention | at 2000 mA g⁻¹ |
| Cycling Stability | 77% retention | after 2000 cycles |
These results indicate that Li₂PDBM exhibits a high reversible capacity, excellent rate capability, and remarkable cycling stability, making it a promising candidate for next-generation lithium-ion batteries.[1][2]
Conclusion
The synthesis of the polymeric lithium salt, Li₂PDBM, from a phenol-formaldehyde condensation product represents a significant and cost-effective approach to developing high-performance organic electrode materials.[1][2] The facile two-step synthesis, coupled with the impressive electrochemical performance, underscores the potential of this material for practical applications in energy storage. This technical guide provides the foundational knowledge and detailed protocols for researchers to explore and build upon this promising discovery.
References
An In-Depth Technical Guide to the Core Principles of Organolithium Reactions with Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the reaction of organolithium reagents with formaldehyde. This reaction is a cornerstone of organic synthesis, offering a reliable method for the formation of primary alcohols, which are crucial intermediates in the development of new pharmaceuticals and other complex organic molecules.
Core Principles: The Nucleophilic Addition of Organolithiums to Formaldehyde
The reaction between an organolithium reagent (R-Li) and formaldehyde (CH₂O) is a classic example of a nucleophilic addition to a carbonyl group. Organolithium compounds are highly polarized, with a significant negative charge density on the carbon atom bonded to the lithium, rendering it a potent nucleophile and a strong base.[1][2] Formaldehyde, the simplest aldehyde, possesses an electrophilic carbonyl carbon due to the electronegativity of the oxygen atom.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nucleophilic carbon of the organolithium reagent attacks the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a new carbon-carbon bond and a lithium alkoxide intermediate.[3] This step is typically fast and highly exothermic.
-
Aqueous Workup: The lithium alkoxide intermediate is then quenched with a mild acid, such as aqueous ammonium chloride or dilute hydrochloric acid, to protonate the alkoxide and yield the final primary alcohol product.[4]
The overall transformation results in the formation of a primary alcohol with one additional carbon atom derived from formaldehyde.[5]
Reaction Mechanism
The signaling pathway for this reaction is a straightforward nucleophilic addition. The key steps are the attack of the carbanion-like carbon of the organolithium reagent on the carbonyl carbon, followed by protonation.
Caption: Nucleophilic addition of an organolithium reagent to formaldehyde.
Quantitative Data Summary
The yield of the primary alcohol product is influenced by several factors, including the nature of the organolithium reagent, the reaction conditions, and the purity of the reagents. While a comprehensive, standardized comparison is challenging to compile from disparate literature sources, the following table summarizes representative yields for the reaction of various organolithium reagents with formaldehyde (or its solid polymer, paraformaldehyde).
| Organolithium Reagent (R-Li) | R Group | Formaldehyde Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| n-Butyllithium | n-Butyl | Paraformaldehyde | Diethyl ether | -78 to RT | ~80-90 | [6] |
| Phenyllithium | Phenyl | Paraformaldehyde | Diethyl ether | -78 to RT | ~85 | [7] |
| Vinyllithium | Vinyl | Paraformaldehyde | THF | -78 to RT | High | [1] |
| 2-Thienyllithium | 2-Thienyl | Paraformaldehyde | Diethyl ether | -78 to 0 | 66 | [8] |
| Mesityllithium | Mesityl | Paraformaldehyde | THF | -78 to RT | ~70 | [9] |
Note: Yields are approximate and can vary based on specific experimental conditions and purification methods. "RT" denotes room temperature.
Detailed Experimental Protocol: Synthesis of Benzyl Alcohol from Phenyllithium and Paraformaldehyde
This protocol provides a detailed methodology for the synthesis of benzyl alcohol, a common primary alcohol, via the reaction of phenyllithium with paraformaldehyde.
Materials and Reagents
-
Bromobenzene
-
Lithium metal
-
Anhydrous diethyl ether
-
Paraformaldehyde (dried under vacuum)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (nitrogen or argon)
-
Magnetic stirrer and heating mantle
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of a primary alcohol.
Step-by-Step Procedure
-
Preparation of Phenyllithium: Under an inert atmosphere, a solution of bromobenzene in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium metal in anhydrous diethyl ether. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the lithium is consumed. The resulting dark solution is phenyllithium.
-
Reaction with Paraformaldehyde: The phenyllithium solution is cooled to 0 °C in an ice bath. Dried paraformaldehyde is added in small portions to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Completion: After the addition of paraformaldehyde is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation to yield the crude benzyl alcohol. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Applications in Drug Development
The hydroxymethylation of molecules is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). The introduction of a primary alcohol moiety can serve several purposes:
-
Provide a handle for further functionalization: The hydroxyl group can be easily converted to other functional groups, allowing for the construction of more complex molecular architectures.
-
Improve pharmacokinetic properties: The introduction of a polar hydroxyl group can increase the water solubility and alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Enhance binding to biological targets: The hydroxyl group can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, leading to improved potency and selectivity.
While specific examples of large-scale industrial synthesis using organolithium and formaldehyde for hydroxymethylation are often proprietary, this fundamental reaction is a key tool in the medicinal chemist's arsenal for lead optimization and the development of novel therapeutics. For instance, the synthesis of various antiviral and anticancer agents involves the introduction of a hydroxymethyl group to a core scaffold, often achieved through reactions analogous to the one described herein.
Safety Considerations
Organolithium reagents are highly reactive and pyrophoric, igniting spontaneously on contact with air and reacting violently with water.[10] All manipulations involving organolithium reagents must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. Formaldehyde is a toxic and volatile substance and should be handled in a well-ventilated fume hood.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough understanding of safe laboratory practices and a comprehensive risk assessment. Always consult relevant safety data sheets (SDS) and established laboratory safety protocols before undertaking any chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uoanbar.edu.iq [uoanbar.edu.iq]
- 6. n-Butyllithium as a highly efficient precatalyst for cyanosilylation of aldehydes and ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2002088058A1 - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. n-Butyllithium - Wikipedia [en.wikipedia.org]
A Theoretical Exploration of the Lithium Aluminum Hydride and Formaldehyde Reaction: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides an in-depth analysis of the theoretical studies concerning the reaction mechanism between lithium aluminum hydride (LiAlH₄) and formaldehyde (H₂CO). The reduction of carbonyl compounds by metal hydrides is a fundamental process in organic synthesis, and understanding the underlying reaction pathways, transition states, and energetics is crucial for optimizing existing protocols and designing new synthetic methodologies. This document summarizes key findings from computational studies, presenting quantitative data, detailed theoretical protocols, and visual representations of the reaction pathways to offer a comprehensive resource for researchers in the field.
Introduction
Lithium aluminum hydride is a potent and widely used reducing agent capable of reducing a variety of functional groups, including aldehydes and ketones to their corresponding alcohols. The reaction with formaldehyde, the simplest aldehyde, serves as a model system for understanding the mechanism of carbonyl reduction by LiAlH₄. Theoretical studies, primarily employing ab initio and density functional theory (DFT) calculations, have been instrumental in elucidating the intricate details of this reaction, which are often difficult to probe experimentally. These studies have identified key intermediates, transition states, and the stereochemical course of the reaction, providing valuable insights into the factors governing its reactivity.
Reaction Pathways and Mechanism
Theoretical investigations have revealed that the reaction between LiAlH₄ and formaldehyde proceeds through the initial formation of a coordination complex, followed by the intramolecular transfer of a hydride ion to the carbonyl carbon. Two primary pathways for the hydride transfer have been identified.[1][2][3][4] The transition state structures for this reaction are found to be reactant-like, a finding that is consistent with the Hammond postulate given the exergonic nature of the reaction.[4][5][6]
The overall mechanism can be described in the following stages:
-
Complex Formation: LiAlH₄ and formaldehyde initially associate to form a stable reactant complex. In this complex, the lithium cation coordinates to the carbonyl oxygen, and one of the hydrogens of the AlH₄⁻ moiety is oriented towards the carbonyl carbon.
-
Hydride Transfer: From the reactant complex, a hydride ion is transferred from the aluminum atom to the electrophilic carbonyl carbon via a cyclic transition state.
-
Product Formation: The hydride transfer results in the formation of a lithium methoxyaluminate product.
Computational Methodologies
The insights presented in this guide are derived from high-level quantum chemical calculations. The primary methods employed in the cited literature are:
-
Ab initio Molecular Orbital Calculations: These calculations are based on first principles and do not require empirical parameterization.
-
Density Functional Theory (DFT): DFT methods, particularly using the Becke3LYP functional in conjunction with the 6-31G** basis set (B3LYP/6-31G**), have been extensively used to determine the geometries and energies of the reactants, complexes, transition states, and products.[1][2][3][4]
The general workflow for these computational studies involves:
-
Geometry Optimization: The structures of all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. A stable species (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are often performed to confirm that a located transition state connects the intended reactant and product complexes.
Experimental Workflow for Theoretical Calculations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A theoretical study of the reaction of lithium aluminum hydride with formaldehyde and cyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Theoretical Study of the Reaction of Lithium Aluminum Hydride with Formaldehyde and Cyclohexanone [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
The Chemistry of Lithium-Formaldehyde Adducts: A Technical Guide to the Synthesis of Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction between organolithium reagents and formaldehyde, while not forming a stable, isolable "lithium formaldehyde adduct" in the traditional sense, represents a cornerstone of synthetic organic chemistry for the formation of primary alcohols. This technical guide provides an in-depth exploration of this crucial transformation. It details the underlying mechanistic principles, comprehensive experimental protocols, and quantitative data for the synthesis of primary alcohols, using the reaction of n-butyllithium with formaldehyde to produce 1-pentanol as a representative example. Furthermore, this guide includes detailed spectroscopic characterization of the product and visual diagrams of the reaction pathway to facilitate a thorough understanding of this fundamental synthetic methodology.
Introduction
Organolithium reagents are highly reactive organometallic compounds characterized by a highly polar carbon-lithium bond, which imparts significant nucleophilic character to the carbon atom.[1] Formaldehyde, the simplest aldehyde, serves as a key one-carbon electrophile in a multitude of organic reactions. The reaction between an organolithium reagent and formaldehyde proceeds via a transient adduct, the lithium alkoxide, which upon aqueous workup, yields a primary alcohol with a carbon chain extended by one carbon. This reaction is a highly efficient and widely utilized method for the construction of primary alcohols, which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Reaction Mechanism and Pathway
The fundamental mechanism of the reaction between an organolithium reagent (R-Li) and formaldehyde (CH₂O) is a nucleophilic addition. The electron-rich carbon of the organolithium reagent attacks the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a tetrahedral lithium alkoxide intermediate, which can be considered a transient "lithium formaldehyde adduct." This intermediate is stable under the anhydrous reaction conditions. Subsequent quenching of the reaction with an aqueous acidic solution protonates the alkoxide to yield the final primary alcohol product.[2][3][4]
The overall transformation can be summarized as follows:
-
Nucleophilic Addition: R-Li + CH₂O → R-CH₂-O⁻Li⁺ (Lithium alkoxide intermediate)
-
Protonation (Workup): R-CH₂-O⁻Li⁺ + H₃O⁺ → R-CH₂-OH + Li⁺ + H₂O
The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the high reactivity of the organolithium reagent and to minimize side reactions.[5]
Reaction Pathway Diagram
Caption: Reaction pathway for the formation of a primary alcohol from an organolithium reagent and formaldehyde.
Experimental Protocols
The following protocol provides a detailed methodology for the synthesis of 1-pentanol from the reaction of n-butyllithium with paraformaldehyde. Paraformaldehyde, a solid polymer of formaldehyde, is often used as a convenient and safer alternative to gaseous formaldehyde. It depolymerizes in situ to provide monomeric formaldehyde for the reaction.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Paraformaldehyde, anhydrous
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled and flame-dried under a stream of inert gas.
-
Reagent Preparation: Anhydrous paraformaldehyde (1.1 equivalents) is suspended in anhydrous diethyl ether or THF in the reaction flask. The suspension is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: A solution of n-butyllithium (1.0 equivalent) in hexanes is taken up in a syringe and added to the dropping funnel. The n-BuLi solution is then added dropwise to the stirred paraformaldehyde suspension over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction is highly exothermic.[6]
-
Reaction: After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1-2 hours. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure 1-pentanol.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-pentanol from n-butyllithium and paraformaldehyde.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 1-pentanol from n-butyllithium and paraformaldehyde. Yields can vary based on the purity of reagents and the strictness of anhydrous and anaerobic conditions.
| Parameter | Value | Reference |
| Reactants | ||
| n-Butyllithium | 1.0 eq | [6] |
| Paraformaldehyde | 1.1 eq | [7] |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | [3] |
| Initial Temperature | -78 °C | [5] |
| Reaction Time | 12-16 hours | General Practice |
| Product | ||
| Product | 1-Pentanol | [2] |
| Yield | Typically 70-90% | [7] |
Product Characterization: 1-Pentanol
The identity and purity of the synthesized 1-pentanol can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 | Triplet | 2H | -CH₂-OH |
| ~1.5 | Quintet | 2H | -CH₂-CH₂-OH |
| ~1.3 | Sextet | 2H | -CH₂-CH₂-CH₂-OH |
| ~1.3 | Multiplet | 2H | CH₃-CH₂- |
| ~0.9 | Triplet | 3H | CH₃- |
¹³C NMR (Carbon NMR):
| Chemical Shift (δ) ppm | Assignment |
| ~62.5 | -CH₂-OH |
| ~32.5 | -CH₂-CH₂-OH |
| ~28.2 | -CH₂-CH₂-CH₂-OH |
| ~22.6 | CH₃-CH₂- |
| ~14.0 | CH₃- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3330 (broad) | O-H stretch (hydrogen-bonded) |
| ~2950-2860 | C-H stretch (alkane) |
| ~1465 | C-H bend (methylene) |
| ~1050 | C-O stretch (primary alcohol) |
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It also reacts violently with water. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.
-
Formaldehyde/Paraformaldehyde: Formaldehyde is a toxic and volatile substance. Paraformaldehyde is a solid but can release formaldehyde gas upon heating. Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.
Conclusion
The reaction of organolithium reagents with formaldehyde provides a robust and high-yielding pathway for the synthesis of primary alcohols. While a stable "lithium formaldehyde adduct" is not formed, the transient lithium alkoxide intermediate is the key species that leads to the desired product upon protonation. Understanding the reaction mechanism, adhering to strict experimental protocols for handling highly reactive reagents, and proper product characterization are essential for the successful application of this fundamental transformation in research and development. This guide provides a comprehensive overview of these aspects, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. uoanbar.edu.iq [uoanbar.edu.iq]
- 3. Ch17: RLi or RMgX with Aldehydes or Ketones [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
exploring the reactivity of lithium enolates with formaldehyde
An In-Depth Technical Guide to the Reactivity of Lithium Enolates with Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reaction between lithium enolates and formaldehyde, a fundamental carbon-carbon bond-forming reaction in organic synthesis. It covers the generation of lithium enolates, the mechanism of the subsequent aldol-type addition to formaldehyde, factors influencing selectivity, and detailed experimental considerations. The synthesis of α-hydroxymethyl ketones via this method is a valuable transformation for the preparation of complex molecules and pharmaceutical intermediates.
Generation of Lithium Enolates
For the reaction with formaldehyde to be efficient, the parent carbonyl compound must be quantitatively converted into its lithium enolate form before the introduction of the electrophile. This "pre-formation" strategy is crucial to prevent side reactions such as self-condensation (aldol reaction) of the starting carbonyl.[1]
Key Principles:
-
Strong, Non-Nucleophilic Bases: Complete deprotonation is achieved using strong, sterically hindered lithium amide bases.[2] Lithium diisopropylamide (LDA) is the most common choice, but others like lithium hexamethyldisilazide (LHMDS) and lithium tetramethylpiperidide (LiTMP) are also effective.[3][4] These bases are strong enough to irreversibly deprotonate ketones and esters but are too bulky to act as nucleophiles and attack the carbonyl carbon.[2]
-
Aprotic Solvents & Low Temperatures: The reaction is typically performed in aprotic ether solvents, such as tetrahydrofuran (THF), at low temperatures, most commonly -78 °C (dry ice/acetone bath).[1] These conditions ensure the stability of the enolate and prevent unwanted side reactions.[1]
-
Kinetic vs. Thermodynamic Control: For unsymmetrical ketones, the choice of base, temperature, and reaction time can control which enolate is formed. The use of a bulky base like LDA at -78 °C rapidly removes the most accessible, least-hindered α-proton, leading to the "kinetic" enolate.[2][5] Allowing the solution to warm can lead to equilibration and formation of the more substituted, "thermodynamic" enolate.[2]
Table 1: Common Bases for Lithium Enolate Formation
| Base | Abbreviation | pKa of Conjugate Acid | Key Characteristics |
| Lithium Diisopropylamide | LDA | ~36 | Most common; commercially available; highly effective for kinetic enolate formation.[3] |
| Lithium Hexamethyldisilazide | LHMDS | ~30 | Soluble and effective; can influence E/Z selectivity.[4][6] |
| Lithium Tetramethylpiperidide | LiTMP | ~37 | Very bulky; useful for highly selective deprotonations.[4] |
Below is a general workflow for the generation of a lithium enolate.
Caption: General workflow for kinetic lithium enolate formation.
Reactivity with Formaldehyde: The Hydroxymethylation Reaction
Once formed, the lithium enolate is a potent carbon nucleophile. Its reaction with formaldehyde is a type of crossed aldol addition that introduces a hydroxymethyl (-CH₂OH) group at the α-position of the original carbonyl compound.
The reaction proceeds via nucleophilic attack of the enolate's α-carbon on the highly electrophilic carbonyl carbon of formaldehyde. This forms a lithium aldolate intermediate.[7] Subsequent quenching of the reaction with a mild proton source, such as water or a saturated aqueous solution of ammonium chloride (NH₄Cl), protonates the alkoxide to yield the final β-hydroxy carbonyl product.[7][8]
A significant practical challenge is the delivery of formaldehyde, which exists as a gas. Often, anhydrous paraformaldehyde is "cracked" by heating to generate monomeric formaldehyde gas, which is then bubbled through the cold enolate solution.[9] Alternatively, trioxane can be used as a formaldehyde source.
Caption: Reaction pathway for the hydroxymethylation of a lithium enolate.
Stereoselectivity Considerations
In aldol additions with substituted aldehydes, the geometry of the enolate (E or Z) can dictate the relative stereochemistry (syn or anti) of the product, a principle often explained by the Zimmerman-Traxler model.[1] This model posits a six-membered, chair-like transition state where the lithium cation coordinates both the enolate oxygen and the aldehyde oxygen.[7]
However, because formaldehyde is not chiral and has two identical protons, the reaction does not create a new stereocenter at the formaldehyde-derived carbon. Therefore, the syn/anti diastereoselectivity issue is absent. If the α-carbon of the enolate is prochiral, the facial selectivity of the attack on formaldehyde becomes the primary stereochemical consideration, which can be influenced by chiral auxiliaries or catalysts.
Quantitative Data on Aldol Additions
While specific yield and selectivity data for reactions with formaldehyde are dispersed throughout the literature, the following table summarizes representative data for lithium enolate aldol additions with other aldehydes to provide a baseline for expected outcomes. High yields and selectivities are achievable under carefully controlled conditions.
Table 2: Representative Yields and Selectivities in Lithium Enolate Aldol Reactions
| Enolate Source | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Reference Context |
| 2,2-Dimethyl-3-hexanone | Propanal | 98:2 (syn favored) | Not specified | Demonstrates high selectivity from a Z-enolate.[8] |
| Evans Oxazolidinone | Isobutyraldehyde | 12:1 (syn:syn) | High | Shows high selectivity using chiral auxiliaries.[10] |
| Silyl Enol Ether of Vanillin | Pentanal | Not applicable | 92% | Illustrates high yield in a related Mukaiyama aldol reaction.[11] |
Note: Data presented are for analogous aldol reactions. Actual yields with formaldehyde may vary depending on the substrate and specific reaction conditions.
Detailed Experimental Protocol
This section provides a representative protocol for the hydroxymethylation of cyclohexanone.
Objective: To synthesize 2-(hydroxymethyl)cyclohexan-1-one.
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Cyclohexanone, freshly distilled
-
Paraformaldehyde, dried under vacuum
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of LDA: To a flame-dried, two-neck round-bottom flask under an argon or nitrogen atmosphere, add anhydrous THF and cool to 0 °C in an ice bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting colorless to pale yellow solution at 0 °C for 30 minutes.
-
Enolate Formation: Cool the LDA solution to -78 °C using a dry ice/acetone bath. Add cyclohexanone (1.0 equivalent) dropwise as a solution in a small amount of anhydrous THF. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Reaction with Formaldehyde: In a separate flame-dried apparatus, gently heat paraformaldehyde under a stream of argon to generate monomeric formaldehyde gas. Pass the gas through a cannula below the surface of the stirred enolate solution at -78 °C. Monitor the reaction by TLC. The reaction is typically slow.[9]
-
Reaction Quench: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up and Isolation: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(hydroxymethyl)cyclohexan-1-one.
The diagram below illustrates the control of regioselectivity, which is a critical first step before the addition of formaldehyde when using an unsymmetrical ketone.
Caption: Regioselective enolate formation for subsequent reactions.
References
- 1. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enolate synthesis [quimicaorganica.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Regioselective Enolate Formation and Diastereoselectivity [almerja.com]
- 9. old.iupac.org [old.iupac.org]
- 10. Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 182.160.97.198:8080 [182.160.97.198:8080]
An In-depth Technical Guide on the Fundamental Interactions Between Lithium Ions and Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of interactions between ions and neutral molecules is crucial for understanding a wide range of chemical and biological phenomena. The lithium ion (Li+), being the smallest alkali metal cation, provides a fundamental model for investigating cation-molecule interactions. Formaldehyde (H2CO), the simplest aldehyde, serves as a key model for understanding the behavior of carbonyl-containing compounds, which are prevalent in biological systems and industrial processes. This guide provides a comprehensive overview of the core interactions between lithium ions and formaldehyde, drawing from both theoretical and experimental research.
Theoretical and Computational Insights
The interaction between Li+ and formaldehyde has been extensively studied using ab initio molecular orbital theory and other computational methods. These studies provide valuable information on the geometry, stability, and nature of the Li+(H2CO) complex.
Optimized Geometry and Bonding
Ab initio calculations have shown that the most stable structure for the Li+(H2CO) complex involves the lithium ion bonding directly to the oxygen atom of the formaldehyde molecule.[1] The Li+ ion lies on the C-O bond axis.[1] The bonding is primarily electrostatic, arising from the interaction between the positive charge of the lithium ion and the electron-rich oxygen atom of the carbonyl group.
A diagram illustrating the optimized geometry of the Li+(H2CO) complex is presented below.
Caption: Optimized geometry of the Li+(H2CO) complex.
Quantitative Theoretical Data
Computational studies have yielded precise data on the structural parameters and binding energies of the Li+(H2CO) complex. The table below summarizes key quantitative data from various theoretical approaches.
| Parameter | STO-3G | STO-6G | MP2/aug-cc-pVQZ |
| Li-O Bond Length (Å) | 1.46 | 1.61 | - |
| Binding Energy (kJ/mol) | - | - | - |
Note: Specific binding energy values from these exact basis sets were not available in the search results, but they are commonly calculated in such studies.
Experimental Investigations
Experimental studies on the Li+(H2CO) interaction provide real-world data to validate and complement theoretical findings. Techniques such as mass spectrometry and infrared spectroscopy are central to these investigations.
Mass Spectrometry Studies
High-pressure mass spectrometry has been employed to study the thermodynamics of the association of Li+ with formaldehyde. These experiments can determine the equilibrium constants for the formation of Li+(H2CO)n clusters and, from these, the corresponding thermodynamic data.
Infrared Spectroscopy
Infrared photodissociation (IRPD) spectroscopy is a powerful technique for probing the structures of ion-molecule complexes.[2][3][4] By measuring the vibrational frequencies of the complex, researchers can deduce how the lithium ion perturbs the structure and bonding of the formaldehyde molecule. For instance, the C=O stretching frequency in formaldehyde is expected to shift upon complexation with Li+.
The following table summarizes key experimental findings.
| Experimental Technique | Measured Parameter | Value |
| High-Pressure Mass Spectrometry | Enthalpy of Association (ΔH°) | Data not available |
| Entropy of Association (ΔS°) | Data not available | |
| Infrared Photodissociation | Vibrational Frequency Shifts | Specific data needed |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental and computational results. Below are outlines of common protocols used to study the Li+-formaldehyde interaction.
Guided-Ion-Beam Tandem Mass Spectrometry Protocol
This technique allows for the study of ion-molecule reactions over a range of collision energies.[5]
-
Ion Generation: Lithium ions are generated in an ion source, often by surface ionization.
-
Ion Selection: The Li+ ions are mass-selected using a magnetic sector or quadrupole mass filter.
-
Reaction Cell: The selected ions are guided into a reaction cell containing formaldehyde gas at a known pressure.
-
Product Analysis: The product ions (e.g., Li+(H2CO)) and unreacted primary ions are guided into a second mass spectrometer for mass analysis and detection.
-
Data Analysis: The reaction cross-sections are measured as a function of the collision energy.
A diagram of a typical guided-ion-beam tandem mass spectrometry workflow is shown below.
Caption: Workflow for Guided-Ion-Beam Mass Spectrometry.
Ab Initio Computational Protocol
Ab initio calculations are essential for determining the electronic structure and properties of the Li+(H2CO) complex from first principles.[6][7]
-
Geometry Optimization: The initial geometry of the Li+(H2CO) complex is optimized to find the minimum energy structure. This is typically done using methods like Hartree-Fock (HF) or Density Functional Theory (DFT).
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.
-
Energy Calculation: Higher-level calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are performed at the optimized geometry to obtain a more accurate binding energy.
-
Basis Set Selection: An appropriate basis set (e.g., 6-31G**, cc-pVTZ) is chosen to accurately describe the electronic structure of the atoms.
Below is a logical diagram for a typical ab initio calculation workflow.
Caption: Workflow for an ab initio computational study.
Conclusion
The interaction between lithium ions and formaldehyde is a well-characterized system that serves as a valuable model for understanding more complex ion-molecule interactions. Theoretical studies have established that the bonding is primarily electrostatic, with the lithium ion located on the C-O axis.[1] Experimental techniques, such as mass spectrometry and infrared spectroscopy, provide crucial data for validating these theoretical models. The detailed protocols outlined in this guide offer a starting point for researchers interested in further exploring this and related systems. While the focus here has been on the fundamental interaction in the gas phase, these insights are also relevant to understanding the role of lithium ions in condensed-phase chemistry and biological systems where carbonyl groups are present.
References
- 1. Theoretical studies on ion pairs. An ab-initio investigation of the lithium–formaldehyde ion pair - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Infrared spectroscopy of the Li+(H2O)Ar complex: the role of internal energy and its dependence on ion preparation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. qc.cuny.edu [qc.cuny.edu]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
Whitepaper: Advancements in Polymer Synthesis through Lithium-Initiated Formaldehyde Polymerization
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract:
The polymerization of formaldehyde initiated by lithium-based reagents, particularly organolithium compounds, represents a significant pathway to the synthesis of high-performance polyoxymethylene (POM) polymers. This document provides an in-depth technical guide on the core principles, experimental methodologies, and material properties associated with this process. While the direct polymerization of formaldehyde with elemental lithium is not a conventional route for creating novel materials, the use of organolithium initiators in anionic polymerization is a well-established and powerful technique. This guide details the reaction mechanisms, presents key quantitative data in a structured format, and offers a visual representation of the polymerization pathway.
Introduction to Polyoxymethylene (POM)
Polyoxymethylene (POM), also known as polyacetal or polyformaldehyde, is an engineering thermoplastic prized for its application in precision parts that demand high stiffness, low friction, and excellent dimensional stability.[1] Its high crystallinity contributes to its characteristic opaque white appearance and robust mechanical properties, making it a suitable replacement for metal in many applications.[1][2] POM is utilized across various industries, including automotive, consumer electronics, and industrial manufacturing, for components like gears, bearings, and fasteners.[1][3]
There are two primary forms of POM: homopolymers (POM-H) and copolymers (POM-C). POM-H generally offers higher stiffness and strength, while POM-C provides enhanced chemical resistance and thermal stability.[4] The synthesis route, particularly the initiator and reaction conditions, plays a crucial role in determining the final properties of the polymer.
The Role of Lithium in Formaldehyde Polymerization
Organolithium reagents, such as n-butyllithium (n-BuLi), are potent initiators for the anionic polymerization of formaldehyde.[5] In this context, the organolithium compound acts as a nucleophile, attacking the electrophilic carbon of the formaldehyde monomer. This initiates a chain reaction where subsequent formaldehyde molecules add to the growing polymer chain. The nature of the carbon-lithium bond in these reagents renders the carbon atom highly nucleophilic, making them effective for initiating polymerization.[6][7]
The overall process can be categorized as an addition polymerization, as the molecular formula of the repeating unit in the polymer is identical to that of the monomer.[8] The "living" nature of anionic polymerization, when conducted under ideal conditions, allows for precise control over the polymer's molecular weight and the potential for creating block copolymers.[8]
Anionic Polymerization Mechanism
The anionic polymerization of formaldehyde initiated by an organolithium reagent proceeds through the following key steps:
-
Initiation: The organolithium reagent (e.g., R-Li) adds to the carbonyl group of a formaldehyde molecule, forming an alkoxide.
-
Propagation: The resulting anionic alkoxide attacks another formaldehyde monomer, extending the polymer chain. This step repeats, rapidly building the polyoxymethylene chain.
-
Termination (or End-capping): The "living" anionic chain end can be terminated or "capped" to prevent depolymerization. A common method is to react the polymer with acetic anhydride to stabilize the end groups.[1]
Visualization of the Polymerization Pathway
Caption: Anionic polymerization of formaldehyde initiated by an organolithium compound.
Experimental Protocols
The successful synthesis of high molecular weight polyoxymethylene via anionic polymerization requires rigorous experimental conditions to prevent premature termination of the growing polymer chains.
Reagent and Glassware Preparation
-
Monomer Generation: Anhydrous formaldehyde is essential. This can be achieved by the thermal decomposition of paraformaldehyde at approximately 170°C.[9] The resulting monomeric formaldehyde gas must be purified to remove any water or other protic impurities.
-
Solvent Purification: The polymerization is typically carried out in an inert, anhydrous solvent such as pentane or hexane.[6] Solvents must be thoroughly dried and deoxygenated.
-
Glassware: All glassware must be meticulously cleaned and dried to remove any traces of water. This is often accomplished by oven-drying and assembling the apparatus while hot under a stream of inert gas (e.g., argon or nitrogen).[10] High-vacuum techniques are often employed to ensure an inert atmosphere.[10]
Polymerization Procedure
-
Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, an inlet for the monomer gas, and a port for the initiator injection is assembled under an inert atmosphere.
-
Solvent and Initiator: The anhydrous solvent is transferred to the reactor. The organolithium initiator (e.g., n-butyllithium in hexane) is then injected into the reactor.
-
Monomer Introduction: The purified, gaseous formaldehyde is introduced into the rapidly stirred initiator solution.[9] The polymerization typically begins immediately, often with an noticeable increase in temperature.
-
Reaction Control: The temperature of the polymerization vessel should be controlled, for instance, by keeping it at around 40°C.[9] The rate of monomer addition can be adjusted to manage the reaction exotherm.
-
Termination/End-Capping: Once the desired polymer chain length is achieved, a terminating agent like acetic anhydride is added to the reaction mixture to cap the reactive anionic chain ends and stabilize the polymer.[1]
-
Polymer Isolation and Purification: The resulting polymer precipitates from the solvent and can be collected by filtration. It is then washed with a non-solvent (e.g., methanol) to remove any unreacted monomer and initiator residues, and subsequently dried under vacuum.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of POM via anionic polymerization.
Quantitative Data and Material Properties
The properties of the resulting polyoxymethylene can be tailored by controlling the polymerization conditions. Below is a summary of typical properties for POM.
Table 1: Thermal Properties of Polyoxymethylene
| Property | POM Homopolymer (POM-H) | POM Copolymer (POM-C) |
| Melting Temperature | 178°C[4] | 166°C[4] |
| Glass Transition Temperature | -85°C[4] | -60°C[4] |
| Maximum Continuous Service Temp. | ~80°C[3] | >100°C (Improved long-term stability)[4] |
Table 2: Mechanical Properties of Polyoxymethylene
| Property | Typical Value |
| Density | 1.41 - 1.42 g/cm³[1] |
| Tensile Strength | 50.03 MPa[11] |
| Young's Modulus | 1293.91 MPa[11] |
| Elongation at Break | 48.05%[11] |
| Hardness and Rigidity | High, maintained to -40°C[1][3] |
Table 3: Chemical and Physical Properties of Polyoxymethylene
| Property | Description |
| Chemical Resistance | High resistance to organic solvents, alkalis, and fuels.[2][4] |
| Dimensional Stability | Excellent; retains shape under load.[2][4] |
| Friction Coefficient | Low, providing good sliding and wear resistance.[3] |
| Moisture Absorption | Minimal.[2] |
Conclusion
The anionic polymerization of formaldehyde using organolithium initiators is a robust method for producing polyoxymethylene, a high-performance engineering thermoplastic. This process, while requiring stringent experimental conditions to control purity and moisture, offers the ability to synthesize polymers with excellent mechanical, thermal, and chemical properties. For researchers and professionals in materials science and drug development, understanding the principles and protocols outlined in this guide can pave the way for the creation of advanced materials for a wide range of applications, from precision mechanical components to specialized devices.
References
- 1. Polyoxymethylene - Wikipedia [en.wikipedia.org]
- 2. Polyoxymethylene [polyplasty.cz]
- 3. specialchem.com [specialchem.com]
- 4. Polyoxymethylene (POM): Properties, applications and processing [kdfeddersen.com]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. US3204012A - Method of polymerization of formaldehyde - Google Patents [patents.google.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. Structure and Properties of Polyoxymethylene/Silver/Maleic Anhydride-Grafted Polyolefin Elastomer Ternary Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Electronic Structure of Lithium-Formaldehyde Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research concerning the electronic structure of lithium-formaldehyde (Li-H₂CO) complexes. The interaction between alkali metals and simple organic molecules is of significant interest in various fields, including catalysis, battery technology, and astrochemistry. Understanding the fundamental electronic structure and bonding in these complexes is crucial for the rational design of new materials and for modeling complex chemical environments. This document summarizes key quantitative data from theoretical studies, details the computational methodologies employed, and visualizes the fundamental interactions and experimental workflows.
Quantitative Data Summary
The electronic structure of lithium-formaldehyde complexes has been primarily investigated through computational chemistry. Ab initio calculations have revealed the existence of multiple bound states with distinct electronic configurations and stabilities.[1][2] The key quantitative findings from these theoretical studies are summarized in the tables below.
| Parameter | State A (Li+•(-)O-CH₂•) | State B (Li+•(-)O-CH₂•) | State C (Li-O=CH₂) | Reference |
| Description | C-centered radical with an ion pair | C-centered radical with an ion pair | Electrostatically bonded complex | [1][2] |
| Binding Energy | More strongly bound than State C | More strongly bound than State C | Less strongly bound than States A & B | [1][2] |
| Unpaired Electron Location | Carbon atom | Carbon atom | Lithium atom | [1][2] |
| O=C Bond | Single bond character | Single bond character | Intact double bond | [1][2] |
Table 1: Comparison of the Three Bound States of the LiOCH₂ Complex.
Theoretical and Experimental Protocols
The majority of the foundational research on the electronic structure of lithium-formaldehyde complexes has been theoretical in nature, employing sophisticated computational methods to predict and analyze their properties. Experimental verification of these theoretical findings often involves advanced spectroscopic techniques.
Computational Methodologies
Ab initio molecular orbital theory has been a central tool in elucidating the electronic structure of Li-H₂CO complexes.[3] These calculations are fundamental to understanding the stability, geometry, and electronic states of these complexes.
A common theoretical workflow for investigating such complexes involves:
-
Generation of Initial Structures: Proposing plausible geometries for the lithium-formaldehyde complex.
-
Geometry Optimization: Using quantum chemical software to find the lowest energy (most stable) structures. This is often performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).
-
Frequency Calculations: Calculating the vibrational frequencies to confirm that the optimized structures correspond to true energy minima and to predict infrared spectra.
-
Single-Point Energy Calculations: Using higher-level theoretical methods, such as Coupled Cluster (CC) theory, to obtain more accurate electronic energies and binding energies.
-
Population Analysis: Analyzing the distribution of electrons in the molecule to understand the nature of the chemical bonds (e.g., electrostatic vs. covalent).
References
An In-depth Technical Guide to the Characterization of Lithium-Formaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the reaction between organolithium reagents and formaldehyde, focusing on the characterization of the resulting products. The information presented herein is intended to be a valuable resource for professionals in research and development who utilize this fundamental carbon-carbon bond-forming reaction.
Core Reaction and Products
The reaction of an organolithium reagent (R-Li) with formaldehyde (CH₂O) is a cornerstone of organic synthesis, primarily yielding primary alcohols. This nucleophilic addition reaction is valued for its efficiency in extending a carbon chain by one hydroxymethyl group (-CH₂OH).
The fundamental transformation can be represented as:
R-Li + CH₂O → R-CH₂-OLi (Lithium Alkoxide Intermediate)
Followed by an aqueous workup to yield the final product:
R-CH₂-OLi + H₃O⁺ → R-CH₂-OH (Primary Alcohol) + Li⁺
The organolithium reagent, with its highly polarized carbon-lithium bond, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This initial reaction forms a lithium alkoxide intermediate. Subsequent protonation of this intermediate during aqueous workup furnishes the corresponding primary alcohol.[1][2]
Due to the gaseous nature and tendency of monomeric formaldehyde to polymerize, it is commonly used in the form of its solid polymer, paraformaldehyde, or its cyclic trimer, trioxane. These are depolymerized in situ to provide a controlled source of formaldehyde for the reaction.[3][4]
Quantitative Data Presentation
The following tables summarize key quantitative data for the characterization of primary alcohols, the principal products of the lithium-formaldehyde reaction.
Table 1: Spectroscopic Data for Representative Primary Alcohols
| Compound | Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
| 1-Pentanol | CH₃(CH₂)₄OH | -CH₂OH : ~3.6 (t) -OH : variable, ~1.4-2.2 (broad s) -CH₂- : ~1.3-1.6 (m) -CH₃ : ~0.9 (t) | -CH₂OH : ~62 Alkyl Chain : ~14, 22, 28, 32 | O-H stretch : 3200-3500 (broad) C-O stretch : 1050-1075 |
| Benzyl Alcohol | C₆H₅CH₂OH | -CH₂OH : ~4.6 (s) -OH : variable, ~2.1 (broad s) Aromatic-H : ~7.2-7.4 (m) | -CH₂OH : ~65 Aromatic-C : ~127-129, 141 (ipso) | O-H stretch : 3200-3500 (broad) C-O stretch : ~1200 |
Note: Chemical shifts (δ) are referenced to tetramethylsilane (TMS). The position of the -OH proton signal in ¹H NMR is highly variable and depends on concentration, solvent, and temperature.[5][6][7][8][9]
Experimental Protocols
The following are generalized yet detailed methodologies for the synthesis of primary alcohols via the reaction of organolithium reagents with formaldehyde.
General Safety Precautions for Handling Organolithium Reagents
Organolithium reagents such as n-butyllithium and tert-butyllithium are highly pyrophoric and react violently with water and air.[10] All manipulations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, is mandatory. It is highly recommended that researchers work in a fume hood and have a Class D fire extinguisher readily available.
Synthesis of 1-Pentanol from n-Butyllithium and Paraformaldehyde
-
Apparatus Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled and flame-dried under a stream of nitrogen.
-
Reagent Charging: The flask is charged with paraformaldehyde (1.0 g, 33.3 mmol) and anhydrous diethyl ether (50 mL). The suspension is cooled to 0 °C in an ice bath.
-
Addition of Organolithium: n-Butyllithium (1.6 M in hexanes, 20.8 mL, 33.3 mmol) is added dropwise to the stirred suspension via syringe over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid (50 mL) at 0 °C.
-
Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (30 mL) and brine (30 mL), then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to afford 1-pentanol.
Synthesis of Benzyl Alcohol from Phenyllithium and Paraformaldehyde
-
Apparatus Setup: A similar flame-dried, three-necked flask setup as described in 3.2 is used.
-
Reagent Charging: The flask is charged with paraformaldehyde (1.0 g, 33.3 mmol) and anhydrous diethyl ether (50 mL) and cooled to 0 °C.
-
Addition of Organolithium: Phenyllithium (1.8 M in di-n-butyl ether, 18.5 mL, 33.3 mmol) is added dropwise to the stirred suspension over 30 minutes, keeping the internal temperature below 10 °C.
-
Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C.
-
Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic extracts are washed with brine (30 mL) and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude benzyl alcohol can be purified by distillation under reduced pressure.
Mandatory Visualizations
Signaling Pathway: Reaction Mechanism
References
- 1. Ch17: RLi or RMgX with Aldehydes or Ketones [chem.ucalgary.ca]
- 2. uoanbar.edu.iq [uoanbar.edu.iq]
- 3. m.youtube.com [m.youtube.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. azom.com [azom.com]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Primary Alcohols Using Organolithium Reagents and Formaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of primary alcohols via the nucleophilic addition of organolithium reagents to formaldehyde. This classic carbon-carbon bond-forming reaction is a fundamental tool in organic synthesis, allowing for the straightforward preparation of a wide range of primary alcohols with the extension of the carbon skeleton by one carbon atom. Included are the reaction mechanism, detailed experimental protocols for the synthesis of 1-pentanol and benzyl alcohol, a summary of representative yields, and a discussion of potential side reactions and troubleshooting.
Introduction
The reaction of an organolithium reagent (R-Li) with formaldehyde (CH₂O) is a robust and widely utilized method for the synthesis of primary alcohols (R-CH₂OH). Organolithium reagents are highly reactive organometallic compounds characterized by a strongly polarized carbon-lithium bond, which imparts significant carbanionic character to the organic moiety. This makes them potent nucleophiles capable of attacking the electrophilic carbonyl carbon of formaldehyde. The reaction proceeds via a nucleophilic addition mechanism to form a lithium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the desired primary alcohol. Due to their high reactivity, organolithium reagents offer advantages over their Grignard counterparts in certain applications, often providing higher yields and faster reaction times.
Reaction Mechanism:
The synthesis proceeds in two main steps:
-
Nucleophilic Addition: The organolithium reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. The π-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a lithium alkoxide intermediate.
-
Aqueous Workup: The lithium alkoxide is a stable intermediate until a proton source is introduced. An acidic workup, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid, protonates the alkoxide to furnish the final primary alcohol product.
Mandatory Visualizations
Caption: Reaction mechanism for the synthesis of primary alcohols.
Caption: General experimental workflow for primary alcohol synthesis.
Experimental Protocols
Important Safety Considerations:
-
Organolithium reagents are highly reactive, pyrophoric (ignite spontaneously in air), and corrosive. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Reactions involving organolithium reagents can be highly exothermic. Proper temperature control is crucial.
-
Quenching of the reaction should be done carefully and slowly, especially on a large scale.
Protocol 1: Synthesis of 1-Pentanol from n-Butyllithium and Paraformaldehyde
This protocol details the synthesis of 1-pentanol via the reaction of n-butyllithium with paraformaldehyde.
Materials:
-
n-Butyllithium (2.5 M in hexanes)
-
Paraformaldehyde (dried in a vacuum oven or over P₂O₅)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard, dry glassware (round-bottom flask, addition funnel, condenser)
-
Inert atmosphere setup (argon or nitrogen line)
-
Magnetic stirrer and stir bar
-
Ice bath and dry ice/acetone bath
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a condenser connected to an argon/nitrogen inlet is assembled and flame-dried under a stream of inert gas.
-
Reagent Addition: After the apparatus has cooled to room temperature, anhydrous THF (100 mL) is added via cannula. The flask is then cooled to -78 °C in a dry ice/acetone bath.
-
Addition of n-Butyllithium: n-Butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) is added dropwise to the cold THF via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Addition of Paraformaldehyde: Dry paraformaldehyde (3.30 g, 110 mmol) is added portion-wise to the stirred solution over 30 minutes. The reaction mixture is maintained at -78 °C for an additional 2 hours.
-
Warming and Quenching: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight (approximately 12-16 hours). The reaction is then carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) while cooling the flask in an ice bath.
-
Workup and Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield 1-pentanol.
Protocol 2: Synthesis of Benzyl Alcohol from Phenyllithium and Formaldehyde
This protocol describes the preparation of benzyl alcohol from the reaction of phenyllithium with paraformaldehyde.
Materials:
-
Phenyllithium (1.8 M in dibutyl ether)
-
Paraformaldehyde (dried)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard, dry glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is set up under an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Anhydrous diethyl ether (150 mL) is added to the flask and cooled to 0 °C using an ice bath.
-
Addition of Phenyllithium: Phenyllithium (55.6 mL of a 1.8 M solution in dibutyl ether, 100 mmol) is added dropwise to the stirred ether.
-
Addition of Paraformaldehyde: Dry paraformaldehyde (3.60 g, 120 mmol) is added in small portions to the phenyllithium solution over 45 minutes, maintaining the temperature at 0 °C. The mixture is then stirred at room temperature for 4 hours.
-
Workup: The reaction mixture is cooled again to 0 °C and slowly quenched with 1 M HCl (100 mL).
-
Extraction and Washing: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 75 mL). The combined organic layers are washed successively with water (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The resulting crude benzyl alcohol can be purified by distillation under reduced pressure.
Data Presentation
The following table summarizes representative yields for the synthesis of primary alcohols from various organolithium reagents and formaldehyde. Yields can vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
| Organolithium Reagent | Product | Typical Yield (%) |
| n-Butyllithium | 1-Pentanol | 75-85% |
| sec-Butyllithium | 2-Methyl-1-butanol | 70-80% |
| tert-Butyllithium | 2,2-Dimethyl-1-propanol | 65-75% |
| Phenyllithium | Benzyl alcohol | 80-90% |
| Vinyllithium | Allyl alcohol | 60-70% |
| Methyllithium | Ethanol | 70-80% |
Troubleshooting and Side Reactions
While generally a high-yielding reaction, several side reactions and experimental issues can lower the yield or lead to impurities.
-
Reaction with Solvent: Organolithium reagents, particularly more reactive ones like tert-butyllithium, can react with ethereal solvents like THF, especially at higher temperatures. This can be minimized by maintaining low reaction temperatures (e.g., -78 °C).
-
Cannizzaro-type Reactions: Although less common with organolithium reagents compared to Grignard reagents, under certain conditions, formaldehyde can undergo a disproportionation reaction to form methanol and formic acid.
-
Enolization: If the organolithium reagent is sterically hindered or if the substrate contains enolizable protons, deprotonation can compete with nucleophilic addition. This is not a concern with formaldehyde but is relevant when other aldehydes or ketones are used.
-
Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
Moisture Contamination: Organolithium reagents are strong bases and will be quenched by any protic source, including water.[1] Ensuring all glassware is thoroughly dried and using anhydrous solvents under an inert atmosphere is critical for success.[2]
-
Paraformaldehyde Depolymerization: The depolymerization of paraformaldehyde to monomeric formaldehyde can be slow and is often the rate-limiting step.[3] Using finely powdered, dry paraformaldehyde and allowing sufficient reaction time is important. In some cases, thermal depolymerization of paraformaldehyde and bubbling the resulting gaseous formaldehyde through the reaction mixture can be employed, though this requires a more specialized setup.[4]
By carefully controlling the reaction conditions and using high-quality, anhydrous reagents, the synthesis of primary alcohols from organolithium reagents and formaldehyde can be a highly efficient and reliable method for a wide range of applications in research and development.
References
Application Notes and Protocols for the Addition of n-Butyllithium to Paraformaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the safe and efficient addition of n-butyllithium to paraformaldehyde, a common method for the one-carbon homologation of organolithium compounds to yield primary alcohols. This reaction is a fundamental transformation in organic synthesis, particularly valuable in the construction of complex molecules in medicinal and process chemistry. The protocol herein outlines the necessary precautions for handling pyrophoric n-butyllithium, the procedure for the in situ depolymerization of paraformaldehyde, the reaction conditions for the nucleophilic addition, and the subsequent workup and purification of the desired primary alcohol, 1-pentanol.
Introduction
The reaction of n-butyllithium with formaldehyde is a classic example of a nucleophilic addition to a carbonyl group, resulting in the formation of a new carbon-carbon bond. n-Butyllithium, a potent organolithium reagent, acts as a strong nucleophile and base.[1] Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient and less hazardous source of monomeric formaldehyde for the reaction.[2] The in situ generation of formaldehyde from paraformaldehyde is a critical step, as monomeric formaldehyde is a gas and can be challenging to handle directly.[3] This reaction provides a straightforward route to primary alcohols from alkyl and aryl lithium species.
Data Presentation
The following table summarizes typical quantitative data for the addition of n-butyllithium to paraformaldehyde. Yields and reaction times can vary based on the scale of the reaction, the purity of the reagents, and the efficiency of the workup procedure.
| Parameter | Value | Notes |
| Reactant 1 | n-Butyllithium (in hexanes) | Typically 1.6 M or 2.5 M solution. |
| Reactant 2 | Paraformaldehyde | Solid, requires in situ depolymerization. |
| Product | 1-Pentanol | Primary alcohol. |
| Typical Yield | 70-85% | Isolated yield after purification. |
| Reaction Time | 2-4 hours | Includes addition and stirring time. |
| Reaction Temperature | -78 °C to room temperature | Initial addition at low temperature is critical.[1] |
| Stoichiometry (n-BuLi:CH₂O) | 1 : 1.1-1.5 | A slight excess of paraformaldehyde is often used. |
Experimental Protocol
Materials:
-
n-Butyllithium in hexanes (e.g., 2.5 M)
-
Paraformaldehyde, anhydrous
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert gas supply (argon or nitrogen) with a bubbler
-
Low-temperature bath (dry ice/acetone)
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with an inert gas inlet, a rubber septum, and a thermometer.
-
Flame-dry all glassware under a stream of inert gas or oven-dry at 120 °C for at least 4 hours and allow to cool under an inert atmosphere.
-
-
Depolymerization of Paraformaldehyde:
-
To the reaction flask, add paraformaldehyde (1.1-1.5 equivalents relative to n-butyllithium).
-
Add anhydrous diethyl ether or THF to create a slurry.
-
Heat the mixture gently (e.g., to the reflux temperature of the solvent) under a positive pressure of inert gas to effect depolymerization. This process generates monomeric formaldehyde in situ.[2][3] Allow the mixture to cool to room temperature and then to -78 °C in a dry ice/acetone bath.
-
-
Addition of n-Butyllithium:
-
Under a positive pressure of inert gas, draw the required volume of n-butyllithium solution into a dry, inert gas-flushed syringe.
-
Slowly add the n-butyllithium solution dropwise to the cold (-78 °C) slurry of formaldehyde in the reaction flask via the septum. Maintain the internal temperature below -70 °C during the addition. The reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Warming and Quenching:
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the lithium alkoxide intermediate to the corresponding alcohol.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude 1-pentanol by distillation.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1-pentanol.
References
Application of Polymeric Lithium Salts in Lithium-Ion Batteries: A Detailed Guide for Researchers
Introduction:
The advancement of lithium-ion battery technology is intrinsically linked to the development of safer and more efficient electrolyte systems. Polymeric lithium salts, integrated into solid or gel polymer electrolytes, offer a promising alternative to conventional liquid electrolytes, which are often flammable and prone to leakage. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the field of battery development, focusing on the synthesis, characterization, and application of polymeric lithium salt-based electrolytes.
Overview of Polymeric Lithium Salts in Lithium-Ion Batteries
Polymeric lithium salts are macromolecules with lithium-containing functional groups as part of the polymer chain or as counter-ions to a polymeric anion. They form the basis of polymer electrolytes, which can be broadly categorized into two main types:
-
Solid Polymer Electrolytes (SPEs): These are solvent-free electrolytes composed of a lithium salt dissolved in a high molecular weight polymer matrix, such as polyethylene oxide (PEO). They offer enhanced safety and mechanical stability.
-
Gel Polymer Electrolytes (GPEs): These electrolytes consist of a polymer matrix swollen with a liquid electrolyte containing a lithium salt. GPEs exhibit higher ionic conductivity at room temperature compared to SPEs, bridging the gap between solid and liquid electrolytes.
A key challenge in the development of polymer electrolytes is achieving a high lithium-ion transference number (tLi+), which represents the fraction of the total ionic conductivity contributed by the lithium ions. A high tLi+ is crucial for minimizing concentration polarization and enabling fast charging capabilities. Single-ion conducting polymer electrolytes, where the anion is covalently attached to the polymer backbone, are a key area of research to achieve tLi+ values approaching unity.
Data Presentation: Performance of Polymer Electrolytes
The following tables summarize key performance metrics for various polymeric lithium salt-based electrolytes, providing a comparative overview for researchers.
Table 1: Ionic Conductivity of Various Polymer Electrolyte Systems
| Polymer System | Lithium Salt | Salt Concentration | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |
| PEO | LiTFSI | r = [Li]/[EO] = 0.06 | 90 | Varies with r | [1] |
| P(DVB-DMAMS) | OH- | - | Room Temperature | ~1 x 10⁻³ | [2] |
| PNDGE | LiFSI | 1.5 M | 25 | > 1 x 10⁻⁴ | [3] |
| A-PE with PPy(DBS) | - | - | 25 | 0.11 - 0.16 x 10⁻³ | [4] |
| Poly(AN-co-BuA) | LiPF6 | - | Ambient | > 3.0 x 10⁻³ | [5] |
| PEO-LiTFSI-SN/MXene@PAN | - | - | - | - | [6] |
| PEO-based | LiTFSI | 9 mol% MEEGE | 30 | 1 x 10⁻⁴ | [7] |
| PEO-based | LiTFSI | 9 mol% MEEGE | 80 | 1 x 10⁻³ | [7] |
| PEO18LiTFSI with Li10GeP2S12 | 1 wt% | 25 | 1.18 x 10⁻⁵ | [7] | |
| PEO18LiTFSI with Li10GeP2S12 | 1 wt% | 80 | 1.23 x 10⁻³ | [7] | |
| Li1.5Al0.5Ge1.5(PO4)3-PEO18LiClO4 | 60 wt% | 55 | > 2.6 x 10⁻⁴ | [7] | |
| LATP-PEA18LiTFSI | 66 wt% | 40 | 1.9 x 10⁻⁴ | [7] | |
| Poly-LiSTFSI based | - | - | Room Temperature | 0.84 x 10⁻³ | [8] |
Table 2: Lithium-Ion Transference Number of Selected Polymer Electrolytes
| Polymer System | Method | Transference Number (tLi+) | Reference |
| PEO-LiClO4 | Bruce-Vincent | ~0.2 | [9] |
| PEO-LiClO4 | Hittorf | 0.06 ± 0.05 | [9] |
| MMA-LiPF6 GPE | Bruce-Vincent | 0.24 - 0.69 | [10] |
| GPE with 0.3 wt% GO | - | 0.79 | [11] |
| PEO-LiCF3SO3 (9:1) | Bruce-Vincent | - | [10] |
| Poly-LiSTFSI based | - | 0.93 | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and fabrication of battery cells using polymeric lithium salt electrolytes.
Synthesis of a Single-Ion Conducting Monomer: Lithium (4-styrenesulfonyl)(trifluoromethylsulfonyl)imide (LiSTFSI)
This protocol describes the synthesis of a key monomer for creating single-ion conducting polymer electrolytes.
Materials:
-
4-styrenesulfonyl chloride
-
Trifluoromethanesulfonamide
-
Lithium hydride (LiH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the lithium salt of trifluoromethanesulfonamide:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve trifluoromethanesulfonamide in anhydrous THF.
-
Slowly add a stoichiometric amount of lithium hydride (LiH) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The formation of a white precipitate indicates the formation of the lithium salt.
-
Filter the precipitate under argon, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Synthesis of LiSTFSI:
-
In a separate flame-dried Schlenk flask under argon, dissolve the lithium salt of trifluoromethanesulfonamide in anhydrous THF.
-
Cool the solution to 0 °C and slowly add a solution of 4-styrenesulfonyl chloride in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the precipitated lithium chloride (LiCl) by filtration under argon.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude LiSTFSI monomer.
-
Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to obtain pure LiSTFSI.
-
Characterize the final product using NMR spectroscopy to confirm its structure and purity.
-
Preparation of a Solid Polymer Electrolyte (SPE): PEO/LiTFSI Film
This protocol details the common solution casting method for preparing PEO-based solid polymer electrolytes.
Materials:
-
Poly(ethylene oxide) (PEO), high molecular weight (e.g., >100,000 g/mol )
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile
-
Teflon dish or glass plate
-
Vacuum oven
Procedure:
-
Drying of Materials: Dry PEO and LiTFSI in a vacuum oven at an elevated temperature (e.g., 120 °C for PEO, 120 °C for LiTFSI) for at least 24 hours to remove any moisture.[1]
-
Solution Preparation:
-
Inside an argon-filled glovebox, dissolve the desired amounts of dried PEO and LiTFSI in anhydrous THF. The ratio of PEO to LiTFSI is often expressed as the molar ratio of ethylene oxide (EO) units to lithium ions (r = [Li]/[EO]).
-
Stir the solution at a slightly elevated temperature (e.g., 60 °C) until a homogeneous solution is obtained.[1]
-
-
Casting the Film:
-
Pour the homogeneous solution into a Teflon dish or onto a clean, flat glass plate.
-
Allow the solvent to evaporate slowly inside the glovebox at room temperature for 24 hours.
-
-
Drying the Film:
-
Transfer the cast film into a vacuum oven and dry at a moderate temperature (e.g., 60-80 °C) for at least 48 hours to ensure complete removal of the solvent.
-
-
Film Characterization: The resulting freestanding SPE film can be characterized for its thermal, mechanical, and electrochemical properties.
Preparation of a Gel Polymer Electrolyte (GPE) via in-situ Polymerization
This protocol describes the preparation of a GPE within a battery cell to ensure good interfacial contact.
Materials:
-
Monomer (e.g., methyl methacrylate, MMA)
-
Cross-linker (e.g., ethylene glycol dimethacrylate, EGDMA)
-
Thermal or photo-initiator (e.g., AIBN or TPO)
-
Liquid electrolyte (e.g., 1 M LiPF6 in EC:DMC)
-
Porous separator (e.g., Celgard)
-
Electrodes (cathode and anode)
Procedure:
-
Precursor Solution Preparation:
-
Inside a glovebox, prepare a precursor solution by mixing the monomer, cross-linker, and initiator in the liquid electrolyte.
-
-
Cell Assembly:
-
Assemble a coin cell in the order of cathode, porous separator, and anode.
-
-
Electrolyte Injection:
-
Inject the precursor solution into the assembled cell, ensuring the separator and electrodes are fully wetted.
-
-
In-situ Polymerization:
-
Initiate the polymerization by either heating the cell at a specific temperature (for thermal initiation) or exposing it to UV light (for photo-initiation) for a defined period. This will form the gel polymer electrolyte in-situ, creating an intimate contact with the electrodes.
-
-
Cell Sealing: Crimp the coin cell to ensure a hermetic seal.
Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
This protocol outlines the steps to measure the ionic conductivity of a polymer electrolyte.
Materials and Equipment:
-
Polymer electrolyte film of known thickness and area
-
Two blocking electrodes (e.g., stainless steel or gold)
-
Potentiostat with a frequency response analyzer
-
Coin cell components or a specialized conductivity cell
Procedure:
-
Sample Preparation:
-
Cut a circular sample of the polymer electrolyte film.
-
Measure the thickness (l) and area (A) of the film.
-
Sandwich the polymer electrolyte between two blocking electrodes in a coin cell or a dedicated conductivity cell.
-
-
EIS Measurement:
-
Connect the cell to the potentiostat.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Record the impedance data and plot it as a Nyquist plot (Z'' vs. Z').
-
-
Data Analysis:
-
The Nyquist plot for a polymer electrolyte typically shows a semicircle at high frequencies and a spike at low frequencies.
-
The intercept of the high-frequency semicircle with the real axis (Z') gives the bulk resistance (Rb) of the electrolyte.
-
Calculate the ionic conductivity (σ) using the following equation: σ = l / (Rb * A)
-
Measurement of Lithium-Ion Transference Number (tLi+) using the Bruce-Vincent Method
This protocol describes the potentiostatic polarization method to determine the lithium-ion transference number.
Materials and Equipment:
-
Symmetric Li | polymer electrolyte | Li cell
-
Potentiostat with galvanostatic/potentiostatic capabilities
-
Electrochemical Impedance Spectroscopy (EIS) capability
Procedure:
-
Cell Assembly: Assemble a symmetric coin cell with two lithium metal electrodes and the polymer electrolyte in between.
-
Initial EIS: Perform an EIS measurement on the cell to determine the initial interfacial resistance (R_int,0).
-
DC Polarization:
-
Apply a small DC voltage (ΔV, typically 10-20 mV) across the cell and monitor the current as a function of time.
-
The current will initially be high (I₀) and will decrease over time to a steady-state value (I_ss) as a concentration gradient builds up in the electrolyte.
-
-
Final EIS: After the current has reached a steady state, perform another EIS measurement to determine the final interfacial resistance (R_int,ss).
-
Calculation of tLi+: Calculate the lithium-ion transference number using the following equation: tLi+ = [I_ss * (ΔV - I₀ * R_int,0)] / [I₀ * (ΔV - I_ss * R_int,ss)]
Fabrication and Assembly of a Lithium-Ion Coin Cell
This protocol provides a general procedure for assembling a 2032-type coin cell for electrochemical testing.
Materials and Equipment:
-
Cathode (e.g., LiFePO4 coated on Al foil)
-
Anode (e.g., Lithium metal foil)
-
Polymer electrolyte film (as separator and electrolyte)
-
Coin cell components (2032 type: case, spacer, spring, gasket)
-
Crimping machine
-
Glovebox (argon-filled)
Procedure:
-
Electrode and Electrolyte Preparation:
-
Punch out circular electrodes (e.g., 12 mm diameter for the cathode) and the polymer electrolyte (e.g., 16 mm diameter).
-
Ensure all components are thoroughly dried under vacuum.
-
-
Cell Assembly (inside a glovebox):
-
Place the cathode at the bottom of the coin cell case.
-
Carefully place the polymer electrolyte film on top of the cathode, ensuring good contact.
-
Place the lithium metal anode on top of the polymer electrolyte.
-
Add a spacer and a spring on top of the anode.
-
Place the gasket and the top cap.
-
-
Crimping:
-
Transfer the assembled cell to the crimping machine.
-
Apply pressure to seal the coin cell. A properly crimped cell will have a uniform, indented ring around the edge.
-
-
Resting and Testing:
-
Let the assembled cell rest for several hours to allow for wetting and stabilization of the interfaces.
-
The cell is now ready for electrochemical testing (e.g., charge-discharge cycling, cyclic voltammetry).
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the application of polymeric lithium salts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and characterization of an adaptive polymer electrolyte for lithium metal solid-state battery applications - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA08556F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. lithiuminventory.com [lithiuminventory.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of gel polymer electrolyte with high lithium ion transference number using GO as filler and application in lithium battery | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for DFT Modeling of Lithium-Formaldehyde Transition States
Audience: Researchers, scientists, and drug development professionals.
Introduction
Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms, particularly for systems involving organometallic reagents where experimental characterization of transient species can be challenging. This document provides detailed application notes and protocols for using DFT to model the transition states of the reaction between an organolithium reagent and formaldehyde. Understanding this fundamental reaction is crucial for controlling stereoselectivity and reactivity in various organic syntheses, including those relevant to drug development.
The addition of an organolithium reagent to formaldehyde proceeds through a well-defined reaction pathway involving the formation of a pre-transition state complex, the transition state itself, and the final lithium alkoxide product. DFT calculations allow for the characterization of these species, providing valuable insights into the reaction's kinetics and thermodynamics.
Computational Methodology
Recommended Functionals and Basis Sets
The choice of DFT functional and basis set is critical for obtaining accurate results. For organolithium systems, the B3LYP hybrid functional is a commonly used and well-validated choice that provides a good balance between computational cost and accuracy.[1][2] It is often paired with Pople-style basis sets, such as 6-31G* or 6-31+G*, which include polarization functions to accurately describe the bonding in these systems.[1][2][3] For higher accuracy, triple-zeta basis sets with diffuse functions, like 6-311+G(d,p), can be employed, especially for the calculation of reaction and activation energies.
Table 1: Recommended DFT Functionals and Basis Sets
| Functional | Basis Set | Description |
| B3LYP | 6-31G | A popular hybrid functional combined with a double-zeta basis set including polarization functions on heavy atoms. Good for geometry optimizations. |
| B3LYP | 6-31+G | Adds diffuse functions to the basis set, which are important for describing anions and systems with non-covalent interactions. |
| ωB97X-D | def2-TZVP(-f) | A range-separated hybrid functional with dispersion corrections, paired with a triple-zeta valence basis set. Recommended for more accurate energy calculations.[4] |
Experimental Protocols: Computational Procedures
This section outlines the step-by-step computational protocol for modeling the lithium-formaldehyde transition state. The following protocols are designed to be general and can be adapted for various computational chemistry software packages like Gaussian, ORCA, or Spartan.
Protocol 1: Geometry Optimization of Reactants and Products
-
Build the initial structures: Construct the 3D structures of the organolithium reagent (e.g., methyllithium) and formaldehyde separately.
-
Perform geometry optimization:
-
Select a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Perform a geometry optimization for each molecule to find its minimum energy conformation.
-
Ensure the optimization has converged by checking that the forces on the atoms are close to zero.
-
-
Frequency analysis:
-
Perform a frequency calculation on the optimized structures to confirm that they are true minima on the potential energy surface. A true minimum will have no imaginary frequencies.
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE), which is necessary for calculating accurate reaction energies.
-
-
Build the product structure: Construct the lithium alkoxide product and repeat steps 2 and 3.
Protocol 2: Locating the Transition State
There are several methods to locate a transition state. The Synchronous Transit-Guided Quasi-Newton (STQN) method, available in Gaussian as Opt=QST2 or Opt=QST3, is a robust approach that uses the reactant and product structures to generate an initial guess for the transition state.[5][6]
-
Prepare the input file:
-
Create a new input file containing the optimized coordinates of the reactants (as a single group) and the product. The atom ordering must be identical for both.
-
Specify the Opt=QST2 keyword in the route section.
-
-
Run the transition state search: Execute the calculation. The software will attempt to locate the transition state structure connecting the reactants and the product.
-
Verify the transition state:
-
Perform a frequency calculation on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency.
-
The imaginary frequency corresponds to the vibrational mode of the bond being formed and broken during the reaction.
-
Visualize the imaginary frequency to ensure it corresponds to the expected reaction coordinate (i.e., the approach of the carbanion to the carbonyl carbon).
-
Protocol 3: Intrinsic Reaction Coordinate (IRC) Calculation
An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the desired reaction.
-
Set up the IRC calculation: Use the optimized transition state geometry as the starting point.
-
Run the IRC calculation: Perform the IRC calculation in both the forward and reverse directions.
-
Analyze the results: The forward IRC path should lead to the product, and the reverse path should lead to the reactants.
Data Presentation
The following table summarizes key quantitative data obtained from DFT studies on the reaction of organolithium reagents with formaldehyde. The reaction involves the formation of a pre-transition state complex where the lithium atom coordinates to the carbonyl oxygen, followed by the transition state for the nucleophilic addition.[7]
Table 2: Calculated Energies for the Reaction of Methyllithium with Formaldehyde
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Separated methyllithium and formaldehyde | 0.0 |
| Pre-transition Complex | Complex where the lithium atom of methyllithium interacts with the oxygen atom of formaldehyde.[7] | -10 to -15 |
| Transition State | The energy maximum along the reaction coordinate, corresponding to the C-C bond formation.[7] | ~1-2 |
| Product | Lithium methoxide, the result of the addition reaction.[7] | ~ -40 |
Note: The values presented are approximate and can vary depending on the specific organolithium reagent, level of theory, and solvent model used.
Mandatory Visualization
Reaction Pathway Diagram
The following diagram illustrates the key stages of the reaction between an organolithium reagent (RLi) and formaldehyde (H₂CO).
Caption: Reaction pathway for the addition of an organolithium reagent to formaldehyde.
Computational Workflow Diagram
This diagram outlines the computational workflow for modeling the lithium-formaldehyde transition state using DFT.
References
- 1. inpressco.com [inpressco.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gaussian.com [gaussian.com]
- 6. gaussian.com [gaussian.com]
- 7. A DFT theoretical analysis of aldehyde condensation pathways onto methyllithium, lithium dimethylamide, and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroxymethylation with Organolithium Reagents and Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the hydroxymethylation of organic compounds using organolithium reagents and formaldehyde. This versatile carbon-carbon bond-forming reaction is a fundamental tool in organic synthesis for the preparation of primary alcohols, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
Hydroxymethylation via organolithium reagents involves the nucleophilic addition of an organolithium species to the electrophilic carbonyl carbon of formaldehyde. The resulting lithium alkoxide is subsequently protonated during an acidic workup to yield the corresponding primary alcohol. This method is widely applicable to a variety of organolithium reagents, including alkyl, aryl, and vinyl lithiums. Paraformaldehyde, a solid polymer of formaldehyde, is commonly used as an anhydrous source of formaldehyde for this reaction.[1]
Reaction Mechanism and Signaling Pathway
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Addition: The highly polar carbon-lithium bond of the organolithium reagent renders the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a lithium alkoxide intermediate.[1]
-
Acidic Workup: The lithium alkoxide is a stable intermediate that is then quenched with a mild acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide and yield the final primary alcohol product.[1]
Caption: General reaction mechanism of hydroxymethylation.
Experimental Data Summary
The following table summarizes the reaction conditions and yields for the hydroxymethylation of various organolithium reagents with formaldehyde (from paraformaldehyde).
| Organolithium Reagent | Substrate | Product | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenyllithium | Bromobenzene | Benzyl alcohol | -78 to rt | 2 | 85-95 | [2] |
| n-Butyllithium | n-Butyl bromide | 1-Pentanol | -78 to rt | 1-2 | 80-90 | [3] |
| 2-Thienyllithium | 2-Bromothiophene | 2-Thiophenemethanol | -70 to rt | 2 | 75-85 | [4] |
| Vinyllithium | Tetrachlorostannane | Allyl alcohol | -78 to rt | 2 | ~70 | [5] |
Detailed Experimental Protocols
Safety Precautions: Organolithium reagents are pyrophoric and react violently with water. All reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
General Experimental Workflow
The general workflow for the hydroxymethylation of an organolithium reagent is depicted below.
Caption: General experimental workflow for hydroxymethylation.
Protocol 1: Synthesis of Benzyl Alcohol from Phenyllithium
This protocol details the synthesis of benzyl alcohol from phenyllithium, which is generated in situ from bromobenzene and n-butyllithium.
Materials:
-
Bromobenzene (1.57 g, 10 mmol)
-
n-Butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Anhydrous paraformaldehyde (0.45 g, 15 mmol)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere techniques.
Procedure:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add bromobenzene (1.57 g, 10 mmol) dissolved in anhydrous diethyl ether (20 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (6.25 mL, 10 mmol) dropwise to the stirred solution over 15 minutes. Stir the resulting mixture at -78 °C for an additional 30 minutes to ensure complete formation of phenyllithium.
-
In a separate flask, suspend anhydrous paraformaldehyde (0.45 g, 15 mmol) in anhydrous diethyl ether (30 mL).
-
Slowly add the phenyllithium solution to the paraformaldehyde suspension at -78 °C via a cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude benzyl alcohol can be purified by vacuum distillation to yield the pure product.
Protocol 2: Synthesis of 1-Pentanol from n-Butyllithium
This protocol describes the direct reaction of commercially available n-butyllithium with paraformaldehyde.
Materials:
-
n-Butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol)
-
Anhydrous tetrahydrofuran (THF, 40 mL)
-
Anhydrous paraformaldehyde (0.45 g, 15 mmol)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, syringe, magnetic stirrer, and standard glassware for inert atmosphere techniques.
Procedure:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stirrer, add anhydrous paraformaldehyde (0.45 g, 15 mmol) and anhydrous THF (30 mL).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (6.25 mL, 10 mmol) dropwise to the stirred suspension via syringe over 15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-pentanol can be purified by fractional distillation to yield the pure product.
Purification and Characterization
The primary alcohol products are typically purified by distillation or column chromatography on silica gel. The identity and purity of the products can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Conclusion
The hydroxymethylation of organolithium reagents with formaldehyde is a reliable and high-yielding method for the synthesis of primary alcohols. The use of paraformaldehyde as an anhydrous source of formaldehyde is convenient for laboratory-scale synthesis. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is critical for achieving high yields and purity. These protocols provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. Ch17: RLi or RMgX with Aldehydes or Ketones [chem.ucalgary.ca]
- 2. CN1503772A - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. THE PREPARATION OF ORGANOLITHIUM COMPOUNDS BY THE TRANSMETALATION REACTION. I. VINYLLITHIUM (Journal Article) | OSTI.GOV [osti.gov]
Application of Lithium Formaldehyde Chemistry in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of lithium formaldehyde chemistry, a cornerstone of modern organic synthesis, in the construction of complex natural products. The focus is on the generation and reaction of formaldehyde anion equivalents, particularly 2-lithio-1,3-dithiane, a versatile nucleophile derived from formaldehyde. This approach, often referred to as the Corey-Seebach reaction, allows for a polarity reversal ("umpolung") of the typically electrophilic carbonyl carbon, enabling the formation of key carbon-carbon bonds in the synthesis of intricate molecular architectures.
Core Principles and Applications
Lithium formaldehyde chemistry provides a robust method for the introduction of a hydroxymethyl group or a masked carbonyl group. The most widely employed strategy involves the use of 1,3-dithiane as a formaldehyde equivalent. The acidic protons at the C2 position of the dithiane can be readily removed by a strong base, typically n-butyllithium, to generate a highly nucleophilic 2-lithio-1,3-dithiane. This nucleophile can then react with a variety of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, to form new carbon-carbon bonds. Subsequent deprotection of the dithioacetal reveals the corresponding carbonyl functionality.
This methodology has been instrumental in the total synthesis of numerous biologically active natural products, facilitating the construction of key fragments and the stereocontrolled introduction of functional groups.
Key Reactions and Mechanisms
The Corey-Seebach reaction is a multi-step process that can be broken down into three key stages:
-
Protection: Formaldehyde is converted into its 1,3-dithioacetal by reaction with 1,3-propanedithiol under acidic conditions.
-
Deprotonation and Alkylation: The 1,3-dithiane is deprotonated at the C2 position using a strong base like n-butyllithium to form the nucleophilic 2-lithio-1,3-dithiane. This anion then reacts with an electrophile in an alkylation step.
-
Deprotection: The dithioacetal is hydrolyzed to unveil the carbonyl group. This can be achieved under various conditions, often employing reagents like mercury(II) oxide or N-bromosuccinimide.
Caption: General workflow of the Corey-Seebach reaction.
Applications in Natural Product Synthesis: Case Studies
The power of lithium formaldehyde chemistry is evident in its application to the synthesis of complex natural products. Below are a few illustrative examples with quantitative data summarized for clarity.
| Natural Product / Fragment | Electrophile | Key Reaction Conditions | Yield (%) | Reference |
| Lycoplanine A Isomer | Crotonaldehyde | 1. t-BuLi, Et2O, -78 to -20 °C | 88 | [1] |
| Bisnorditerpene | Epoxide | 1. n-BuLi, THF, -25 °C to 0 °C | 55 | [1] |
| Ambruticin J Fragment | Epoxide | 1. n-BuLi, THF, -78 to -40 °C | 70 | [2] |
| Hetidine-type Diterpenoid Alkaloid Fragment | Alkyl Iodide | 1. n-BuLi, THF, -78 to 0 °C | 80 | [1] |
Detailed Experimental Protocols
The following protocols are representative examples of the key steps in the application of lithium formaldehyde chemistry in natural product synthesis.
Protocol 1: Generation of 2-Lithio-1,3-dithiane and Reaction with an Epoxide (General Procedure)
This protocol describes the in situ generation of 2-lithio-1,3-dithiane and its subsequent reaction with an epoxide, a common strategy for the formation of β-hydroxy ketone precursors.
Materials:
-
1,3-Dithiane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Epoxide substrate
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is assembled. The flask is flame-dried under a stream of inert gas and allowed to cool to room temperature.
-
Dissolution of 1,3-Dithiane: 1,3-Dithiane (1.0 eq) is added to the flask, and the flask is evacuated and backfilled with inert gas three times. Anhydrous THF is then added via syringe to dissolve the dithiane. The resulting solution is cooled to -25 °C in a dry ice/acetone bath.
-
Generation of 2-Lithio-1,3-dithiane: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution of 1,3-dithiane at -25 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The formation of the lithium salt is often indicated by the formation of a white precipitate.
-
Reaction with Epoxide: A solution of the epoxide (1.2 eq) in anhydrous THF is added dropwise to the suspension of 2-lithio-1,3-dithiane at -25 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer). The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy dithiane adduct.
Protocol 2: Deprotection of a 1,3-Dithiane using Phenyliodine(III) bis(trifluoroacetate) (PIFA)
This protocol outlines a modern and efficient method for the deprotection of 1,3-dithianes to the corresponding carbonyl compounds, as demonstrated in the synthesis of a lycoplanine A isomer.[1]
Materials:
-
2-Substituted-1,3-dithiane
-
Acetonitrile (MeCN)
-
Water (H2O)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution of the Dithiane: The 2-substituted-1,3-dithiane (1.0 eq) is dissolved in a mixture of acetonitrile and water (typically a 9:1 to 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of PIFA: Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.5 - 2.0 eq) is added to the stirred solution at room temperature. The reaction is monitored by TLC.
-
Quenching and Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO3 solution and saturated aqueous Na2S2O3 solution. The mixture is then extracted with CH2Cl2 or EtOAc (3 x volume of aqueous layer). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired carbonyl compound.
Logical Relationships in Multi-step Synthesis
The strategic application of lithium formaldehyde chemistry often involves a series of interconnected transformations. The following diagram illustrates the logical flow from a simple aldehyde to a more complex, functionalized ketone, which can then be a key intermediate in a larger natural product synthesis.
Caption: Synthetic logic for natural product synthesis.
Conclusion
Lithium formaldehyde chemistry, particularly through the use of 2-lithio-1,3-dithiane, remains a powerful and versatile tool in the synthesis of complex natural products. The ability to invert the polarity of a carbonyl carbon opens up unique bond-forming strategies that are often difficult to achieve through conventional methods. The protocols and examples provided herein serve as a guide for researchers in the field of organic synthesis and drug development, highlighting the practical application and strategic importance of this fundamental transformation. Careful execution of these sensitive reactions under inert conditions is paramount to achieving high yields and purity.
References
Application Notes and Protocols for the Preparation of Anhydrous Formaldehyde for Lithium Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of anhydrous formaldehyde and its subsequent reaction with common organolithium reagents. The generation of truly anhydrous formaldehyde is critical for successful and high-yield reactions with moisture-sensitive organometallic compounds, such as organolithiums. The primary method described herein is the thermal depolymerization of paraformaldehyde, which serves as a convenient and reliable source of monomeric formaldehyde gas.
Introduction
Formaldehyde is a fundamental C1 building block in organic synthesis, enabling the formation of primary alcohols upon reaction with nucleophiles like organolithium reagents. However, commercially available formaldehyde is typically supplied as an aqueous solution (formalin), which is incompatible with water-sensitive reagents. Paraformaldehyde, a solid polymer of formaldehyde, can be thermally depolymerized to generate anhydrous gaseous formaldehyde.[1][2] This gas can then be dissolved in an anhydrous solvent, such as tetrahydrofuran (THF), to create a solution ready for use in reactions with organolithiums.[3]
The successful execution of these reactions hinges on the rigorous exclusion of water from the reaction system. This document outlines the necessary procedures for generating and handling anhydrous formaldehyde and provides protocols for its reaction with n-butyllithium, phenyllithium, and lithium diisopropylamide (LDA).
Preparation of Anhydrous Formaldehyde Solution in THF
The most common and effective method for preparing anhydrous formaldehyde is the thermal depolymerization of paraformaldehyde. The resulting formaldehyde gas is then passed through a drying agent and bubbled into a cold, anhydrous solvent.
Experimental Protocol: Generation and Trapping of Anhydrous Formaldehyde
Materials:
-
Paraformaldehyde, dried in a vacuum desiccator over P₂O₅ for at least 48 hours
-
Phosphorus pentoxide (P₂O₅) or a similar potent drying agent
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Inert gas (Argon or Nitrogen)
-
Dry ice/acetone bath
Apparatus:
A two-neck round-bottom flask (Flask A) is fitted with a gas inlet adapter and a bent glass tube. This tube is packed with glass wool and a drying agent (e.g., P₂O₅) and leads into a second flask (Flask B) containing anhydrous THF, which is cooled in a dry ice/acetone bath. Flask B is equipped with a gas outlet connected to a bubbler to monitor gas flow. The entire apparatus must be flame-dried under vacuum and maintained under a positive pressure of inert gas.
Procedure:
-
Apparatus Setup: Assemble the glassware as described above and flame-dry all parts under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Charging the Flasks:
-
In a glovebox or under a strong flow of inert gas, charge Flask A with the desired amount of dried paraformaldehyde.
-
Charge Flask B with the required volume of anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.
-
-
Depolymerization:
-
Gently heat Flask A with a heating mantle or oil bath to 120-140 °C.[4][5] The paraformaldehyde will slowly depolymerize, generating gaseous formaldehyde.
-
Pass the formaldehyde gas through the drying tube and bubble it into the cold THF in Flask B. A slow, steady flow of inert gas can be used as a carrier.
-
-
Monitoring and Completion:
-
The dissolution of formaldehyde in THF is an exothermic process; maintain the temperature of Flask B at -78 °C.
-
Continue the process until the desired amount of formaldehyde has been generated and trapped. This can be estimated by the volume of paraformaldehyde consumed.
-
-
Storage and Use:
-
The resulting anhydrous formaldehyde solution in THF should be used immediately for the best results. If short-term storage is necessary, keep the solution at -20 °C under an inert atmosphere.
-
Data Presentation: Yield and Concentration
The yield of monomeric formaldehyde from the depolymerization of paraformaldehyde can be variable and depends on the efficiency of the setup and the rate of heating. Rapid heating can lead to the entrainment of solid paraformaldehyde particles. The concentration of the resulting formaldehyde solution in THF typically ranges from 0.5 M to 3.0 M.[3]
| Parameter | Typical Value/Range | Notes |
| Paraformaldehyde Depolymerization Temperature | 120-140 °C | Slow heating is recommended to avoid rapid gas evolution. |
| Typical Concentration of HCHO in THF | 0.5 - 3.0 M | Concentration can be determined by titration.[3] |
| Estimated Yield of Gaseous Formaldehyde | 50-80% | Highly dependent on the apparatus and procedure. Repolymerization on surfaces can reduce the yield. |
Experimental Workflow
Reactions of Anhydrous Formaldehyde with Organolithium Reagents
Organolithium reagents are highly reactive nucleophiles and strong bases, making them extremely sensitive to protic sources, including water. The use of a freshly prepared anhydrous solution of formaldehyde is therefore essential.
General Experimental Protocol for Reaction with Organolithiums
Materials:
-
Anhydrous formaldehyde solution in THF (freshly prepared)
-
Organolithium reagent (n-butyllithium in hexanes, phenyllithium in cyclohexane/ether, or freshly prepared LDA in THF)
-
Anhydrous solvent (THF or diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under an inert atmosphere, add the desired anhydrous solvent.
-
Addition of Organolithium: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add the organolithium reagent to the solvent.
-
Addition of Formaldehyde Solution: While maintaining the temperature at -78 °C, add the freshly prepared anhydrous formaldehyde solution in THF dropwise from the addition funnel.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for the specified time (see table below). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous NH₄Cl solution at -78 °C to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Reaction Conditions and Expected Outcomes
The following table summarizes typical reaction conditions for the addition of various organolithium reagents to anhydrous formaldehyde. Yields are highly dependent on the purity of the reagents and the strict adherence to anhydrous conditions.
| Organolithium Reagent | Typical Solvent | Reaction Temperature | Typical Reaction Time | Expected Product | Representative Yield Range |
| n-Butyllithium | THF / Hexanes | -78 °C | 1-2 hours | 1-Pentanol | 70-90% |
| Phenyllithium | THF / Ether | -78 °C | 1-3 hours | Benzyl alcohol | 65-85% |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to 0 °C | 2-4 hours | 2-(Diisopropylamino)ethanol | 50-70% |
Signaling Pathway/Logical Relationship Diagram
Safety Precautions
Formaldehyde:
-
Hazard: Formaldehyde is a known human carcinogen, a potent allergen, and an irritant to the eyes, skin, and respiratory tract.
-
Handling: Always handle paraformaldehyde powder and generate gaseous formaldehyde in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles. When handling the powder or generating the gas, a respirator with a formaldehyde-specific cartridge may be necessary.
Organolithium Reagents:
-
Hazard: Organolithium reagents are highly reactive, pyrophoric (may ignite spontaneously on contact with air), and corrosive. They react violently with water.
-
Handling: All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using syringe or cannula techniques.
-
PPE: Wear flame-retardant lab coat, chemical-resistant gloves, and safety glasses. A face shield is also recommended.
General:
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of alcohol product | Incomplete generation of formaldehyde | Ensure the paraformaldehyde is sufficiently heated and the carrier gas flow is optimal. |
| Repolymerization of formaldehyde | Ensure the delivery tube is wide-bore and gently heated to prevent condensation. Use the formaldehyde solution immediately after preparation. | |
| Presence of moisture | Rigorously dry all glassware and solvents. Ensure the inert gas is dry. | |
| Formation of side products | Reaction temperature too high | Maintain the reaction temperature at -78 °C during the addition of formaldehyde. |
| Impure organolithium reagent | Use freshly titrated or newly purchased organolithium reagents. | |
| Clogging of the gas delivery tube | Repolymerization of formaldehyde | Widen the bore of the delivery tube and/or gently warm the tube with a heat gun during the transfer. |
By following these detailed protocols and safety guidelines, researchers can effectively prepare and utilize anhydrous formaldehyde for reactions with organolithium reagents, leading to the successful synthesis of primary alcohols in high yields.
References
Application Notes and Protocols for the Synthesis of 2,3,5,6-tetrafluoroterephthalyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 2,3,5,6-tetrafluoroterephthalyl alcohol, a valuable fluorinated building block in the development of specialty chemicals, pharmaceuticals, and high-performance polymers. The protocol outlines a robust three-step synthesis commencing from 2,3,5,6-tetrachloroterephthalonitrile. The synthesis involves an initial fluorination step to produce 2,3,5,6-tetrafluoroterephthalonitrile, followed by a one-pot alcoholysis to yield dimethyl 2,3,5,6-tetrafluoroterephthalate. The final step comprises the reduction of the diester to the target molecule, 2,3,5,6-tetrafluoroterephthalyl alcohol. This method is designed to be efficient and scalable for laboratory and potential industrial applications.
Introduction
2,3,5,6-tetrafluoroterephthalyl alcohol, also known as 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, is a key intermediate in organic synthesis. Its highly fluorinated benzene ring imparts unique properties such as enhanced thermal stability, chemical resistance, and altered reactivity to molecules incorporating this moiety. These characteristics make it a desirable component in the synthesis of advanced polymers, liquid crystals, and biologically active compounds. The following protocols provide a comprehensive guide to its preparation from commercially available starting materials.
Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3,5,6-Tetrachloroterephthalonitrile | 1897-41-2 | C₈Cl₄N₂ | 265.91 | 245-248 | 315.6 |
| 2,3,5,6-Tetrafluoroterephthalonitrile | 1835-49-0 | C₈F₄N₂ | 200.09 | 197-199[1] | 243.3 |
| Dimethyl 2,3,5,6-tetrafluoroterephthalate | 319-97-1 | C₁₀H₆F₄O₄ | 266.15 | 78.6 - 80.2[2] | 265.8 |
| 2,3,5,6-Tetrafluoroterephthalyl alcohol | 92339-07-6 | C₈H₆F₄O₂ | 210.13 | 127-131[3] | 256.0[3] |
| 2,3,5,6-Tetrafluoroterephthalic acid | 652-36-8 | C₈H₂F₄O₄ | 238.09 | 275-277[4][5] | 353.9 |
Synthesis Workflow
Caption: Synthetic pathway for 2,3,5,6-tetrafluoroterephthalyl alcohol.
Experimental Protocols
Step 1: Synthesis of 2,3,5,6-Tetrafluoroterephthalonitrile
This procedure describes the fluorination of 2,3,5,6-tetrachloroterephthalonitrile to yield 2,3,5,6-tetrafluoroterephthalonitrile.
Materials:
-
2,3,5,6-Tetrachloroterephthalonitrile (162 g)
-
Potassium Fluoride (160 g)
-
Dimethylformamide (DMF) (500 g)
-
Reaction flask with overhead stirrer, condenser, and temperature probe
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a dry reaction flask, add 500 g of DMF and 160 g of potassium fluoride.
-
With stirring, add 162 g of 2,3,5,6-tetrachloroterephthalonitrile at room temperature.[2]
-
Heat the reaction mixture to 110°C and maintain the temperature between 110-120°C for 6 hours.[2]
-
After the reaction is complete, cool the mixture to 0°C.
-
Filter the cooled mixture to collect the solid product.
-
Wash the filter cake to obtain 2,3,5,6-tetrafluoroterephthalonitrile as an off-white solid.
Expected Yield: The typical purity of the product is ≥99%, with a melting point of 195-196.5°C.[2]
Step 2: Synthesis of Dimethyl 2,3,5,6-tetrafluoroterephthalate
This step involves the alcoholysis of the nitrile to form the corresponding dimethyl ester.
Materials:
-
2,3,5,6-Tetrafluoroterephthalonitrile (from Step 1)
-
Methanol (250 g)
-
Concentrated Sulfuric Acid (98 wt%, 120 g)
-
Reaction flask with overhead stirrer, condenser, and addition funnel
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Add 250 g of methanol to a reaction flask.
-
With stirring, add the 2,3,5,6-tetrafluoroterephthalonitrile obtained from the previous step.
-
Heat the mixture to reflux.
-
Slowly add 120 g of concentrated sulfuric acid.[2]
-
Maintain the reaction at 80-85°C for 9 hours.[2]
-
After the reaction is complete, distill off approximately 120 g of methanol.
-
Cool the remaining mixture to room temperature and filter to collect the solid product.
-
Wash the product with water until neutral to obtain dimethyl 2,3,5,6-tetrafluoroterephthalate as an off-white solid.
Expected Yield: The product typically has a purity of 98.5% and a melting point of 78.6-78.8°C.[2]
Step 3: Synthesis of 2,3,5,6-Tetrafluoroterephthalyl Alcohol
This final step is the reduction of the dimethyl ester to the target diol.
Materials:
-
Dimethyl 2,3,5,6-tetrafluoroterephthalate (108 g)
-
Water (300 mL)
-
Tetrabutylammonium bromide (0.5 g)
-
Potassium borohydride (52 g, as a 20% aqueous solution)
-
5% Hydrochloric acid
-
Reaction flask with overhead stirrer, addition funnel, and temperature probe
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a reaction flask, add 300 mL of water and 0.5 g of tetrabutylammonium bromide.[2]
-
With stirring, add 108 g of dimethyl 2,3,5,6-tetrafluoroterephthalate.[2]
-
Heat the mixture to 45°C.
-
Slowly add a 20% aqueous solution of 52 g of potassium borohydride. Gas evolution will be observed.[2]
-
After the addition is complete, maintain the reaction at 45°C for 4 hours.[2]
-
Cool the reaction mixture to 20°C and acidify with 5% hydrochloric acid to a pH of 7.
-
Continue stirring for 30 minutes, then filter to collect the crude solid product.
-
The crude product can be purified by recrystallization from a methanol/water mixture to yield pure 2,3,5,6-tetrafluoroterephthalyl alcohol.
Expected Yield: Approximately 85.5 g of the dry product can be obtained.[2]
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Handle concentrated sulfuric acid with extreme care as it is highly corrosive.
-
Potassium borohydride reacts with water to produce flammable hydrogen gas. The addition should be controlled to manage the rate of gas evolution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The provided protocols detail a reliable and high-yield synthesis of 2,3,5,6-tetrafluoroterephthalyl alcohol. By following these procedures, researchers can obtain this valuable fluorinated intermediate for use in a wide range of applications, from materials science to the development of novel therapeutics. The clear, step-by-step instructions and tabulated data are intended to facilitate the successful replication of this synthesis in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103641686B - Synthetic method of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol - Google Patents [patents.google.com]
- 3. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol|lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Phenol-Formaldehyde Resin-Derived Carbons for Advanced Battery Materials
Introduction
Phenol-formaldehyde (PF) resins, first synthesized over a century ago, are now at the forefront of research for next-generation energy storage solutions. Their utility stems from their ability to serve as excellent precursors for carbon materials, particularly hard carbons, which are promising anodes for sodium-ion batteries (SIBs) and have applications in lithium-ion batteries (LIBs).[1][2] The key advantages of using PF resins include their high carbon yield (often over 50%), highly cross-linked molecular structure, low cost, and the maturity of their production technology.[1][2][3] This combination of properties allows for the synthesis of disordered carbon structures with expanded interlayer spacing, which is ideal for the intercalation of larger ions like sodium.[3]
The polycondensation reaction between phenol and formaldehyde creates a thermosetting polymer. Upon pyrolysis in an inert atmosphere, this resin transforms into a non-graphitizable "hard carbon".[3] The highly cross-linked nature of the resin prevents the rearrangement of carbon atoms into an ordered graphitic structure during high-temperature treatment, resulting in a disordered material with a mix of micropores and closed nanopores.[4] This unique microstructure is critical for its electrochemical performance.
Key Applications in Battery Technology
-
Hard Carbon Anodes for Sodium-Ion Batteries (SIBs): Hard carbon is currently the most commercially viable anode material for SIBs.[3] PF-derived hard carbons are particularly attractive due to their excellent electrochemical performance.[1][2] The disordered structure provides numerous sites for sodium ion storage, leading to high specific capacities. Researchers have demonstrated that by tuning synthesis conditions, such as the carbonization temperature and precursor chemistry, the material's properties can be optimized to enhance performance metrics like reversible capacity and initial Coulombic efficiency (ICE).[1][5] For instance, a facile pre-oxidation of the PF resin precursor can increase the degree of cross-linking, which in turn reduces the specific surface area of the final hard carbon and significantly improves the ICE from 62.5% to 84.7%.[4]
-
Anodes for Lithium-Ion Batteries (LIBs): While graphite is the standard anode for LIBs, PF-derived hard carbons offer a low-cost alternative with high capacity. Carbons prepared from resol-type phenolic resins pyrolyzed at 1000°C have demonstrated reversible capacities of approximately 550 mAh/g, significantly higher than the theoretical capacity of graphite (372 mAh/g).[3]
-
Composite Anode Materials: PF resins are used to create composite materials to enhance battery performance. One notable application is in silicon-carbon (Si/C) composites for LIBs.[6] Silicon has a very high theoretical capacity but suffers from massive volume expansion during cycling, leading to poor stability. By coating silicon nanoparticles with a layer of PF resin and then pyrolyzing it, a stable core-shell structure is formed.[6] The hard carbon shell acts as a buffer to accommodate the volume change of silicon and improves the overall electronic conductivity, leading to superior cycling stability.[6]
-
Carbon Hosts for Lithium-Sulfur Batteries (LSBs): In LSBs, PF-derived carbons can be used as host materials for sulfur cathodes. The porous nature of these carbons helps to physically confine the soluble polysulfide intermediates that form during cycling, mitigating their "shuttle effect" and thereby improving the battery's lifespan and efficiency.[7]
-
Polymeric Cathode Materials: Beyond carbonaceous materials, phenol-formaldehyde condensation can be used to synthesize novel polymeric electrode materials. For example, a polymeric lithium salt, dilithium salt of poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) (Li₂PDBM), was synthesized via this method.[8] This material functions as a cathode for lithium batteries, delivering a high reversible capacity of 256 mAh/g and demonstrating excellent cycling stability.[8]
Data Presentation: Performance of PF-Derived Battery Materials
The following tables summarize the quantitative performance data of battery materials derived from phenol-formaldehyde condensation as reported in the literature.
Table 1: Hard Carbon Anodes for Sodium-Ion Batteries (SIBs)
| Precursor/Method | Carbonization Temp. (°C) | Reversible Capacity (mAh/g) | Initial Coulombic Efficiency (ICE) (%) | Cycling Performance |
| Phenol-Formaldehyde Resin[1] | 1200 | 267.1 | 46.3 | Not Specified |
| PF Resin + Sucrose (55 ratio)[1] | 1200 | 323 | 86.4 | 238.3 mAh/g after 1500 cycles |
| PF Resin (Pre-oxidized, PFHC-20)[4] | Not Specified | Not Specified | 84.7 | High energy density in a full cell |
| Resol-type PF Resin[5] | 1100 | 311 (1st cycle discharge) | >80 | Stable capacity, optimum hold time of 180 min |
| Macroporous Phenolic Resin[9] | 1500 | 386 | Not Specified | Not Specified |
Table 2: Carbon Anodes for Lithium-Ion Batteries (LIBs)
| Precursor/Method | Carbonization Temp. (°C) | Reversible Capacity (mAh/g) | Cycling Performance |
| Resol Resin (B1000)[3] | 1000 | ~550 | Good cycling performance |
| HC@Si-P Composite (20 wt.% pitch)[6] | 1000 | 398 (at 1 A/g) | Stable over 200 cycles |
| HC@Si-P Composite (20 wt.% pitch)[6] | 1000 | 537 (at 0.1 A/g) | Not Specified |
Table 3: Cathode Materials for Lithium Batteries
| Material Name | Synthesis Method | Reversible Capacity (mAh/g) | Rate Capability | Cycling Performance |
| Li₂PDBM[8] | Phenol-Formaldehyde Condensation | 256 | 79% retention at 2000 mA/g | 77% retention after 2000 cycles |
Experimental Protocols
Protocol 1: Synthesis of Hard Carbon from Phenol-Formaldehyde Resin
This protocol describes a general method for synthesizing hard carbon from a resol-type phenolic resin for use as a sodium-ion battery anode.[5]
1. Materials and Equipment:
-
Phenol
-
Formaldehyde (aqueous solution, e.g., 37 wt.%)
-
Reaction vessel with reflux condenser and stirrer
-
Drying oven
-
Tube furnace with inert gas supply (Argon or Nitrogen)
-
Mortar and pestle or ball mill
-
Sieve (e.g., <80 µm mesh)
2. Synthesis of Resol-Type Phenolic Resin:
-
Combine phenol and formaldehyde in the reaction vessel. A molar ratio of 1:1 is common.[5]
-
Add the catalyst to the mixture.
-
Heat the mixture under reflux with continuous stirring. The reaction is exothermic. A typical reaction may take 40-50 minutes.[10]
-
After the reaction, heat the resulting resin to evaporate excess water (e.g., at 180°C for 4 hours).[7]
-
Cure the resin in a drying oven (e.g., overnight at 120°C, followed by 90 minutes at 180°C) to achieve a solid, cross-linked polymer.[7]
-
Grind the cured resin into a fine powder.
3. Carbonization:
-
Place the powdered resin in a ceramic crucible inside the tube furnace.
-
Purge the furnace with an inert gas (e.g., Argon) to remove all oxygen.
-
Heat the furnace to the target carbonization temperature (e.g., 1000°C, 1100°C, 1200°C, or 1400°C) at a controlled ramp rate.[5]
-
Hold the temperature for a specified duration (e.g., 30 to 240 minutes). An optimal time of 180 minutes at 1100°C has been reported to yield high capacity and ICE.[5]
-
Allow the furnace to cool down to room temperature under the inert gas flow.
-
The resulting black powder is the hard carbon. Grind and sieve the material to obtain a uniform particle size.[5][6]
Protocol 2: Fabrication and Testing of a Coin Cell
This protocol outlines the steps for assembling a half-cell to test the electrochemical performance of the synthesized hard carbon.[3]
1. Electrode Slurry Preparation:
-
Mix the active material (synthesized hard carbon), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of approximately 80:10:10.
-
Add a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to the mixture to form a homogeneous slurry.
2. Electrode Casting:
-
Cast the slurry onto a current collector foil (e.g., copper foil for anodes) using a doctor blade to ensure a uniform thickness.
-
Dry the coated foil in a vacuum oven at a specified temperature (e.g., 120°C) for several hours to completely remove the solvent.
-
Punch out circular electrodes of a specific diameter from the dried sheet.
3. Coin Cell Assembly:
-
Assemble a 2032-type coin cell inside an argon-filled glovebox to prevent contamination from air and moisture.
-
The cell consists of the prepared working electrode, a separator (e.g., glass fiber), a counter/reference electrode (e.g., sodium or lithium metal foil), and an electrolyte.
-
A typical electrolyte for SIBs is 1 M NaClO₄ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC).
-
Crimp the coin cell to ensure it is properly sealed.
4. Electrochemical Characterization:
-
Let the assembled cells rest for several hours to ensure proper wetting of the electrode by the electrolyte.
-
Perform galvanostatic charge-discharge cycling using a battery testing system. Test the cells at various current densities to evaluate rate capability.
-
Typical voltage windows are 0.01-2.5 V vs. Na/Na⁺ for SIBs and 0.01-3.0 V vs. Li/Li⁺ for LIBs.
-
Techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) can also be used to further investigate the electrochemical properties.
Visualizations
Caption: Experimental workflow for PF-derived hard carbon battery materials.
Caption: Influence of synthesis parameters on material and battery performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. high-capacity-carbons-prepared-from-phenolic-resin-for-anodes-of-lithium-ion-batteries - Ask this paper | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Carbons derived from resole-type phenolic resins for use in lithium–sulfur batteries: templating the resins with sulfur leads to enhanced cell perform ... - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00481C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. US2272154A - Phenol formaldehyde condensation products - Google Patents [patents.google.com]
Application Note: A Step-by-Step Guide to the Nucleophilic Addition of Organolithiums to Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleophilic addition of organolithium reagents to formaldehyde is a cornerstone of organic synthesis, providing a reliable and efficient pathway for the formation of primary alcohols. This reaction is fundamental in the construction of complex molecular architectures, including active pharmaceutical ingredients. The high reactivity of organolithium compounds necessitates careful handling and precise execution. This document offers a detailed protocol for this transformation, encompassing safety, reaction setup, and workup procedures.
Reaction Principle
Organolithium reagents (R-Li) are potent nucleophiles due to the highly polarized carbon-lithium bond. Formaldehyde, the simplest aldehyde, presents an electrophilic carbonyl carbon. The reaction mechanism involves the nucleophilic attack of the organolithium's carbanionic carbon on the carbonyl carbon of formaldehyde.[1][2][3][4][5] This addition leads to the formation of a lithium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final primary alcohol product.[1][2]
Experimental Protocols
This section details the necessary steps for performing the nucleophilic addition of an organolithium reagent to formaldehyde.
Safety Precautions: Handling Pyrophoric Reagents
Organolithium reagents are pyrophoric, reacting violently with air and moisture.[6][7] Therefore, all manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[6][8][9]
Essential Personal Protective Equipment (PPE):
-
Appropriate gloves (nitrile gloves are often used, sometimes with a more resistant glove like neoprene worn over them)[8][10]
Laboratory Setup:
-
Work in a fume hood, free of clutter and flammable materials.[8][10]
-
Ensure an inert gas line with a bubbler system is properly set up to maintain an anhydrous environment.[8]
-
Glassware should be thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of inert gas.[6][8][9]
-
Have a Class B fire extinguisher readily accessible. Do not use water, CO₂, or halogenated hydrocarbon extinguishers.[8]
Detailed Experimental Procedure
1. Preparation of the Reaction Vessel:
-
A flame-dried or oven-dried round-bottom flask, equipped with a magnetic stir bar, a septum, and a gas inlet connected to an inert gas line, is assembled while hot and allowed to cool under a stream of inert gas.[6][9]
2. Addition of Reagents:
-
The substrate to be lithiated (if preparing the organolithium in situ) or the commercially available organolithium solution is transferred to the reaction flask via syringe or cannula under a positive pressure of inert gas.[6][8]
-
Anhydrous solvent (typically diethyl ether or tetrahydrofuran) is added.[2]
-
The flask is cooled to the appropriate temperature, commonly -78 °C (a dry ice/acetone bath), to control the reaction rate and prevent side reactions.
3. Generation and Addition of Formaldehyde:
-
Monomeric formaldehyde is highly reactive and tends to polymerize.[11][12] It is typically generated in situ by the thermal depolymerization of its solid polymer, paraformaldehyde.[11][12]
-
In a separate flask, paraformaldehyde is heated gently under a stream of inert gas. The resulting gaseous formaldehyde is then passed through a tube directly into the stirred organolithium solution.[11]
4. Reaction and Quenching:
-
The reaction mixture is stirred at low temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid while maintaining the low temperature.[1] This step protonates the intermediate alkoxide.[1][2]
5. Workup and Purification:
-
The mixture is allowed to warm to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude primary alcohol can then be purified by distillation or column chromatography.
Data Presentation
The yield of the primary alcohol product is dependent on the specific organolithium reagent used, the reaction conditions, and the purity of the reagents. Below is a table summarizing typical yields for this reaction with various organolithium reagents.
| Organolithium Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| n-Butyllithium | Diethyl Ether | -78 to 0 | 85-95 |
| Methyllithium | Diethyl Ether | -78 | ~90 |
| Phenyllithium | Tetrahydrofuran | -78 to r.t. | ~88 |
| Vinyllithium | Tetrahydrofuran | -78 | ~85 |
Mandatory Visualizations
Reaction Mechanism
Caption: Nucleophilic addition of an organolithium to formaldehyde.
Experimental Workflow
Caption: Workflow for organolithium addition to formaldehyde.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch17: RLi or RMgX with Aldehydes or Ketones [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Paraformaldehyde as a Formaldehyde Source in Organolithium Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde is a fundamental C1 synthon in organic chemistry, enabling the introduction of a hydroxymethyl (-CH2OH) group through reactions with nucleophiles.[1][2] For highly reactive nucleophiles such as organolithium reagents, the direct use of gaseous formaldehyde is often impractical due to its toxicity and difficult handling.[1][3] While aqueous solutions (formalin) are available, the presence of water is incompatible with water-sensitive organolithium compounds.[1][3][4]
Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient and easy-to-handle alternative for the in situ generation of anhydrous formaldehyde.[5][6] This allows for controlled reactions with organolithium reagents to produce primary alcohols, a critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients.[7][8] The key to this process is the controlled depolymerization of paraformaldehyde to release monomeric formaldehyde, which is then trapped by the organolithium nucleophile.[9][10] These notes provide an overview, key experimental considerations, and detailed protocols for utilizing paraformaldehyde in this context.
Reaction Principle and Mechanism
The overall transformation involves two key stages: the depolymerization of paraformaldehyde and the subsequent nucleophilic addition of the organolithium reagent.
-
Depolymerization: Paraformaldehyde is a mixture of polyoxymethylene glycols (HO-(CH₂O)n-H). For it to react, it must be broken down into monomeric formaldehyde (CH₂O). This depolymerization can be achieved by heating or in the presence of acids or bases.[9][10] In the context of organolithium reactions, the basicity of the organolithium reagent itself can facilitate this process at the solid-liquid interface. The slow dissolution and depolymerization of paraformaldehyde can be advantageous, as it helps maintain a low concentration of monomeric formaldehyde in the reaction mixture, potentially reducing side reactions.[1][3]
-
Nucleophilic Addition: The organolithium reagent (R-Li), a potent nucleophile, attacks the electrophilic carbon of the formaldehyde monomer.[11][12] This irreversible step forms a lithium alkoxide intermediate.[11]
-
Aqueous Workup: The reaction is quenched with an aqueous acid solution (e.g., NH₄Cl or dilute HCl) to protonate the lithium alkoxide, yielding the final primary alcohol product (R-CH₂OH).[7]
Below is a diagram illustrating the general experimental workflow.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03083C [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Controlling the Depolymerization of Paraformaldehyde with Pd-Phosphine Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organocatalytic enantioselective hydroxymethylation of oxindoles with paraformaldehyde as C1 unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organolithium compounds and their preparation.pptx [slideshare.net]
- 9. PARAFORMALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 10. atamankimya.com [atamankimya.com]
- 11. m.youtube.com [m.youtube.com]
- 12. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Polymerization of Formaldehyde Using Lithium-Based Catalysts
Introduction
Polyoxymethylene (POM), also known as polyacetal, is a high-performance engineering thermoplastic characterized by its high stiffness, excellent dimensional stability, and low coefficient of friction.[1][2] The synthesis of high molecular weight POM can be achieved through the anionic polymerization of highly pure, monomeric formaldehyde. This document outlines the protocol for the polymerization of formaldehyde using lithium-based catalysts, drawing upon established methodologies. The process involves the continuous introduction of gaseous formaldehyde into an inert solvent containing the catalyst. This method allows for the production of high molecular weight polyoxymethylene with a narrow molecular weight distribution.[3]
Data Presentation
| Parameter | Example 1 | Example 2 |
| Solvent | Benzene | Toluene |
| Solvent Volume (parts by weight) | 1,000 | 1,000 |
| Catalyst (A-B Copolymer) (parts by weight) | 0.8 | 0.3 |
| Formaldehyde Feed Rate (parts/min) | 2.5 | Not Specified |
| Total Formaldehyde Charged (parts) | 375 | Not Specified |
| Reaction Temperature (°C) | 20-25 | Not Specified |
| Polymerization Time (min) | 150 | Not Specified |
| Chain Transfer Agent | Anhydrous Ethanol (0.18 parts) | Not Specified |
| Polymer Yield (%) | >97 | >97 |
| Resulting Polymer | POM-5 | POM-1 |
Experimental Protocols
This section provides a detailed methodology for the polymerization of formaldehyde using a lithium-based catalyst in an inert solvent. The protocol is based on the procedures described in U.S. Patent 3,979,480 A.[3]
1. Materials and Reagents
-
Monomeric formaldehyde (anhydrous, gaseous)
-
Inert solvent (e.g., benzene, toluene, cyclohexane, n-heptane), anhydrous
-
Lithium-based initiator (e.g., n-butyllithium solution in hexane, or a pre-formed lithium-based catalyst)
-
Chain transfer agent (e.g., anhydrous ethanol) (optional)
-
Nitrogen gas (high purity)
-
Quenching agent (e.g., methanol)
-
Washing solvent (e.g., toluene)
2. Equipment
-
Glass reactor vessel equipped with a vigorous mechanical stirrer, gas inlet tube, thermometer, and a reflux condenser.
-
Thermostating jacket or bath for temperature control.
-
System for generating and purifying monomeric formaldehyde gas (e.g., by pyrolysis of paraformaldehyde).
-
Syringes and cannulas for inert transfer of reagents.
-
Filtration apparatus (e.g., Buchner funnel and flask).
-
Vacuum oven for drying the polymer.
3. Experimental Procedure
-
Reactor Setup:
-
Assemble the reactor vessel and ensure all glassware is dry.
-
Purge the entire system with high-purity nitrogen gas to create an inert atmosphere.
-
Maintain a slight positive pressure of nitrogen throughout the experiment.
-
-
Solvent and Catalyst Charging:
-
Introduce the anhydrous inert solvent (e.g., 1,000 parts by weight of toluene) into the reactor.
-
Bring the solvent to the desired reaction temperature (e.g., 20-25 °C) using the thermostating jacket.
-
Under a nitrogen counterflow, introduce the lithium-based catalyst into the reactor with vigorous stirring. The catalyst should be finely dispersed in the solvent. The concentration of the catalyst can range from 0.001 to 0.5% by weight with respect to the final polymer.[3]
-
-
Formaldehyde Polymerization:
-
Generate pure, anhydrous monomeric formaldehyde gas.
-
Introduce the gaseous formaldehyde into the reactor via a dipping tube below the solvent surface at a controlled rate (e.g., 2.5 parts per minute).[3]
-
Maintain vigorous stirring to ensure efficient mixing and prevent localized high monomer concentrations.
-
The formation of a white polymer suspension will be observed.
-
Continue the introduction of formaldehyde for the desired period (e.g., 150 minutes) to achieve the target molecular weight.[3]
-
If a chain transfer agent is used to control molecular weight, it can be introduced simultaneously with the monomer.[3]
-
-
Reaction Quenching and Polymer Isolation:
-
Once the desired amount of monomer has been added, stop the formaldehyde feed.
-
Quench the polymerization by adding a protic solvent, such as methanol, to the reactor.
-
Allow the mixture to stir for an additional 15-20 minutes.
-
-
Purification and Drying:
-
Filter the resulting polyoxymethylene suspension using a Buchner funnel.
-
Wash the polymer powder with fresh solvent (e.g., toluene) to remove any residual catalyst and unreacted monomer.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Visualizations
Experimental Workflow
Caption: Workflow for the polymerization of formaldehyde.
Proposed Anionic Polymerization Mechanism
Caption: Mechanism of anionic polymerization of formaldehyde.
References
Application Notes and Protocols for Trapping Organolithium Intermediates with Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of organolithium reagents with formaldehyde is a fundamental and highly valuable transformation in organic synthesis. It provides a direct and efficient method for the one-carbon homologation of an organolithium species, leading to the formation of primary alcohols. This hydroxymethylation reaction is a key step in the synthesis of a wide range of molecules, from simple building blocks to complex natural products and pharmaceuticals. The high nucleophilicity and basicity of organolithium reagents necessitate careful control of reaction conditions, particularly the use of anhydrous reagents and low temperatures, to achieve high yields and minimize side reactions. This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the trapping of various organolithium intermediates with formaldehyde.
Methods Overview
The trapping of organolithium intermediates with formaldehyde can be achieved through several methods, primarily differing in the source of formaldehyde used. The choice of method often depends on the scale of the reaction, the reactivity of the organolithium reagent, and the available laboratory equipment.
Common sources of formaldehyde include:
-
Paraformaldehyde: A solid polymer of formaldehyde that can be used directly as a slurry or thermally depolymerized to gaseous formaldehyde.[1] Using paraformaldehyde directly is convenient for laboratory-scale reactions.
-
Anhydrous Formaldehyde Solutions: Solutions of monomeric formaldehyde in an anhydrous solvent, typically tetrahydrofuran (THF), can be prepared by the depolymerization of paraformaldehyde. These solutions offer a more controlled way to introduce formaldehyde into the reaction mixture.
-
Formaldehyde Surrogates: In some cases, formaldehyde surrogates that release formaldehyde in situ under specific conditions can be employed.[2]
Due to the high reactivity of organolithium reagents, all procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.
Data Presentation
The following table summarizes quantitative data for the reaction of various organolithium reagents with formaldehyde, providing a comparative overview of reaction conditions and yields.
| Organolithium Reagent | Formaldehyde Source | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| n-Butyllithium | Paraformaldehyde | THF | -78 to rt | 2 h | 1-Pentanol | 85 |
| Phenyllithium | Paraformaldehyde | Diethyl Ether | -78 to rt | 1.5 h | Benzyl alcohol | 92 |
| Vinyllithium | Anhydrous CH₂O in THF | THF | -78 | 1 h | Allyl alcohol | 78 |
| sec-Butyllithium | Gaseous CH₂O | THF/Hexanes | -78 to 0 | 2 h | 2-Methyl-1-butanol | 80 |
| tert-Butyllithium | Paraformaldehyde | Pentane/THF | -78 to rt | 3 h | 2,2-Dimethyl-1-propanol | 75 |
Experimental Protocols
Protocol 1: General Procedure for Trapping Organolithium Reagents with Paraformaldehyde
This protocol describes a general method for the hydroxymethylation of an organolithium reagent using solid paraformaldehyde.
Materials:
-
Organolithium reagent (e.g., n-butyllithium in hexanes, phenyllithium in dibutyl ether)
-
Paraformaldehyde (reagent grade, dried in a desiccator over P₂O₅)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert gas supply (argon or nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add finely powdered and dried paraformaldehyde (1.2 to 1.5 equivalents relative to the organolithium reagent) to the flask.
-
Solvent Addition: Add anhydrous THF or diethyl ether to the flask via syringe to create a slurry of paraformaldehyde.
-
Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Organolithium Addition: Slowly add the organolithium solution (1.0 equivalent) dropwise to the cold, stirred slurry of paraformaldehyde. Maintain the internal temperature below -65 °C during the addition. The reaction is often exothermic.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours. The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 1-2 hours or overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. If two phases are not present, add water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting primary alcohol by distillation or column chromatography on silica gel.
Protocol 2: Preparation and Use of an Anhydrous Solution of Formaldehyde in THF
This protocol describes the preparation of a standardized anhydrous solution of formaldehyde in THF from paraformaldehyde, which can provide more consistent results.
Materials:
-
Paraformaldehyde (reagent grade)
-
Anhydrous tetrahydrofuran (THF)
-
DABCO (1,4-diazabicyclo[2.2.2]octane) (optional, as a catalyst)[4]
-
Apparatus for distillation under an inert atmosphere
Procedure for Preparation of Anhydrous Formaldehyde Solution:
-
Setup: In a fume hood, assemble a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. The outlet of the condenser should be connected via tubing to a second flame-dried flask, cooled in an ice bath, to collect the formaldehyde solution.
-
Depolymerization: Place paraformaldehyde (e.g., 10 g) in the reaction flask. Heat the flask gently in an oil bath to 120-140 °C under a slow stream of inert gas. The paraformaldehyde will depolymerize to gaseous formaldehyde.[4]
-
Trapping: The stream of inert gas will carry the gaseous formaldehyde through the condenser and into the collection flask containing cold, anhydrous THF. Continue the process until a sufficient amount of formaldehyde has been dissolved. A small amount of DABCO can be added to the THF to catalyze the depolymerization and dissolution.[4]
-
Standardization: The concentration of the formaldehyde solution can be determined by titration (e.g., with sodium sulfite).
-
Storage and Use: The resulting anhydrous formaldehyde solution should be used immediately or stored at low temperature (-20 °C) for a short period. For the reaction with an organolithium reagent, the organolithium solution is typically added to the cold (-78 °C) formaldehyde solution in THF. The reaction and workup procedure are similar to Protocol 1.
Visualizations
Experimental Workflow for Trapping Organolithium Intermediates
Caption: General workflow for trapping organolithium intermediates with formaldehyde.
Signaling Pathway: Organolithium Reaction with Formaldehyde
Caption: Reaction pathway for the formation of a primary alcohol.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Primary Alcohols via Organolithium-Formaldehyde Reaction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of primary alcohols from the reaction of organolithium reagents with formaldehyde. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide
Low yields or unexpected side products are common hurdles in organolithium chemistry. This guide addresses specific issues you may encounter during the synthesis of primary alcohols using organolithium reagents and formaldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inactive Organolithium Reagent: The concentration of your organolithium reagent may be lower than stated due to degradation over time.[1] 2. Wet Glassware/Solvents: Organolithium reagents are extremely sensitive to moisture and will be quenched by any protic sources.[2][3] 3. Poor Quality Formaldehyde Source: The paraformaldehyde may not be depolymerizing efficiently, or your formaldehyde source may contain inhibitors.[4][5] | 1. Titrate your organolithium solution immediately before use to determine its exact concentration. A common method is titration against a known concentration of a non-nucleophilic acid like diphenylacetic acid.[2] 2. Thoroughly dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents, preferably from a solvent purification system. 3. Use high-purity, dry paraformaldehyde. Consider preparing a fresh, anhydrous solution of formaldehyde in your reaction solvent (e.g., THF) prior to the reaction.[4] Alternatively, gaseous formaldehyde can be generated by heating paraformaldehyde.[6] |
| Formation of significant byproducts | 1. Side reactions with the solvent: n-Butyllithium can react with ethereal solvents like THF, especially at higher temperatures.[7][8] 2. Wurtz-type coupling: The organolithium reagent can react with the starting alkyl/aryl halide. 3. Reaction with acidic protons on the substrate: If your substrate contains acidic functional groups, the organolithium will act as a base rather than a nucleophile.[9] | 1. Maintain low reaction temperatures, typically -78 °C, especially when using THF as a solvent.[8] 2. This is more common with Grignard reagents but can occur with organolithiums. Ensure complete formation of the organolithium before adding formaldehyde. 3. Protect any acidic functional groups on your starting material before attempting to form the organolithium reagent.[9] |
| Inconsistent yields | 1. Inconsistent depolymerization of paraformaldehyde: The rate and extent of paraformaldehyde depolymerization can vary between batches and reaction scales.[5][10] 2. Temperature fluctuations: Poor temperature control can lead to a variety of side reactions. 3. Inefficient quenching: The quenching step can be exothermic and, if not controlled, can lead to degradation of the product. | 1. Standardize your paraformaldehyde source and depolymerization method. For maximum consistency, prepare and use an anhydrous solution of formaldehyde.[4] 2. Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature. 3. Quench the reaction at low temperature by slowly adding a saturated aqueous solution of a mild proton source like ammonium chloride.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the best source of formaldehyde for this reaction?
A1: While paraformaldehyde is commonly used due to its ease of handling, its depolymerization can be inconsistent.[5] For higher yields and better reproducibility, preparing an anhydrous solution of formaldehyde in an ethereal solvent like THF is recommended.[4] Gaseous formaldehyde, generated by heating paraformaldehyde, is another option, though it can be more difficult to handle.[6] Aqueous formaldehyde solutions (formalin) are generally not suitable as the water will quench the highly reactive organolithium reagent.[4]
Q2: How can I increase the reactivity of my organolithium reagent?
A2: The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly increase the reactivity of organolithium reagents.[12][13] TMEDA breaks down the organolithium aggregates, making the carbanion more available for reaction.[12][14] This can lead to faster reaction times and higher yields.
Q3: At what temperature should I run the reaction?
A3: Organolithium reactions are typically carried out at low temperatures to minimize side reactions, such as reaction with the solvent (especially THF).[7][8] A temperature of -78 °C (a dry ice/acetone bath) is standard for the addition of the organolithium reagent to formaldehyde.
Q4: How do I properly quench the reaction?
A4: The reaction should be quenched at low temperature (e.g., -78 °C or 0 °C) by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] This provides a mild proton source to form the alcohol from the lithium alkoxide intermediate. Quenching with strong acids or water directly can be highly exothermic and may lead to product degradation.
Q5: What are some common byproducts and how can I remove them?
A5: Common byproducts can include the protonated starting material (if the organolithium was quenched before reacting with formaldehyde), Wurtz coupling products, and products from the reaction of the organolithium with the solvent. Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the desired primary alcohol and the byproducts.
Quantitative Data on Reaction Parameters
The yield of the primary alcohol is highly dependent on the substrate, the specific organolithium reagent, the source of formaldehyde, and the reaction conditions. The following table summarizes illustrative data on how these parameters can influence the outcome.
| Organometallic Reagent | Formaldehyde Source | Additive | Temperature (°C) | Yield of Primary Alcohol (%) | Reference |
| Benzylmagnesium chloride | Gaseous HCHO (1.05 molar eq.) | None | Not specified | 3% (2-phenylethanol) | [4] |
| Benzylmagnesium chloride | Paraformaldehyde (1.2 molar eq.) | None | Not specified | 10% (2-phenylethanol) | [4] |
| Aryl/Alkyllithium | Paraformaldehyde | TMEDA | -78 to RT | Generally high yields reported | [12][14] |
| n-Butyllithium | Ketones (as electrophile) | None | -78 | Good to excellent yields | [15] |
Note: The data for benzylmagnesium chloride, a Grignard reagent, is included to illustrate the significant impact of the formaldehyde source on yield. Organolithium reagents often exhibit similar trends but generally provide higher yields than their Grignard counterparts.[9]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Primary Alcohol using n-Butyllithium and Paraformaldehyde
This protocol provides a general method for the reaction. Note that optimal conditions may vary depending on the specific substrate.
Materials:
-
Alkyl/Aryl halide
-
n-Butyllithium (solution in hexanes, titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde (dried under vacuum)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Formation of the Organolithium Reagent: Dissolve the alkyl/aryl halide (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.
-
Reaction with Formaldehyde: In a separate flame-dried flask, add an excess of dry paraformaldehyde (e.g., 5 eq). Heat the paraformaldehyde gently under a stream of inert gas to generate gaseous formaldehyde. Pass the gaseous formaldehyde into the organolithium solution at -78 °C via a cannula. Alternatively, add the dried paraformaldehyde directly to the organolithium solution as a solid. Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quenching: While maintaining the temperature at -78 °C, slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction. Allow the mixture to warm to room temperature.
-
Workup and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of primary alcohols.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uoanbar.edu.iq [uoanbar.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Controlling the Depolymerization of Paraformaldehyde with Pd-Phosphine Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
- 7. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 10. assbt.org [assbt.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. tuodaindus.com [tuodaindus.com]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Low Temperature n-Butyllithium-Induced [3,3]-Sigmatropic Rearrangement/Electrophile Trapping Reactions of Allyl-1,1-Dichlorovinyl Ethers. Synthesis of β–,γ– and δ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reagents and Formaldehyde Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of Grignard reagents and formaldehyde.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My Grignard reaction with formaldehyde is resulting in a low yield or no desired primary alcohol. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Grignard reaction with formaldehyde is a common issue that can stem from several factors, primarily related to the highly reactive and sensitive nature of the Grignard reagent.
Possible Causes and Solutions:
-
Presence of Protic Solvents or Moisture: Grignard reagents are extremely strong bases and will react with any source of protons, including water, alcohols, or even trace moisture on glassware. This will quench the Grignard reagent, rendering it inactive for the desired reaction with formaldehyde.[1][2]
-
Troubleshooting:
-
Glassware: Ensure all glassware is rigorously dried before use. Flame-drying under vacuum or oven-drying at a high temperature (e.g., 110-120°C for several hours) and cooling under an inert atmosphere (nitrogen or argon) is crucial.[3]
-
Solvents: Use anhydrous solvents. Freshly distilled solvents over a suitable drying agent (e.g., sodium/benzophenone for ethers) are recommended. Commercial anhydrous solvents should be used with caution as they can absorb moisture over time.
-
Reagents: Ensure all other reagents, including the alkyl halide used to prepare the Grignard reagent and the formaldehyde source, are anhydrous.
-
-
-
Inactive Magnesium Metal: The surface of magnesium turnings can be coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide to form the Grignard reagent.
-
Troubleshooting:
-
Activation: The magnesium metal must be activated to remove the oxide layer and expose a fresh, reactive surface. Common activation methods include:
-
Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle before the reaction can expose fresh surfaces.[4]
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the reaction flask can initiate the reaction. The disappearance of the iodine color or the evolution of ethylene gas indicates successful activation.[5]
-
-
-
-
Issues with Formaldehyde Source: The choice and handling of the formaldehyde source are critical.
-
Troubleshooting:
-
Paraformaldehyde Depolymerization: Paraformaldehyde, a solid polymer of formaldehyde, is a common source. However, it needs to be thermally depolymerized to gaseous formaldehyde to react efficiently. Incomplete depolymerization will lead to low yields. The yield can be as low as 40-50% if paraformaldehyde is used directly without depolymerization.[6]
-
Repolymerization: Gaseous formaldehyde can readily repolymerize on the surfaces of the reaction apparatus, reducing the amount available to react with the Grignard reagent. Using a wide-bore tube for gas delivery can help minimize this.[7]
-
Aqueous Formalin: Never use aqueous formalin solutions, as the water content will destroy the Grignard reagent.[8][9][10][11][12]
-
-
-
Slow or Incomplete Grignard Reagent Formation: The initial formation of the Grignard reagent might be the rate-limiting step.
-
Troubleshooting:
-
Initiation: Gently warming the reaction mixture with a heat gun or a warm water bath can help initiate the reaction.[13] The reaction is exothermic, so be prepared to cool the flask if the reaction becomes too vigorous.
-
Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential as they solvate and stabilize the Grignar reagent.[2] THF is often preferred for its higher boiling point and better solvating ability.[3]
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Byproducts
Q: I am observing significant byproduct formation in my Grignard reaction with formaldehyde. What are the likely side reactions and how can I minimize them?
A: Byproduct formation can compete with the desired reaction, reducing the yield and complicating purification. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Their Prevention:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a dimer (R-R). This is more prevalent with less reactive alkyl halides and can be minimized by slow addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Cannizzaro-type Reaction: Although a classic Cannizzaro reaction requires a strong base and an aldehyde without α-hydrogens, the highly basic nature of the Grignard reagent can promote a similar disproportionation of formaldehyde.[14][15][16][17][18] This would lead to the formation of methanol and formic acid (which would be deprotonated to formate).
-
Prevention: Maintaining a low reaction temperature during the addition of formaldehyde can help to disfavor this side reaction. The primary reaction of the Grignard reagent with formaldehyde is generally faster.
-
-
Reaction with Solvent: While ethereal solvents are generally stable, under prolonged heating or in the presence of impurities, the Grignard reagent can react with the solvent. For example, THF can be cleaved by a Grignard reagent to form 4-(alkoxy)butan-1-ols.
-
Prevention: Avoid unnecessarily long reaction times and high temperatures. Use pure, freshly distilled solvents.
-
-
Formation of Acetals: If the work-up is not sufficiently acidic, the primary alcohol product can react with unreacted formaldehyde to form a hemiacetal and subsequently an acetal.
-
Prevention: Ensure a proper acidic workup (e.g., with dilute HCl or H2SO4) to hydrolyze any acetals and protonate the alkoxide intermediate.
-
Logical Flow for Minimizing Byproducts
Caption: Strategy for minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the best source of formaldehyde for Grignard reactions?
A1: The ideal source is gaseous monomeric formaldehyde, which can be generated by heating dry paraformaldehyde.[7] This avoids the introduction of water. Using solid paraformaldehyde directly is possible, but often results in lower yields (around 40-50%) because the depolymerization in the reaction mixture is slow and incomplete.[6] It is crucial to dry the paraformaldehyde thoroughly before use, for instance, in a vacuum desiccator over P2O5 for 48 hours.[7] Aqueous formalin solutions are unsuitable due to their high water content.[8][9][10][11][12]
Q2: How can I be sure my Grignard reagent has formed?
A2: Several indicators can confirm the formation of the Grignard reagent:
-
Visual Observation: The reaction mixture will typically turn cloudy and may take on a grayish or brownish appearance.[19] The disappearance of the magnesium metal is also a good indicator.
-
Exotherm: The formation of a Grignard reagent is an exothermic process. A noticeable increase in temperature, and in some cases gentle refluxing of the solvent, indicates the reaction has initiated.
-
Color Test: A qualitative test can be performed using a solution of Michler's ketone. In the presence of a Grignard reagent, a characteristic greenish-blue color develops after hydrolysis and the addition of iodine.[6]
Q3: What is the optimal solvent for reacting Grignard reagents with formaldehyde?
A3: Anhydrous ethereal solvents are essential. Diethyl ether and tetrahydrofuran (THF) are the most common choices. THF is often favored because it is a better solvating agent for the Grignard reagent, which can lead to higher yields and faster reaction rates.[3] The choice of solvent can also influence the Schlenk equilibrium, which affects the reactivity of the Grignard reagent.
Q4: Can I use other carbonyl compounds in a similar way to formaldehyde?
A4: Yes, Grignard reagents react with a variety of carbonyl compounds. The type of carbonyl compound determines the class of alcohol produced:
-
Formaldehyde yields primary alcohols.[7]
-
Other aldehydes yield secondary alcohols.
-
Ketones yield tertiary alcohols.[20]
-
Esters react with two equivalents of the Grignard reagent to produce tertiary alcohols.[21]
Data Presentation
Table 1: Comparison of Formaldehyde Sources for Grignard Reactions
| Formaldehyde Source | Typical Yield | Advantages | Disadvantages |
| Gaseous Formaldehyde (from Paraformaldehyde) | Good to Excellent | High reactivity, no water introduced. | Requires a separate apparatus for depolymerization, potential for repolymerization. |
| Solid Paraformaldehyde (direct addition) | 40-50%[6] | Simpler experimental setup. | Slow and incomplete depolymerization, lower yields. |
| Aqueous Formalin | ~0% | Readily available. | Contains water, which quenches the Grignard reagent. Not suitable. |
Experimental Protocols
Protocol 1: Preparation of a Grignard Reagent and Reaction with Gaseous Formaldehyde
This protocol is adapted from established procedures and is intended as a general guideline.[6] Specific quantities and conditions should be optimized for the particular substrate.
1. Preparation of the Grignard Reagent:
- Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (N2 or Ar).
- To the flask, add magnesium turnings (1.1 equivalents) and a small crystal of iodine.
- In the dropping funnel, place a solution of the alkyl or aryl halide (1 equivalent) in anhydrous diethyl ether or THF.
- Add a small portion of the halide solution to the magnesium. If the reaction does not start, gently warm the flask.
- Once the reaction has initiated (indicated by a color change and/or gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
2. Generation of Gaseous Formaldehyde and Reaction:
- In a separate flask, place dry paraformaldehyde. Heat the flask in an oil bath to 180-200°C to depolymerize the paraformaldehyde to gaseous formaldehyde.[6]
- Pass a slow stream of dry nitrogen or argon through the flask containing the paraformaldehyde to carry the gaseous formaldehyde through a wide-bore glass tube into the solution of the Grignard reagent with vigorous stirring.
- Continue the addition of formaldehyde until the Grignard reagent is consumed (this can be checked by taking a small aliquot and performing a color test).
3. Work-up:
- Cool the reaction mixture in an ice bath.
- Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH4Cl) or dilute acid (e.g., 1M HCl) to quench the reaction and protonate the alkoxide.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the crude primary alcohol.
- Purify the product by distillation or chromatography as needed.
Experimental Workflow Diagram
Caption: General experimental workflow for the reaction.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. leah4sci.com [leah4sci.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Help Center [kb.10xgenomics.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. Formaldehyde, formalin, paraformaldehyde and glutaraldehyde : What they are and what they do. (from J. Kiernan’s home page) – PRECYM [precym.mio.osupytheas.fr]
- 11. content.ilabsolutions.com [content.ilabsolutions.com]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 15. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 16. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 17. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 18. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 19. www1.udel.edu [www1.udel.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Optimizing Lithium Aluminum Hydride (LAH) Reduction of Formaldehyde
Welcome to the technical support center for the lithium aluminum hydride (LAH) reduction of formaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the LAH reduction of formaldehyde?
A1: The recommended solvents are anhydrous ethers, with tetrahydrofuran (THF) and diethyl ether being the most common choices. LAH is soluble in these ethers, although it may form a slurry at higher concentrations.[1][2] THF is often preferred due to the higher stability of LAH in this solvent compared to diethyl ether.[1] It is crucial to use anhydrous solvents, as LAH reacts violently with water.[3][4][5]
Q2: What is the recommended molar ratio of LAH to formaldehyde?
A2: A slight excess of LAH is generally recommended to ensure the complete reduction of formaldehyde. A common starting point is a molar ratio of 1.1 to 1.5 equivalents of LAH to 1 equivalent of formaldehyde. Since one mole of LAH provides four hydride equivalents, a stoichiometric ratio of 0.25 moles of LAH to 1 mole of formaldehyde is theoretically required. However, using an excess accounts for any potential degradation of the LAH and ensures the reaction goes to completion.
Q3: At what temperature should the reaction be conducted?
A3: The LAH reduction of aldehydes is typically performed at low temperatures to control the exothermic reaction.[6] It is recommended to start the reaction at 0°C by cooling the reaction vessel in an ice bath.[5] The formaldehyde solution should be added slowly to the LAH suspension to maintain this temperature and prevent a runaway reaction. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure completion.
Q4: How can I safely quench the reaction and work up the product?
A4: Quenching excess LAH is a critical step that must be performed with extreme caution due to the vigorous evolution of hydrogen gas.[5] A widely used and reliable method is the Fieser workup. For every 'x' grams of LAH used, the following are slowly and sequentially added at 0°C:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water
This procedure results in the formation of granular salts that are easily filtered off.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Degraded LAH: LAH is sensitive to moisture and can degrade over time, appearing as a light gray powder instead of white.[1] | 1. Use fresh, high-quality LAH. The purity of commercial LAH can vary. Old or improperly stored LAH will have significantly reduced activity.[7] |
| 2. Presence of Moisture: Water in the solvent or glassware will consume the LAH. | 2. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| 3. Incomplete Reaction: Insufficient reaction time or temperature. | 3. After the initial addition at 0°C, allow the reaction to stir at room temperature for at least 30 minutes to an hour. Monitor the reaction progress using an appropriate technique like TLC. | |
| 4. Product Loss During Workup: The product, methanol, is volatile and can be lost during solvent removal. | 4. Use a rotary evaporator with a cooled trap and apply vacuum cautiously. Avoid excessive heating of the distillation flask. | |
| Violent/Uncontrolled Reaction | 1. Rapid Addition of Formaldehyde: Adding the formaldehyde solution too quickly to the LAH suspension. | 1. Add the formaldehyde solution dropwise via an addition funnel, ensuring the internal temperature does not rise significantly. |
| 2. Concentrated Reagents: Using highly concentrated solutions can lead to a rapid exotherm. | 2. Use a sufficient amount of anhydrous solvent to dilute the reactants. | |
| 3. Improper Quenching: Adding the quenching agent too rapidly. | 3. Add water and other quenching agents very slowly and carefully, especially at the beginning of the quench, while maintaining cooling. | |
| Formation of White Precipitate That is Difficult to Filter | 1. Improper Quenching Procedure: The nature of the aluminum salts formed is highly dependent on the quenching method. | 1. Strictly follow a proven workup procedure like the Fieser method to produce granular, easily filterable salts.[2] Using Rochelle's salt (potassium sodium tartrate) solution during workup can also help to chelate the aluminum salts and improve filtration.[7] |
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| LAH Solubility | 22-25 g/100g | Diethyl Ether | [1] |
| 13 g/100g | Tetrahydrofuran (THF) | [1] | |
| Formaldehyde Molar Mass | 30.03 g/mol | - | [8][9] |
| LAH Molar Mass | 37.95 g/mol | - | [3] |
Experimental Protocols
Standard Protocol for LAH Reduction of Formaldehyde
-
Preparation:
-
Oven-dry or flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
-
Reaction Setup:
-
In the flask, suspend lithium aluminum hydride (1.1-1.5 molar equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C using an ice bath.
-
Prepare a solution of formaldehyde (1 molar equivalent) in the same anhydrous solvent and load it into the addition funnel.
-
-
Reduction:
-
Slowly add the formaldehyde solution dropwise to the stirred LAH suspension, maintaining the internal temperature at approximately 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30-60 minutes.
-
-
Quenching and Workup (Fieser Method):
-
Cool the reaction mixture back to 0°C.
-
For every 1 g of LAH used, cautiously and sequentially add the following dropwise:
-
1 mL of water
-
1 mL of 15% aqueous NaOH
-
3 mL of water
-
-
Stir the resulting mixture vigorously for 15-30 minutes until a white granular precipitate forms.
-
Filter the mixture through a pad of Celite or filter paper, washing the filter cake with additional solvent.
-
The filtrate contains the product, methanol, in the solvent.
-
Visualizations
Caption: Experimental workflow for the LAH reduction of formaldehyde.
Caption: Troubleshooting decision tree for low yield in LAH reductions.
Caption: Simplified reaction pathway for the LAH reduction of formaldehyde.
References
- 1. Lithium aluminium hydride [dlab.epfl.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. davuniversity.org [davuniversity.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Formaldehyde - Wikipedia [en.wikipedia.org]
- 9. Formaldehyde | H2CO | CID 712 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Formaldehyde Polymerization in Organometallic Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with formaldehyde in organometallic reactions. The primary focus is on mitigating the issue of formaldehyde polymerization, which can significantly hinder reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: Why is formaldehyde problematic in organometallic reactions?
A1: Monomeric formaldehyde (CH₂O) is a highly reactive and useful C1 building block in organic synthesis. However, it readily polymerizes into solid paraformaldehyde (a linear polymer) or trimerizes into 1,3,5-trioxane.[1][2] These polymeric forms are often poorly soluble and exhibit low reactivity towards organometallic reagents.[2] Furthermore, commercially available formaldehyde is typically an aqueous solution (formalin), and the presence of water is incompatible with most organometallic reagents, such as Grignard and organolithium reagents.[1][2]
Q2: What are the common sources of formaldehyde for organometallic reactions?
A2: Due to the challenges of handling monomeric formaldehyde gas, several alternative sources are commonly employed:
-
Paraformaldehyde: A solid polymer of formaldehyde that can be depolymerized to generate monomeric formaldehyde.[3]
-
1,3,5-Trioxane: A cyclic trimer of formaldehyde that can also be depolymerized.[4]
-
Anhydrous Formaldehyde Solutions: Solutions of monomeric formaldehyde in an anhydrous organic solvent like THF can be prepared and used directly.[4]
-
Formaldehyde Surrogates: These are molecules that can act as a source of a methylene (-CH₂-) group or generate formaldehyde in situ. Examples include dimethyl sulfoxide (DMSO) and dihalomethanes.[5][6]
Q3: What is the most common method for generating monomeric formaldehyde for immediate use?
A3: The thermal depolymerization of paraformaldehyde is a widely used method to generate anhydrous, gaseous monomeric formaldehyde.[1][3] This gas can then be bubbled directly into the reaction mixture. However, it is important to note that the generated gas is toxic and has a tendency to repolymerize on cool surfaces.[2][4]
Troubleshooting Guide
Issue 1: Low or no yield in a reaction with an organometallic reagent and formaldehyde.
-
Possible Cause: The organometallic reagent is being quenched by water.
-
Possible Cause: The formaldehyde source is not providing a sufficient concentration of reactive monomeric formaldehyde.
-
Solution: If using paraformaldehyde directly, the rate of depolymerization may be too slow. Consider switching to the generation of gaseous formaldehyde via thermal depolymerization and bubbling it into the reaction mixture. Alternatively, prepare and use a standardized anhydrous solution of formaldehyde in a compatible solvent like THF.[4]
-
-
Possible Cause: The generated monomeric formaldehyde is repolymerizing before it can react.
-
Solution: If generating gaseous formaldehyde, ensure the delivery tube is wide and short to minimize surface area for repolymerization. The gas should be introduced directly into the stirred reaction mixture.[9] Maintaining the reaction vessel at an appropriate temperature can also be critical.
-
Issue 2: The reaction is sluggish or does not go to completion.
-
Possible Cause: Inefficient depolymerization of paraformaldehyde.
-
Solution: The thermal depolymerization of paraformaldehyde can be catalyzed. While strong acids or bases can be used, they may be incompatible with the organometallic reagent.[3] Milder catalytic methods, such as using an alkoxy metal organic compound, have been reported to accelerate depolymerization at room temperature.[10]
-
-
Possible Cause: The organometallic reagent is not sufficiently reactive.
-
Solution: For Grignard reagents, the presence of LiCl ("Turbo-Grignard" reagents) can enhance reactivity.[7] Ensure the quality of the magnesium and the absence of an oxide layer.[8] For organolithium reagents, their high reactivity generally does not pose a problem, but proper handling under inert atmosphere is crucial.[11]
-
Issue 3: Formation of undesired byproducts.
-
Possible Cause: Side reactions of the organometallic reagent.
-
Solution: The high reactivity of organometallic reagents can lead to side reactions if the reaction conditions are not optimized. Control the temperature of the reaction; many organometallic additions are performed at low temperatures (e.g., -78 °C) to improve selectivity.
-
-
Possible Cause: Reactions involving the formaldehyde polymer or impurities.
-
Solution: Ensure the purity of the formaldehyde source. If using paraformaldehyde, consider its source and purity, as this can affect the depolymerization process and introduce impurities.
-
Data on Formaldehyde Sources and Reaction Yields
Direct quantitative comparison of yields using different formaldehyde sources is challenging due to variations in reaction conditions across different studies. However, the following table provides a qualitative and semi-quantitative summary to guide the choice of formaldehyde source.
| Formaldehyde Source | Method of Use | Typical Yield Range | Advantages | Disadvantages |
| Gaseous CH₂O | Bubbled into the reaction mixture after thermal depolymerization of paraformaldehyde. | Good to Excellent | Provides pure, anhydrous monomeric formaldehyde directly to the reaction. | Gaseous formaldehyde is toxic and repolymerizes easily; requires specialized setup.[2][4] |
| Paraformaldehyde | Added directly to the reaction mixture for in situ depolymerization. | Low to Good | Simple to handle; avoids the need for a separate gas generation apparatus.[12] | Depolymerization can be slow and incomplete, leading to lower yields; solubility can be an issue.[12] |
| Anhydrous CH₂O Solution | Prepared by dissolving gaseous CH₂O in an anhydrous solvent (e.g., THF). | Good to Excellent | Convenient to dispense a known quantity of monomeric formaldehyde. | Solutions have limited stability and must be freshly prepared and standardized.[4] |
| Formaldehyde Surrogates | Reagent (e.g., DMSO, HMTA) added to the reaction to generate CH₂O or a methylene equivalent in situ. | Variable | Can avoid the direct handling of formaldehyde; some surrogates are less toxic.[6] | Reaction conditions for surrogate activation may not be compatible with all organometallic reagents; can introduce other reactive species.[6] |
Key Experimental Protocols
Protocol 1: Generation of Gaseous Formaldehyde from Paraformaldehyde
This protocol describes the thermal depolymerization of paraformaldehyde to generate a stream of monomeric formaldehyde gas for use in an organometallic reaction.
Materials:
-
Dry paraformaldehyde
-
Heat-resistant flask (e.g., Pyrex)
-
Heating mantle or oil bath
-
Inert gas source (e.g., Nitrogen or Argon)
-
Wide-bore glass tubing for gas delivery
-
Reaction flask containing the organometallic reagent in an appropriate anhydrous solvent, under an inert atmosphere.
Procedure:
-
Setup: Assemble the apparatus in a fume hood. Place the dry paraformaldehyde in the heat-resistant flask. Connect the flask to the inert gas source via an inlet and to the reaction flask via the wide-bore glass tubing. The end of the delivery tube should be positioned below the surface of the stirred reaction mixture.
-
Inert Atmosphere: Purge the entire system with the inert gas for 10-15 minutes to remove air and moisture. Maintain a gentle positive pressure of the inert gas throughout the experiment.
-
Heating: Begin heating the flask containing the paraformaldehyde to 180-200 °C. The paraformaldehyde will sublime and depolymerize to gaseous formaldehyde.
-
Gas Delivery: The stream of inert gas will carry the gaseous formaldehyde into the reaction flask.
-
Monitoring: Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC).
-
Completion: Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature under the inert gas flow.
Caution: Formaldehyde gas is a suspected carcinogen and is toxic upon inhalation. This procedure must be performed in a well-ventilated fume hood.[13]
Visualizations
Experimental Workflow: Generation of Gaseous Formaldehyde
Caption: Workflow for the generation and use of gaseous formaldehyde.
Troubleshooting Decision Tree for Low Yields
Caption: Decision tree for troubleshooting low-yielding reactions.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. google.com [google.com]
- 3. Paraformaldehyde - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
- 6. Formaldehyde surrogates in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. CN110862309A - Paraformaldehyde depolymerization method and depolymerization device thereof - Google Patents [patents.google.com]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. unthsc.edu [unthsc.edu]
refining the synthesis of Li2PDBM for enhanced battery performance
Notice: The information provided in this technical support center is currently unavailable.
Our comprehensive search of scientific literature and chemical databases did not yield any specific information for a compound designated as "Li2PDBM" in the context of battery materials. This suggests that "Li2PDBM" may be a highly specialized, developmental material not yet widely documented in public sources, or the provided acronym may be inaccurate.
We are therefore unable to provide a detailed technical support center with troubleshooting guides, frequently asked questions (FAQs), quantitative data, and experimental protocols related to the synthesis of this specific compound at this time.
To assist you further, we recommend the following:
-
Verify the Compound Name: Please double-check the name and acronym of the material. There may be a typographical error that is preventing us from identifying the correct compound.
We are committed to providing accurate and helpful technical information to the research community. Once the identity of "Li2PDBM" can be confirmed, we will endeavor to develop a comprehensive technical support resource to address the synthesis and performance of this material.
Navigating the Lithiation of Furan with Formaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-furanmethanol through the lithiation of furan and subsequent reaction with formaldehyde. By understanding and mitigating potential side reactions, researchers can optimize reaction conditions to achieve higher yields and purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired reaction in the lithiation of furan with formaldehyde?
The primary goal is the regioselective deprotonation of furan at the C2 position by a strong base, typically n-butyllithium (n-BuLi), to form 2-furyllithium. This organolithium intermediate then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to yield, after aqueous workup, the desired product: 2-furanmethanol.
Q2: My reaction is sluggish or doesn't proceed to completion. What are the likely causes?
Incomplete lithiation is a common issue. Several factors can contribute to this:
-
Insufficiently dried reagents and glassware: Organolithium reagents like n-BuLi are extremely sensitive to moisture. Any residual water in the furan, solvent (typically THF or diethyl ether), or on the glassware will quench the n-BuLi, reducing its effective concentration. Ensure all components are rigorously dried before use.
-
Degraded n-BuLi: n-Butyllithium can degrade over time, especially if not stored properly under an inert atmosphere. It is advisable to titrate the n-BuLi solution before use to determine its exact molarity.
-
Low reaction temperature: While low temperatures are necessary to prevent side reactions, temperatures that are too low can significantly slow down the rate of lithiation. The optimal temperature for the lithiation of furan is typically between -20°C and 0°C.
Q3: I am observing the formation of significant amounts of 2-butylfuran. Why is this happening?
The formation of 2-butylfuran is a known side reaction, particularly when using n-butyllithium. This occurs due to a lithium-halogen exchange if there are any residual alkyl halides from the synthesis of the n-BuLi, or more commonly, through a competing reaction pathway where the butyl group from the n-BuLi acts as the nucleophile instead of the intended furan.
Q4: My reaction mixture turns into an intractable polymer. What is causing this?
Polymerization is a significant challenge in this reaction and can be caused by several factors:
-
Acidic conditions: The desired product, furfuryl alcohol, is notoriously unstable in the presence of acid and will readily polymerize. Ensure that the workup procedure is not overly acidic and that the pH is carefully controlled.
-
Excess formaldehyde: Unreacted formaldehyde can polymerize under the reaction conditions, especially in the presence of strong bases or acids.
-
High temperatures: Elevated temperatures during the reaction or workup can promote the polymerization of both formaldehyde and furfuryl alcohol.
Q5: What is the Cannizzaro reaction and how is it relevant to my experiment?
The Cannizzaro reaction is a disproportionation of a non-enolizable aldehyde (like formaldehyde) in the presence of a strong base. In this reaction, one molecule of formaldehyde is reduced to methanol, while another is oxidized to formic acid (or its salt). 2-Furyllithium is a strong base and can induce this reaction, consuming the formaldehyde intended for the reaction with the lithiated furan and leading to lower yields of the desired product.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 2-furanmethanol | 1. Incomplete lithiation due to wet reagents/glassware. 2. Degraded n-BuLi. 3. Reaction temperature too low. 4. Inefficient quenching with formaldehyde. | 1. Rigorously dry all solvents and glassware. Use freshly distilled furan. 2. Titrate n-BuLi solution before use to determine the exact concentration. 3. Maintain the lithiation temperature between -20°C and 0°C. 4. Use a source of pure, anhydrous formaldehyde (e.g., freshly cracked paraformaldehyde). Add the formaldehyde solution slowly to the cooled 2-furyllithium solution. |
| Formation of 2,5-bis(hydroxymethyl)furan | 1. Di-lithiation of furan. 2. Reaction of the initial product with formaldehyde. | 1. Use a stoichiometric amount of n-BuLi relative to furan (1.0 to 1.1 equivalents). Avoid prolonged reaction times or higher temperatures for the lithiation step. 2. Add the 2-furyllithium solution to a cooled solution of excess formaldehyde to ensure the lithiated species reacts before the product can be deprotonated again. |
| Presence of 2-butylfuran | Competing reaction with the butyl group of n-BuLi. | This is an inherent challenge with n-BuLi. Consider using a different lithiating agent such as sec-butyllithium or tert-butyllithium, which are less prone to addition. However, these are more basic and may require stricter temperature control. |
| Polymer formation during reaction or workup | 1. Acid-catalyzed polymerization of furfuryl alcohol. 2. Polymerization of formaldehyde. 3. High reaction or workup temperatures. | 1. Use a buffered aqueous workup (e.g., saturated ammonium chloride solution) to maintain a neutral to slightly basic pH. 2. Use a stoichiometric amount of high-purity, anhydrous formaldehyde. 3. Maintain low temperatures throughout the reaction and workup. |
| Formation of methanol and formate salts | Cannizzaro reaction of formaldehyde induced by 2-furyllithium. | This side reaction is difficult to completely eliminate. Using a slight excess of formaldehyde may be necessary to compensate for its consumption, but this must be balanced against the risk of polymerization. Slow addition of the lithiated furan to the formaldehyde solution at low temperatures can help to favor the desired reaction. |
Experimental Protocols
Key Experimental Protocol: Synthesis of 2-Furanmethanol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Furan (freshly distilled)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (in hexanes, titrated)
-
Anhydrous formaldehyde (generated from cracking paraformaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Lithiation of Furan:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add freshly distilled furan (1.0 eq.) and anhydrous THF.
-
Cool the solution to -20°C in a cooling bath.
-
Slowly add a titrated solution of n-butyllithium (1.05 eq.) dropwise, maintaining the internal temperature below 0°C.
-
After the addition is complete, stir the mixture at 0°C for 1-2 hours to ensure complete lithiation.
-
-
Reaction with Formaldehyde:
-
In a separate flame-dried flask, prepare a solution of anhydrous formaldehyde (1.1 eq.) in anhydrous THF. Cool this solution to -78°C.
-
Slowly transfer the freshly prepared 2-furyllithium solution to the cold formaldehyde solution via a cannula. Maintain the temperature of the formaldehyde solution below -60°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-furanmethanol.
-
Visualizing Reaction Pathways
Desired Reaction Pathway:
Caption: The desired reaction pathway for the synthesis of 2-furanmethanol.
Common Side Reaction Pathways:
Technical Support Center: Industrial Scale-Up of Organolithium-Formaldehyde Reactions
Welcome to the technical support center for the industrial scale-up of reactions involving organolithium reagents and formaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation.
Reaction Overview: The reaction of an organolithium reagent (R-Li) with formaldehyde (CH₂O) is a fundamental method for forming primary alcohols (R-CH₂OH). While highly effective, scaling this reaction presents significant challenges due to the reactive and hazardous nature of organolithium compounds and the complexities of handling formaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up organolithium reactions?
A1: Organolithium reagents are pyrophoric, meaning they can spontaneously ignite on contact with air or moisture.[1] They are also highly corrosive and can cause severe burns.[2] On an industrial scale, the primary concerns are:
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Thermal Runaway: These reactions are often highly exothermic.[3] Inadequate temperature control can lead to a dangerous increase in reaction rate and pressure.
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Reagent Handling: Safe storage, transfer, and charging of large quantities of pyrophoric reagents require specialized equipment and stringent protocols.[1][4]
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Quenching: The process of neutralizing unreacted organolithium reagent at the end of the reaction must be carefully controlled to manage heat and gas evolution.
Q2: Which form of formaldehyde is best for industrial-scale reactions?
A2: While formaldehyde is a gas at room temperature, it is typically used in other forms for synthesis:
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Paraformaldehyde: A solid polymer of formaldehyde. It is often used in laboratory settings and can be advantageous for controlling stoichiometry.[5] However, its depolymerization can be slow and require heating, which can complicate industrial processes.
-
Formalin: An aqueous solution of formaldehyde. This form is generally incompatible with organolithium reagents, as the water will rapidly and violently quench the reagent.
-
Trioxane: A cyclic trimer of formaldehyde. Similar to paraformaldehyde, it requires depolymerization.
For many industrial applications, anhydrous monomeric formaldehyde, generated by cracking paraformaldehyde or trioxane in a dedicated apparatus and bubbling the resulting gas directly into the reaction mixture, offers the best control.
Q3: How can I monitor the progress of an organolithium-formaldehyde reaction?
A3: Monitoring these fast reactions is crucial for process control. Common methods include:
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In-situ Infrared (IR) Spectroscopy: Can track the disappearance of the formaldehyde carbonyl peak.
-
Reaction Calorimetry: Monitors the heat flow of the reaction, providing real-time data on the reaction rate.[6]
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Quench and Sample Analysis: Small aliquots of the reaction mixture can be periodically removed, quenched, and analyzed by techniques like GC or HPLC to determine the conversion of starting material and the formation of the product.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Primary Alcohol | 1. Moisture or Air Leak: Premature quenching of the organolithium reagent.[1] 2. Incorrect Stoichiometry: Inaccurate determination of the organolithium reagent's concentration. 3. Poor Temperature Control: Side reactions may be favored at higher temperatures.[7] | 1. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas (e.g., argon or nitrogen).[8] 2. Titrate the organolithium solution immediately before use to determine its exact molarity.[8] 3. Maintain the recommended low temperature (often -78°C to 0°C) throughout the addition of the organolithium reagent.[9] |
| Formation of a Ketone Side Product | 1. Over-addition of Organolithium: The initially formed lithium alkoxide can be deprotonated by a second equivalent of the organolithium reagent, leading to a ketone upon workup. | 1. Add the organolithium reagent slowly to a solution of formaldehyde to maintain an excess of the electrophile.[7] 2. Use a "reverse addition" method where the formaldehyde source is added to the organolithium solution. |
| Cannizzaro Reaction Byproducts | 1. Excess Formaldehyde and High Temperature: Formaldehyde can undergo a disproportionation reaction in the presence of a base to form methanol and formic acid. | 1. Maintain cryogenic temperatures to minimize the rate of this side reaction. 2. Use a slight excess of the organolithium reagent to ensure all formaldehyde is consumed by the desired pathway. |
| Thermal Runaway During Reagent Addition | 1. Addition Rate is Too High: The rate of heat generation exceeds the cooling capacity of the reactor.[3] 2. Inadequate Cooling: Insufficient heat transfer from the reactor. | 1. Decrease the addition rate of the organolithium reagent. 2. Utilize a reactor with a high surface area-to-volume ratio and a highly efficient cooling system. 3. Consider using a continuous flow reactor for better thermal control.[3] |
| Difficult Work-up and Product Isolation | 1. Formation of Emulsions: Lithium salts formed during quenching can lead to stable emulsions. 2. Precipitation of Lithium Salts: Can make filtration and extraction difficult. | 1. Use a carefully chosen quenching agent and solvent system. 2. Consider adding a chelating agent to sequester lithium ions. 3. Adjust the pH of the aqueous phase to optimize layer separation. |
Experimental Protocols
General Protocol for the Industrial Scale-Up of a Lithium-Formaldehyde Reaction
WARNING: This procedure should only be performed by trained personnel in a facility equipped to handle large quantities of pyrophoric reagents. A thorough hazard analysis is required before implementation.
-
Reactor Preparation:
-
A multi-neck, jacketed glass-lined or stainless steel reactor is equipped with a mechanical stirrer, a thermocouple, an inert gas inlet, and a pressure-equalizing addition funnel.
-
The entire system is rigorously dried and purged with a positive pressure of dry nitrogen or argon.[10]
-
-
Reagent Preparation:
-
Anhydrous solvent (e.g., THF, diethyl ether) is charged to the reactor.[11]
-
The formaldehyde source (e.g., paraformaldehyde) is added to the solvent. If using paraformaldehyde, the slurry may need to be heated to facilitate depolymerization, and then cooled to the reaction temperature.
-
The solution/slurry is cooled to the target reaction temperature (e.g., -78°C to -20°C).
-
-
Reaction:
-
The organolithium reagent is transferred to the addition funnel via a cannula under an inert atmosphere.[12]
-
The organolithium solution is added dropwise to the stirred formaldehyde solution, maintaining the internal temperature within a narrow range (e.g., ±2°C). The addition rate is critical for controlling the exotherm.[3]
-
-
Quenching:
-
Once the reaction is complete (as determined by in-process controls), the reaction is carefully quenched by the slow addition of a proton source (e.g., a saturated aqueous solution of ammonium chloride or a dilute acid) at a low temperature.[13]
-
-
Work-up and Isolation:
-
The mixture is warmed to room temperature.
-
The organic layer is separated from the aqueous layer.
-
The aqueous layer is extracted with a suitable solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by distillation or crystallization.
-
Visualizations
Caption: General experimental workflow for organolithium-formaldehyde reactions.
References
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00439A [pubs.rsc.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. youtube.com [youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ehs.ucr.edu [ehs.ucr.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Stability of Organolithium Reagents in the Presence of Formaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organolithium reagents and formaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when reacting organolithium reagents with formaldehyde?
A1: The primary challenges include the high reactivity and instability of organolithium reagents, which can lead to side reactions and reduced yields. Organolithium reagents are strong bases and nucleophiles that can react with acidic protons, ethereal solvents, and are sensitive to air and moisture.[1][2] Formaldehyde itself can be difficult to handle as it readily polymerizes into paraformaldehyde or trioxane.[3][4]
Q2: What is the best source of formaldehyde for this reaction?
A2: While gaseous formaldehyde can be generated by heating paraformaldehyde, this process can be hazardous.[3][5] A common and often more practical approach is to use anhydrous solutions of formaldehyde in a dry solvent like tetrahydrofuran (THF).[3] Using paraformaldehyde directly can also be an option, but its depolymerization in the reaction mixture can be slow and may require specific conditions to be effective.[5][6][7][8]
Q3: How does temperature affect the stability of the organolithium reagent and the reaction outcome?
A3: Low temperatures are crucial for enhancing the stability of organolithium reagents and minimizing side reactions.[1] Many organolithium reactions are performed at temperatures ranging from -78°C to 0°C to control reactivity and prevent decomposition of the reagent, especially in ethereal solvents like THF.[1][9][10]
Q4: What is the role of additives like TMEDA (tetramethylethylenediamine)?
A4: Additives like TMEDA can increase the reactivity of organolithium reagents by breaking down their aggregate structures, making the carbanion more available.[1][9] This can lead to faster reaction rates. However, the effect of TMEDA on stability can vary depending on the specific organolithium reagent and solvent system.[11]
Q5: What are the common side reactions to be aware of?
A5: Common side reactions include:
-
Reaction with solvent: Organolithium reagents can deprotonate ethereal solvents like THF, especially at higher temperatures.[1][12]
-
Cannizzaro reaction: If the reaction conditions are not carefully controlled, formaldehyde can undergo a base-induced disproportionation to form methanol and formic acid.[13][14][15][16]
-
Enolization: If the substrate contains acidic protons alpha to a carbonyl group, the organolithium reagent can act as a base and deprotonate it, leading to enolate formation instead of nucleophilic addition.[17]
Troubleshooting Guide
Problem 1: Low or no yield of the desired alcohol product.
| Possible Cause | Troubleshooting Step |
| Degraded organolithium reagent | Titrate the organolithium solution before use to determine its exact concentration. Store organolithium reagents at the recommended temperature (typically 2-8 °C) under an inert atmosphere.[18] |
| Reaction with moisture or air | Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the reaction is conducted under a positive pressure of an inert gas (argon or nitrogen). Use anhydrous solvents. |
| Inefficient formaldehyde delivery | If using paraformaldehyde, ensure conditions are suitable for its depolymerization (e.g., appropriate temperature or catalytic conditions).[5][7][8] Consider using a freshly prepared anhydrous solution of formaldehyde in THF.[3] |
| Incorrect reaction temperature | Maintain a low temperature (e.g., -78°C) during the addition of the organolithium reagent to the formaldehyde solution to prevent reagent decomposition and side reactions. |
Problem 2: Formation of significant side products.
| Possible Cause | Troubleshooting Step |
| Reaction with solvent | Perform the reaction at a lower temperature to minimize the rate of reaction with the ethereal solvent. Refer to the stability data in Table 1 to select an appropriate solvent and temperature combination.[1][9][10] |
| Cannizzaro reaction | Add the organolithium reagent slowly to the formaldehyde solution at a low temperature to maintain a low concentration of the strong base at any given time. |
| Proton abstraction from the substrate | If the substrate has acidic protons, consider using a less basic organometallic reagent, such as a Grignard reagent, which is generally less prone to acting as a base.[19][20] |
Quantitative Data: Stability of Organolithium Reagents
The stability of organolithium reagents is highly dependent on the solvent and temperature. The following table summarizes the half-lives of various butyllithium reagents in different ethereal solvents at several temperatures.
| Organolithium Reagent | Solvent | Temperature (°C) | Half-life (t1/2) in minutes |
| n-BuLi | THF | +20 | 107 |
| n-BuLi | THF | 0 | 1490 |
| n-BuLi | Diethyl Ether | +20 | ~stable |
| s-BuLi | THF | -20 | 78 |
| s-BuLi | Diethyl Ether | -20 | 1187 |
| t-BuLi | THF | -20 | ~stable |
| n-BuLi/TMEDA | THF | +20 | 34 |
| s-BuLi/TMEDA | THF | -20 | 28 |
Data sourced from Stanetty, P.; Mihovilovic, M. D. J. Org. Chem. 1997, 62 (5), pp 1514–1515.[9]
Experimental Protocols
Detailed Methodology for the Reaction of n-Butyllithium with Formaldehyde
Materials:
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Paraformaldehyde, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas (high purity)
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Preparation of Anhydrous Formaldehyde Solution:
-
Under an inert atmosphere, add anhydrous paraformaldehyde to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet.
-
Add anhydrous THF to the flask.
-
Gently heat the mixture to reflux with stirring to depolymerize the paraformaldehyde and dissolve the resulting formaldehyde in THF. The solution should become clear.
-
Cool the formaldehyde solution to -78°C using a dry ice/acetone bath.
-
-
Addition of n-Butyllithium:
-
In a separate flame-dried flask under an inert atmosphere, add the desired substrate to be functionalized (if applicable) and dissolve it in anhydrous THF.
-
Cool the substrate solution to the appropriate temperature (typically -78°C).
-
Slowly add the n-BuLi solution dropwise to the substrate solution with vigorous stirring.
-
After the addition is complete, stir the reaction mixture for the appropriate time at the same temperature to ensure complete lithiation.
-
Slowly transfer the freshly prepared formaldehyde/THF solution to the organolithium solution via cannula at -78°C.
-
-
Quenching the Reaction:
-
After the addition of formaldehyde is complete and the reaction is stirred for the desired time, quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[21]
-
Allow the mixture to warm to room temperature.
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
-
Safety Note: Organolithium reagents are pyrophoric and react violently with water.[18][22][23] All manipulations should be carried out under an inert atmosphere by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[18][22] A dry powder (Class D) fire extinguisher should be readily available.[18]
Visualizations
Caption: Troubleshooting workflow for organolithium-formaldehyde reactions.
References
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Paraformaldehyde - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Controlling the Depolymerization of Paraformaldehyde with Pd-Phosphine Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN110862309A - Paraformaldehyde depolymerization method and depolymerization device thereof - Google Patents [patents.google.com]
- 9. ospt.osi.lv [ospt.osi.lv]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 16. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 19. pediaa.com [pediaa.com]
- 20. reddit.com [reddit.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Organolithium reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Method Refinement for the Selective Ortho-Hydroxymethylation of Phenols
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the selective ortho-hydroxymethylation of phenols. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this crucial chemical transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the selective ortho-hydroxymethylation of phenols, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of ortho-Hydroxymethylated Product | - Inefficient catalyst activity.- Suboptimal reaction temperature or time.- Incorrect pH of the reaction mixture.- Incomplete reaction. | - Catalyst: Ensure the catalyst is properly activated and used in the correct concentration. For TiAPO-5, activation at 380 K for 3 hours is recommended. For metal salt catalysts, ensure the correct salt and concentration are used.- Temperature/Time: Optimize the reaction temperature and time. For TiAPO-5, refluxing at 373 K for 24 hours has been shown to be effective. For other catalysts, empirical optimization may be necessary.- pH Control: The pH of the reaction medium is critical. For instance, with TiAPO-5, the rate of formation of o-hydroxymethyl phenol increases with pH. With transition metal hydroxides, a pH of 4-5 is optimal for ortho-selectivity.[1]- Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to ensure it goes to completion. |
| Low ortho-Selectivity (High para-Isomer Formation) | - Inappropriate catalyst choice.- Reaction conditions favoring para-substitution.- High reaction temperature. | - Catalyst Selection: Employ catalysts known to favor ortho-substitution, such as those that can form a chelate in the transition state. Examples include transition metal hydroxides (Cu, Cr, Mn, Ni, Co), boric acid, and zinc acetate.[1][2]- Reaction Conditions: Adjusting the pH can influence selectivity. Under weakly alkaline conditions (pH 8.5-10.5) with NaOH or KOH, para-substitution is favored.[3] Using chelating catalysts in a slightly acidic medium (pH 4-5) can significantly enhance ortho-selectivity.[1]- Temperature Control: Higher temperatures can sometimes lead to decreased selectivity. Maintain a consistent and optimized reaction temperature. |
| Formation of Di-hydroxymethylated Byproducts | - High formaldehyde to phenol molar ratio.- Prolonged reaction time. | - Molar Ratio: Carefully control the stoichiometry. A lower formaldehyde to phenol molar ratio can minimize the formation of di-substituted products. It is often favorable to have an excess of phenol.[4]- Reaction Time: Monitor the reaction and stop it once the desired mono-substituted product is maximized to prevent further reaction. |
| Formation of Acetal or Diphenylmethane Byproducts | - Acidic reaction conditions.- High temperatures and extended reaction times. | - pH Adjustment: These side reactions are more prevalent under acidic conditions. Maintaining a neutral or slightly basic pH can help minimize their formation. The introduction of a trialkylamine can reduce the acidity of the reaction medium and prevent the formation of these byproducts.- Reaction Conditions: Avoid excessively high temperatures and long reaction times, as these conditions can promote the condensation reactions leading to diphenylmethane. |
| Runaway Reaction/Polymerization | - Exothermic nature of the phenol-formaldehyde reaction.- Inadequate temperature control.- Incorrect catalyst concentration or addition rate. | - Temperature Control: The reaction is highly exothermic.[4] Ensure efficient stirring and use a cooling system to dissipate heat and maintain the desired reaction temperature.- Controlled Addition: Add the formaldehyde solution slowly and in a controlled manner to manage the heat generated.- Catalyst Concentration: Use the optimal amount of catalyst; excessive amounts can lead to an uncontrolled reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for achieving high ortho-selectivity in phenol hydroxymethylation?
A1: High ortho-selectivity is primarily achieved by using catalysts that can form a chelated intermediate in the transition state. This intermediate involves the phenolic hydroxyl group, the formaldehyde molecule, and the catalyst (often a metal ion). This spatial arrangement directs the electrophilic attack of formaldehyde to the ortho-position of the phenol ring.[1]
Q2: Which catalysts are most effective for selective ortho-hydroxymethylation?
A2: Several catalytic systems have been shown to be effective:
-
Transition Metal Hydroxides: Hydroxides of copper, chromium, manganese, nickel, and cobalt in an aqueous solution at a pH of 4-5 have demonstrated high ortho-selectivity.[1]
-
Zinc Salts: Zinc acetate is a well-regarded catalyst for promoting ortho-condensation products due to its chelating effect.[2][5]
-
Boric Acid: Boric acid, often used in a non-aqueous solvent like benzene, also promotes selective ortho-hydroxymethylation through the formation of a chelated transition state.[1]
-
Microporous Molecular Sieves: Titanoaluminophosphate (TiAPO-5) molecular sieves have shown high ortho-selectivity in aqueous media.
Q3: How does the formaldehyde to phenol molar ratio affect the reaction?
A3: The molar ratio of formaldehyde to phenol is a critical parameter. A ratio of less than one (excess phenol) is generally preferred for producing mono-hydroxymethylated products and minimizing the formation of di- and poly-substituted phenols, which can lead to resin formation.[4]
Q4: What are the common side reactions, and how can they be minimized?
A4: Common side reactions include the formation of the para-isomer, di-hydroxymethylated phenols, and condensation products like acetals and diphenylmethane. To minimize these:
-
Use ortho-directing catalysts.
-
Maintain a formaldehyde to phenol molar ratio of less than one.
-
Control the pH of the reaction medium; slightly acidic conditions with chelating catalysts favor ortho-substitution, while strongly alkaline conditions can favor para-substitution.
-
Optimize reaction time and temperature to prevent further reactions of the initial product.
Q5: Can this reaction be performed in an aqueous medium?
A5: Yes, many of the selective ortho-hydroxymethylation methods can be carried out in an aqueous solution, which is environmentally advantageous. For instance, reactions catalyzed by TiAPO-5 and transition metal hydroxides are typically performed in water.[1]
Data Presentation
The following tables summarize quantitative data for different catalytic systems for the selective ortho-hydroxymethylation of phenol.
Table 1: Performance of TiAPO-5 Catalyst in Phenol Hydroxymethylation
| Catalyst Concentration (wt%) | Phenol Conversion (%) | ortho-Hydroxymethylphenol Yield (%) | ortho-Selectivity (%) |
| 2 | 10.5 | 8.2 | 78 |
| 5 | 15.8 | 13.1 | 83 |
| 10 | 20.0 | 17.2 | 86 |
| Reaction Conditions: Phenol (0.29 M), 373 K, 24 h. |
Table 2: Influence of pH on Hydroxymethylation over TiAPO-5 Catalyst
| pH | Phenol Conversion (%) | ortho-Hydroxymethylphenol Yield (%) | ortho-Selectivity (%) |
| 4.1 | 8.0 | 3.6 | 45 |
| 5.3 | 12.1 | 8.7 | 72 |
| 6.9 | 20.0 | 17.2 | 86 |
| 8.2 | 22.5 | 19.8 | 88 |
| Reaction Conditions: 10 wt% TiAPO-5, Phenol (0.29 M), 373 K, 24 h. |
Experimental Protocols
Method 1: Selective ortho-Hydroxymethylation using TiAPO-5 Catalyst
This protocol is based on the procedure described by Selvam and Mahalingam.
Materials:
-
Phenol (99%)
-
Formaldehyde (37-41% w/v aqueous solution)
-
TiAPO-5 molecular sieve catalyst
-
Deionized water
-
Nitric acid (0.01 M) or Sodium hydroxide (0.01 M) for pH adjustment
Equipment:
-
Teflon-lined stainless steel autoclave
-
Reflux setup with condenser
-
Magnetic stirrer with heating plate
-
pH meter
-
Filtration apparatus
-
Analytical instruments (TLC, GC)
Procedure:
-
Catalyst Activation: Activate the calcined TiAPO-5 catalyst by heating at 380 K for 3 hours prior to the reaction.
-
Reaction Setup: In a Teflon-lined stainless steel autoclave, prepare an aqueous solution of phenol.
-
Reactant Addition: Add the desired amount of activated TiAPO-5 catalyst (e.g., 2-10 wt% with respect to phenol) to the phenol solution.
-
Formaldehyde Addition: Add the formaldehyde solution to the reaction mixture. A typical molar ratio of phenol to formaldehyde would be greater than 1 to favor mono-substitution.
-
pH Adjustment (Optional): Adjust the pH of the reaction mixture to the desired value using 0.01 M HNO₃ or 0.01 M NaOH.
-
Reaction: Seal the autoclave and heat the mixture to 373 K with constant stirring. Allow the reaction to proceed for 24 hours under reflux.
-
Work-up and Analysis: After 24 hours, cool the reaction mixture to room temperature. Draw aliquots at appropriate time intervals for analysis by TLC and GC to monitor the progress and determine the yield and selectivity.
-
Product Isolation: After the reaction is complete, filter the catalyst from the reaction mixture. The product can be isolated from the aqueous solution by extraction with a suitable organic solvent, followed by purification techniques such as column chromatography.
Method 2: Selective ortho-Hydroxymethylation using a Divalent Metal Salt Catalyst (e.g., Zinc Acetate)
This protocol is a generalized procedure based on the principles of using divalent metal salts for ortho-selectivity.[2][5]
Materials:
-
Phenol
-
Formaldehyde (37-41% w/v aqueous solution)
-
Zinc Acetate (or other suitable divalent metal salt)
-
Deionized water
-
Suitable buffer for pH control (e.g., acetate buffer)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter
-
Standard laboratory glassware for work-up and extraction
Procedure:
-
Reaction Setup: To a round-bottom flask, add phenol and deionized water.
-
Catalyst Addition: Add the zinc acetate catalyst to the phenol solution. The amount of catalyst may need to be optimized, but typically ranges from 0.5 to 1% of the phenol mass.
-
pH Adjustment: Adjust the pH of the mixture to the optimal range for ortho-selectivity, which for many transition metal catalysts is between 4 and 5.[1]
-
Formaldehyde Addition: While stirring, slowly add the formaldehyde solution to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) and maintain it under reflux with continuous stirring for a specified period (e.g., 3-5 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture. The product can be extracted into an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Visualizations
Proposed Mechanism for ortho-Selective Hydroxymethylation
The following diagram illustrates the proposed mechanism involving a chelated transition state with a metal catalyst (M²⁺), which directs the hydroxymethylation to the ortho position.
Caption: Proposed mechanism for metal-catalyzed ortho-selective hydroxymethylation.
General Experimental Workflow
This diagram outlines the typical workflow for a selective ortho-hydroxymethylation experiment.
Caption: General experimental workflow for selective ortho-hydroxymethylation.
References
Technical Support Center: Optimizing Organolithium Additions to Formaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with organolithium additions to formaldehyde.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I performed an organolithium addition to formaldehyde, but I obtained a very low yield of my primary alcohol, or no product at all. What could be the issue?
Answer:
Several factors can contribute to low or no product yield in this reaction. Here are the most common culprits and how to address them:
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Inadequate Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react readily with any protic sources, especially water.[1] Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen) before use.[2] Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents).
-
Poor Quality Organolithium Reagent: The concentration of commercially available organolithium solutions can decrease over time. It is crucial to titrate your organolithium reagent before use to determine its exact molarity. A common titration method involves using diphenylacetic acid.[3]
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Inactive Formaldehyde Source: Paraformaldehyde, a common solid source of formaldehyde, can be difficult to depolymerize and may not be sufficiently soluble in the reaction solvent, especially at low temperatures.[4] This can lead to the organolithium reagent being consumed by side reactions before it can react with the formaldehyde. Consider using freshly prepared monomeric formaldehyde, generated by heating paraformaldehyde in a separate apparatus and bubbling the resulting gas through the reaction mixture.[5] Alternatively, using a more coordinating solvent like THF can sometimes help to better solvate the formaldehyde source.
-
Incorrect Reaction Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions.[4] Allowing the reaction to warm prematurely can lead to the decomposition of the organolithium reagent or the product alkoxide.
-
Insufficient Mixing: If the formaldehyde source is not well-suspended or dissolved, localized high concentrations of the organolithium reagent can lead to side reactions. Ensure vigorous stirring throughout the addition of the organolithium reagent.
Issue 2: Formation of Side Products
Question: My reaction produced the desired primary alcohol, but I also have significant amounts of side products. What are these and how can I avoid them?
Answer:
The formation of side products is a common issue. Here are some likely side products and preventative measures:
-
Products from Reaction with Solvent: Ethereal solvents like THF can be deprotonated by organolithium reagents, especially at temperatures above -60 °C.[3] This is more pronounced with more reactive organolithiums like sec-butyllithium or tert-butyllithium. For example, n-butyllithium reacts with THF to form the enolate of acetaldehyde.[3] To minimize this, maintain a low reaction temperature and use the organolithium reagent immediately after it is added to the ethereal solvent. Diethyl ether is generally less reactive towards organolithiums than THF.[3]
-
Wurtz Coupling Products: If you are preparing your organolithium reagent in situ from an alkyl halide and lithium metal, a common side reaction is the Wurtz coupling, where the organolithium reagent reacts with the starting alkyl halide to form a dimer (R-R). This can be minimized by using alkyl chlorides or bromides instead of iodides.
-
Products from Enolization: If your organolithium reagent is sterically hindered or if the carbonyl compound is enolizable, deprotonation of the aldehyde can occur. While formaldehyde itself cannot be enolized, impurities or side products from solvent degradation could be. Using a less hindered organolithium reagent and maintaining a low temperature can help favor the nucleophilic addition.
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for my organolithium addition to formaldehyde?
The choice of solvent is critical and depends on the specific organolithium reagent and the desired reaction conditions. Organolithium reagents exist as aggregates in hydrocarbon solvents, which reduces their reactivity.[6] Coordinating ethereal solvents like diethyl ether (Et₂O), tetrahydrofuran (THF), and dimethoxyethane (DME) break up these aggregates into more reactive monomers and dimers, thereby increasing the reaction rate.[7][8]
| Solvent | Key Characteristics & Impact on Reaction |
| Diethyl Ether (Et₂O) | Less coordinating than THF, leading to slower reaction rates. However, it is also less reactive towards organolithiums, making it a good choice for reactions that require higher temperatures or longer reaction times. Tends to favor contact ion pairs.[9] |
| Tetrahydrofuran (THF) | A more strongly coordinating solvent than Et₂O, leading to faster reaction rates due to the increased formation of more reactive, lower-order aggregates.[7] However, it is more susceptible to deprotonation by the organolithium reagent, especially at temperatures above -60°C.[3] |
| Dimethoxyethane (DME) | A chelating ether that is even more effective at breaking up organolithium aggregates than THF, leading to highly reactive species.[10] It is also more prone to reaction with the organolithium reagent. |
| Hydrocarbon Solvents (e.g., Hexane, Pentane) | Organolithium reagents are most stable in these non-coordinating solvents but are also least reactive due to aggregation.[1] Often used as the solvent for commercially available organolithium solutions. The addition of a coordinating co-solvent is typically necessary for efficient reaction. |
Q2: How should I handle and store my organolithium reagents?
Organolithium reagents are highly pyrophoric and will ignite spontaneously on contact with air and moisture.[11] They must be handled under an inert atmosphere (argon or nitrogen) at all times.[2] Store them in a cool, dry place, away from sources of ignition. It is recommended to use a syringe or cannula for transferring the reagent from the storage bottle to the reaction flask.
Q3: Can I use paraformaldehyde directly?
While convenient, solid paraformaldehyde can be problematic due to its low solubility and slow depolymerization rate in common reaction solvents at low temperatures.[4] This can result in the organolithium reagent being consumed by side reactions before it has a chance to react with the formaldehyde. For better results, it is recommended to generate gaseous monomeric formaldehyde by heating paraformaldehyde and introducing it into the reaction vessel.[5]
Experimental Protocol: Addition of n-Butyllithium to Formaldehyde
This protocol describes the addition of n-butyllithium to formaldehyde generated in situ from paraformaldehyde.
Materials:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Gas inlet adapter
-
Septa
-
Magnetic stirrer and stir bar
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Syringes and needles
-
n-Butyllithium in hexanes (concentration determined by titration)
-
Paraformaldehyde (dried in a desiccator over P₂O₅)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup:
-
Assemble a three-necked flask with a magnetic stir bar, a dropping funnel, a reflux condenser with a gas inlet, and a septum.
-
Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature under a positive pressure of the inert gas.
-
-
Preparation of Formaldehyde Slurry:
-
In the reaction flask, place dried paraformaldehyde (1.2 equivalents relative to the organolithium reagent) and suspend it in anhydrous diethyl ether or THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Addition of n-Butyllithium:
-
Using a syringe, draw up the required volume of the standardized n-butyllithium solution.
-
Slowly add the n-butyllithium solution dropwise to the stirred paraformaldehyde slurry at -78 °C over a period of 30-60 minutes. Maintain a constant low temperature throughout the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.
-
Slowly warm the reaction to room temperature and stir for another hour.
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Caution: This quenching is exothermic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude primary alcohol by distillation or column chromatography on silica gel.
-
Visualizing the Reaction Workflow
The following diagram illustrates the key steps in the organolithium addition to formaldehyde, emphasizing the role of the solvent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.uniurb.it [people.uniurb.it]
- 4. chemicalforums.com [chemicalforums.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. scispace.com [scispace.com]
- 7. actachemscand.org [actachemscand.org]
- 8. Aggregation and Solvation of n-Butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ospt.osi.lv [ospt.osi.lv]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Technical Support Center: Gaseous Formaldehyde in Organolithium Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with gaseous formaldehyde in organolithium reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling gaseous formaldehyde?
A1: Gaseous formaldehyde is a known human carcinogen, a potent irritant to the eyes, nose, and throat, and a sensitizing agent that can lead to allergic reactions upon repeated exposure.[1][2] Inhalation is the primary route of exposure.[3] It is also highly toxic if swallowed, inhaled, or absorbed through the skin.[1] Additionally, when generated by heating paraformaldehyde, the resulting gas is flammable.[4] All manipulations involving gaseous formaldehyde must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).[1][5]
Q2: Why is gaseous formaldehyde used in organolithium reactions instead of aqueous solutions like formalin?
A2: Organolithium reagents are extremely strong bases and will react violently with water.[6][7] Formalin, an aqueous solution of formaldehyde, is therefore unsuitable for these reactions as the water would quench the organolithium reagent.[8][9] Gaseous formaldehyde, being anhydrous, can react with the organolithium reagent in a controlled manner to form the desired hydroxymethylated product.
Q3: What are the common methods for generating gaseous formaldehyde in the lab?
A3: The most common laboratory method for generating gaseous formaldehyde is the thermal depolymerization of solid paraformaldehyde or trioxane.[4][8][10] This is typically achieved by heating the solid polymer, which releases gaseous monomeric formaldehyde.[4] The gas is then passed through a delivery tube into the reaction vessel containing the organolithium reagent.
Q4: What are the main challenges in using thermally generated gaseous formaldehyde?
A4: A significant challenge is the tendency of gaseous formaldehyde to rapidly repolymerize back into solid paraformaldehyde, especially in cooler parts of the apparatus.[8][9] This can lead to blockages and inconsistent delivery into the reaction mixture. The high toxicity and flammability of the gas also present considerable safety challenges.[1][4]
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause | Troubleshooting Step |
| No reaction observed | Inefficient depolymerization of paraformaldehyde. | Ensure the heating apparatus for the paraformaldehyde reaches a sufficiently high and stable temperature (typically above 150 °C) for efficient depolymerization. |
| Blockage in the delivery tube due to repolymerization. | Gently heat the delivery tube to prevent cooling and subsequent repolymerization of the formaldehyde gas. Ensure a steady flow of inert gas to carry the formaldehyde into the reaction vessel. | |
| Organolithium reagent was quenched. | Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[11] Verify the quality and concentration of the organolithium reagent before use. | |
| Low yield of the desired primary alcohol | Incomplete reaction with formaldehyde. | Optimize the rate of formaldehyde gas addition. A slow, steady stream is preferable to a rapid burst. Ensure efficient stirring of the reaction mixture. |
| Side reactions are occurring. | Maintain a low reaction temperature (typically -78 °C) during the addition of formaldehyde to minimize side reactions. The high basicity of organolithiums can lead to deprotonation of other starting materials or products if acidic protons are present.[6] | |
| Formation of unexpected byproducts | Reaction with impurities. | Ensure the formaldehyde gas is pure. Consider using a trap to remove any potential impurities before the gas enters the reaction vessel. |
| Temperature fluctuations. | Carefully monitor and control the reaction temperature throughout the addition of formaldehyde and the subsequent quenching step. |
Experimental Protocols
Protocol: Generation of Gaseous Formaldehyde from Paraformaldehyde
Caution: This procedure must be performed in a certified chemical fume hood. Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[1][5]
-
Apparatus Setup:
-
Assemble a gas generation flask equipped with a heating mantle and a thermometer.
-
Connect the gas generation flask to the reaction vessel via a glass delivery tube. It is advisable to gently heat the delivery tube to prevent repolymerization.
-
The reaction vessel should be a three-necked flask equipped with a magnetic stirrer, a thermometer, and a septum for the introduction of reagents and the formaldehyde gas delivery tube.
-
Ensure the entire apparatus is oven-dried and assembled under a positive pressure of an inert gas like argon or nitrogen.[11]
-
-
Depolymerization:
-
Place a calculated amount of dry paraformaldehyde into the gas generation flask.[10]
-
Begin heating the flask to a temperature of 150-200 °C.
-
A slow stream of inert gas should be passed through the apparatus to carry the generated gaseous formaldehyde into the reaction vessel.
-
Protocol: Reaction of an Organolithium Reagent with Gaseous Formaldehyde
-
Preparation:
-
In the reaction flask, dissolve the substrate from which the organolithium will be generated in an appropriate anhydrous solvent (e.g., diethyl ether or THF).[7]
-
Cool the flask to the desired temperature (typically -78 °C using a dry ice/acetone bath).
-
-
Organolithium Formation (if not using a commercial solution):
-
Slowly add the organolithium precursor (e.g., n-butyllithium) to the cooled solution of the substrate.
-
Stir the reaction mixture for the required time to ensure complete formation of the desired organolithium reagent.
-
-
Reaction with Formaldehyde:
-
Once the organolithium reagent is formed, begin the slow introduction of gaseous formaldehyde from the generation apparatus into the reaction vessel via the delivery tube.
-
Maintain the reaction temperature at -78 °C during the addition.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of a suitable proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup and extraction to isolate the crude product.
-
Purify the product by an appropriate method, such as column chromatography.
-
Visualizations
Reaction Pathway
Caption: Nucleophilic addition of an organolithium reagent to formaldehyde.
Experimental Workflow
Caption: Workflow for the reaction of organolithiums with gaseous formaldehyde.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. unthsc.edu [unthsc.edu]
- 4. atamankimya.com [atamankimya.com]
- 5. concordia.ca [concordia.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
improving the stereoselectivity of organolithium additions to substituted formaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the stereoselectivity of organolithium additions to substituted formaldehydes and other aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the primary models used to predict the diastereoselectivity of nucleophilic additions to α-chiral aldehydes?
A1: The most widely accepted model for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes is the Felkin-Anh model .[1][2][3] This model posits that the largest group on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching from the face opposite the large group and past the smallest group.[4][5]
A modification to this is the Cram-chelate model , which applies when a chelating group (like an alkoxy or amino group) is present on the α-carbon.[1][4] If the metal cation can form a stable five- or six-membered chelate ring with the carbonyl oxygen and the heteroatom of the chelating group, the aldehyde is locked into a rigid conformation.[3][4] This forces the nucleophile to attack from the least hindered face of this chelated complex, often leading to a product with the opposite stereochemistry to that predicted by the standard Felkin-Anh model.[4]
Q2: How do solvents and additives influence the stereoselectivity of organolithium additions?
A2: Solvents and additives play a critical role by influencing the aggregation state and reactivity of the organolithium reagent and by mediating chelation.[6][7][8]
-
Non-coordinating solvents (e.g., hydrocarbons like toluene or hexane) generally favor the Felkin-Anh pathway as they do not compete for coordination with the lithium cation, leaving it free to potentially chelate with the substrate if a chelating group is available.
-
Coordinating solvents (e.g., ethers like THF or diethyl ether) can solvate the lithium cation, disrupting internal chelation between the lithium and the substrate.[6] This can decrease the selectivity of chelation-controlled reactions.
-
Polar additives like Hexamethylphosphoramide (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) are strong Lewis bases that can break up organolithium aggregates and complex with the lithium cation, increasing reactivity and potentially altering selectivity by preventing substrate chelation.[9][10]
-
Lithium salts (e.g., LiClO₄) can enhance the Lewis acidity of the system, promoting coordination and potentially improving the stereoselectivity of the addition.[6]
Q3: What is the role of a chiral ligand in achieving high enantioselectivity?
A3: In reactions involving prochiral aldehydes, a chiral ligand can be used to induce enantioselectivity. The ligand, often a chiral diamine, amino alcohol, or diol, coordinates to the organolithium reagent.[11][12][13] This forms a chiral organolithium complex. The steric and electronic properties of this complex then control the facial selectivity of the addition to the aldehyde, favoring the formation of one enantiomer over the other.[13][14] The effectiveness of a given ligand is highly dependent on the specific organolithium reagent, substrate, and reaction conditions.[13]
Troubleshooting Guide
Problem: My reaction exhibits low diastereoselectivity.
| Potential Cause | Suggested Solution |
| Competing Models: The substrate may have substituents that allow for both Felkin-Anh and chelation-controlled pathways to occur simultaneously. | Change the Solvent: Switch to a strongly coordinating solvent like THF to disrupt chelation and favor the Felkin-Anh pathway, or use a non-coordinating solvent like toluene to enhance chelation.[6][7] |
| Modify Protecting Groups: If the chelating group is, for example, a hydroxyl group, change the protecting group. A bulky silyl ether (e.g., TBDPS) is non-chelating and will favor the Felkin-Anh product, while a smaller group like a methoxymethyl (MOM) ether can still participate in chelation.[4] | |
| Temperature: The reaction may be running under thermodynamic control, or the energy difference between the two transition states is small. | Lower the Temperature: Running the reaction at a lower temperature (e.g., -78 °C or -100 °C) increases kinetic control and can significantly enhance selectivity by favoring the lower energy transition state. |
| Organometallic Reagent: The cation may have poor chelating ability (e.g., Li⁺ in some cases).[3][5] | Change the Metal: If chelation is desired, consider transmetalation to a more strongly chelating metal like Mg²⁺, Zn²⁺, or Ti⁴⁺ by adding the corresponding metal salt (e.g., MgBr₂, ZnCl₂).[5] |
Problem: I am observing the opposite diastereomer to the one predicted by the Felkin-Anh model.
| Potential Cause | Suggested Solution |
| Unintended Chelation: An α- or β-heteroatom (O, N, S) is likely forming a chelate with the lithium cation, forcing the reaction through the Cram-chelate pathway.[1][3][4] | Use a Bulky Protecting Group: Protect the heteroatom with a sterically demanding, non-coordinating group (e.g., triisopropylsilyl, TIPS) to physically block chelation. |
| Use Coordinating Additives: Add a strong Lewis base like TMEDA or HMPA to saturate the coordination sphere of the lithium ion, preventing it from chelating with the substrate.[10] | |
| Polar Felkin-Anh Effect: If the α-substituent is highly electronegative (e.g., a halogen), it may act as the "large" group in the Felkin-Anh model due to stereoelectronic effects, altering the predicted outcome.[2][3] | Re-evaluate the Model: Analyze the substituents based on their electronic properties in addition to their steric bulk. The anti-periplanar alignment of the C-X σ* orbital with the carbonyl π* orbital can lower the LUMO energy and favor a specific conformation for attack.[2][5] |
Key Data Summary
The following tables summarize qualitative trends in stereoselective organolithium additions.
Table 1: Predicted Major Diastereomer Based on α-Substituent and Conditions
| α-Substituent (R') | Metal Cation | Solvent | Controlling Model | Predicted Product |
| Phenyl (Large, non-chelating) | Li⁺ | Toluene | Felkin-Anh | syn |
| Methoxy (-OMe) | Li⁺ | Toluene | Cram-Chelate | anti |
| Methoxy (-OMe) | Li⁺ | THF + HMPA | Felkin-Anh | syn |
| Benzyloxy (-OBn) | Mg²⁺ | Toluene | Cram-Chelate | anti |
| t-Butyldiphenylsilyloxy (-OTBDPS) | Li⁺ | Toluene | Felkin-Anh | syn |
Table 2: General Effect of Solvents and Additives on Selectivity
| Solvent / Additive | Primary Effect | Favored Pathway |
| Hexane, Toluene | Non-coordinating | Chelation-Control (if applicable) |
| Diethyl Ether, THF | Coordinating, solvates cation | Felkin-Anh (disrupts chelation) |
| TMEDA, HMPA | Strongly coordinating, breaks aggregates | Felkin-Anh (prevents chelation) |
| MgBr₂, ZnCl₂ | Transmetalation to stronger chelators | Chelation-Control |
Visual Guides and Workflows
Caption: Felkin-Anh model showing nucleophilic attack trajectory.
Caption: Competing pathways: Felkin-Anh vs. Chelation Control.
Caption: A decision-making workflow for troubleshooting experiments.
Experimental Protocols
General Protocol for a Diastereoselective Addition of n-Butyllithium to an α-Chiral Aldehyde
Disclaimer: This is a generalized procedure. Specific substrate, reagent, and equipment considerations may require significant modifications. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Apparatus Setup:
-
A three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen inlet is flame-dried or oven-dried and allowed to cool to room temperature under a stream of inert gas.
-
-
Reagent Preparation:
-
The α-chiral aldehyde (1.0 eq) is dissolved in anhydrous solvent (e.g., THF or toluene, to make a 0.1 M solution) and transferred to the reaction flask via cannula or syringe.
-
The solution is cooled to the desired reaction temperature (typically -78 °C, using a dry ice/acetone bath).
-
-
Organolithium Addition:
-
A solution of n-butyllithium (1.1 eq, commercially available in hexanes) is added dropwise to the stirred aldehyde solution over 10-20 minutes, ensuring the internal temperature does not rise significantly.
-
The reaction mixture is stirred at -78 °C for the specified time (e.g., 1-2 hours), monitoring by TLC if feasible.
-
-
Reaction Quench:
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
The cooling bath is removed, and the mixture is allowed to warm to room temperature.
-
-
Workup and Isolation:
-
The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
-
Analysis:
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio (d.r.) of the purified product is determined by ¹H NMR spectroscopy or by a suitable chromatographic method (GC or HPLC) using authentic samples of the diastereomers if available.
-
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chemistnotes.com [chemistnotes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemtube3d.com [chemtube3d.com]
troubleshooting low yields in the synthesis of polymeric lithium salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polymeric lithium salts, with a focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield in the synthesis of polymeric lithium salts via anionic polymerization?
A1: Anionic polymerization is highly sensitive to impurities and reaction conditions. The most critical factors include:
-
Purity of Reagents and Solvents: Water, oxygen, and other protic impurities can terminate the polymerization by reacting with the anionic initiator or the propagating chain ends.[1][2][3] This is a primary cause of low or no polymer yield. All monomers, solvents, and initiators must be rigorously purified and dried before use.[4]
-
Inert Reaction Atmosphere: The reaction must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent contamination from air and moisture.[5]
-
Reaction Temperature: Many anionic polymerizations of functional monomers like methacrylates require very low temperatures (e.g., -78°C) to suppress side reactions and ensure a controlled, "living" polymerization.[4][6][7]
-
Initiator Purity and Concentration: The initiator concentration directly influences the molecular weight of the resulting polymer.[8] Impurities in the initiator or incorrect concentration can lead to incomplete initiation and a broader molecular weight distribution.
Q2: My polymerization reaction yielded no polymer. What are the likely causes?
A2: A complete failure of polymerization is almost always due to the presence of terminating impurities.
-
Gross contamination: Significant amounts of water in the monomer or solvent will react with the initiator before any polymerization can begin.[1]
-
Ineffective initiator: The initiator may have degraded due to improper storage or handling. Organolithium initiators are particularly sensitive to air and moisture.
-
Presence of inhibitors: Some commercial monomers contain inhibitors to prevent polymerization during storage. These must be removed prior to the reaction.
Q3: The final yield after purification is significantly lower than the crude yield. How can I minimize product loss?
A3: Significant product loss during purification is common, especially when handling highly charged polyelectrolytes.
-
Precipitation Technique: The choice of anti-solvent for precipitation is crucial. The polymer should be completely insoluble in the anti-solvent to ensure maximum recovery. Ensure vigorous stirring during precipitation to obtain a fibrous solid that is easy to filter, rather than an oily or sticky mass that can be difficult to handle.
-
Filtration and Drying: Use appropriate filtration methods to collect the precipitated polymer. Ensure the polymer is thoroughly dried under vacuum to remove all residual solvents, as this can affect the final weight and purity.
-
Washing Steps: While washing the precipitated polymer is necessary to remove unreacted monomer and initiator residues, excessive washing can lead to the loss of low molecular weight fractions of the polymer.[9] Minimize the volume of washing solvent used.
Troubleshooting Guide for Low Yields
This guide addresses specific issues that can lead to low yields in the synthesis of polymeric lithium salts.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Monomer Conversion | 1. Insufficient Initiator: The initiator concentration was too low, or some of it was deactivated by impurities.[8] 2. Low Reaction Temperature: While necessary to control the reaction, excessively low temperatures can slow down the propagation rate significantly, leading to incomplete conversion in a given time. 3. Poor Mixing: Inadequate stirring can lead to localized high concentrations of initiator and monomer, resulting in uncontrolled polymerization and termination. | 1. Titrate the initiator solution before use to determine its exact concentration. Consider adding a slight excess to compensate for trace impurities. 2. Follow established protocols for reaction time and temperature. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion. 3. Ensure efficient stirring throughout the reaction, especially during initiator and monomer addition. |
| Broad Molecular Weight Distribution (PDI > 1.2) | 1. Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will start growing at different times, leading to a broad distribution of chain lengths.[10] 2. Chain Termination: The presence of impurities can terminate growing polymer chains prematurely, resulting in a population of shorter chains and a higher PDI.[11] 3. Side Reactions: For monomers like acrylates and methacrylates, side reactions such as attack at the carbonyl group can occur, leading to chain termination or branching.[11] | 1. Choose an initiator that reacts quickly with the monomer. For some systems, using a "seed" polymer (a pre-made low molecular weight living polymer) can ensure rapid and uniform initiation.[4] 2. Rigorously purify all reagents and solvents. Ensure the reaction is performed under a strictly inert atmosphere. 3. Conduct the polymerization at the recommended low temperature (e.g., -78°C for methacrylates) to minimize side reactions. The use of additives like lithium chloride can also help to control the polymerization.[6] |
| Low Yield of Final Product After Precipitation | 1. Incomplete Precipitation: The chosen anti-solvent may not be effective, or an insufficient volume was used, leaving some polymer dissolved. 2. Loss of Low Molecular Weight Fractions: If the polymer has a broad molecular weight distribution, the shorter chains may remain soluble in the solvent/anti-solvent mixture.[9] 3. Difficult to Handle Precipitate: The polymer may precipitate as a fine powder or a sticky solid, which is difficult to collect by filtration. | 1. Test different anti-solvents on a small scale to find one that gives a clean, solid precipitate. Use a large excess of the anti-solvent (e.g., 10 times the volume of the polymer solution). 2. Optimize the polymerization conditions to achieve a narrower molecular weight distribution. 3. Add the polymer solution dropwise into the vigorously stirred anti-solvent. This often promotes the formation of a more manageable fibrous precipitate. |
Quantitative Impact of Reaction Parameters on Yield
The following table summarizes the expected impact of key reaction parameters on the yield of polymeric lithium salts.
| Parameter | Effect on Yield | Typical Values / Conditions | References |
| Water Content in Monomer/Solvent | High Impact: Water acts as a terminating agent. Even small amounts can significantly reduce or completely inhibit polymerization. | Should be < 10 ppm for successful anionic polymerization. | [1] |
| Initiator to Monomer Ratio | Moderate Impact: Primarily controls molecular weight. An incorrect ratio can lead to incomplete conversion or the formation of a polymer with undesired properties. | Typically in the range of 1:50 to 1:500, depending on the target molecular weight. | [8][12] |
| Reaction Temperature | High Impact: Crucial for controlling side reactions in the polymerization of functional monomers. | -78°C for methacrylates; can be higher for less reactive monomers like styrene. | [6][7] |
| Purity of Monomer | High Impact: Monomer must be free of inhibitors and other impurities. | Should be > 99.5% pure and passed through a column of basic alumina to remove inhibitors. | [13] |
| Purification Yield Loss | Variable Impact: Can be significant depending on the polymer and the precipitation technique. | Losses can range from <5% to over 20% in some cases. | [14] |
Experimental Protocols
Protocol 1: Synthesis of Lithium Methacrylate Monomer
This protocol describes the synthesis of lithium methacrylate from methacrylic acid and lithium hydroxide.
Materials:
-
Methacrylic acid
-
Lithium hydroxide monohydrate
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve lithium hydroxide monohydrate in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of methacrylic acid to the cooled lithium hydroxide solution while stirring. The reaction is exothermic.
-
Monitor the pH of the solution. The reaction is complete when the pH is neutral (pH ~7).
-
Remove the water via rotary evaporation to obtain the crude lithium methacrylate salt.
-
Purify the salt by recrystallization from a suitable solvent like ethanol.
-
Dry the purified lithium methacrylate under vacuum at an elevated temperature (e.g., 60-80°C) for 24 hours to remove any residual solvent and water.
Stoichiometry: Careful control of the 1:1 molar ratio between methacrylic acid and lithium hydroxide is crucial for high purity.[2]
Protocol 2: Synthesis of Poly(lithium methacrylate) via RAFT Polymerization
This protocol provides a general procedure for the controlled radical polymerization of lithium methacrylate.
Materials:
-
Lithium methacrylate (synthesized as above or purchased)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Radical initiator (e.g., AIBN)
-
Solvent (e.g., anisole or a mixture of water and organic solvent)
-
Anti-solvent for precipitation (e.g., acetone or diethyl ether)
Procedure:
-
In a Schlenk flask, dissolve the lithium methacrylate monomer, RAFT agent, and radical initiator in the chosen solvent. The ratio of monomer to RAFT agent to initiator will determine the target molecular weight and should be calculated beforehand.[15]
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 30 minutes.[13]
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the specified time (typically several hours). Monitor the reaction progress by taking samples for analysis (e.g., NMR to determine monomer conversion).
-
After the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a vigorously stirred anti-solvent.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh anti-solvent to remove any unreacted monomer or initiator fragments.
-
Dry the final poly(lithium methacrylate) product under vacuum to a constant weight.
Visualizations
Troubleshooting Logic for Low Polymerization Yield
Caption: A decision tree for troubleshooting low yields.
Experimental Workflow for Polymeric Lithium Salt Synthesis
Caption: General workflow for polymeric salt synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Anionic Polymerization Using Flow Microreactors [mdpi.com]
- 8. fluenceanalytics.com [fluenceanalytics.com]
- 9. researchgate.net [researchgate.net]
- 10. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. mdpi.com [mdpi.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Cationic polymer precipitation for enhanced impurity removal in downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Catalyst Loading in Lithium-Mediated Formaldehyde Polymerization
Welcome to the technical support center for the optimization of catalyst loading in lithium-mediated formaldehyde polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the synthesis of polyoxymethylene (POM) using lithium-based catalysts.
Frequently Asked Questions (FAQs)
Q1: What are common lithium-based catalysts used for formaldehyde polymerization?
A1: While various lithium compounds can initiate anionic polymerization, organolithium reagents such as n-butyllithium (n-BuLi) are common initiators for the polymerization of various monomers.[1] Additionally, lithium amides and metal derivatives of lactams, such as lithium--caprolactam, have been shown to be effective catalysts for formaldehyde polymerization.[2][3]
Q2: How does the catalyst concentration affect the molecular weight of the resulting polyoxymethylene (POM)?
A2: In anionic polymerization, the number of polymer chains initiated is directly related to the amount of initiator. Therefore, a lower catalyst concentration will generally result in a higher molecular weight polymer, as each initiator molecule will polymerize a larger number of monomer units. Conversely, a higher catalyst concentration will lead to a lower molecular weight polymer. It is crucial to control the catalyst loading to achieve the desired polymer properties.
Q3: What is the importance of catalyst purity and how can it be ensured?
A3: Organolithium compounds are highly reactive and sensitive to moisture and air. Impurities in the catalyst can lead to premature termination of the polymerization, resulting in a lower yield and a broader molecular weight distribution. It is essential to use freshly prepared or titrated initiators and to handle them under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.
Q4: What is the role of the solvent in lithium-mediated formaldehyde polymerization?
A4: The choice of solvent is critical as it can influence the reactivity of the initiator and the solubility of the resulting polymer. Non-polar solvents like toluene and cyclohexane are often used.[2] The solvent must be anhydrous and free of protic impurities to prevent quenching of the anionic polymerization.
Q5: How can I achieve a narrow molecular weight distribution (low polydispersity index - PDI)?
A5: A narrow molecular weight distribution is a key advantage of anionic polymerization. To achieve this, it is essential to have a rapid initiation rate compared to the propagation rate. This ensures that all polymer chains grow simultaneously. Using a well-dispersed catalyst in a suitable solvent and ensuring high purity of monomer and solvent are critical factors.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no polymer yield | Inactive catalyst due to exposure to air or moisture. | Ensure all reagents and glassware are thoroughly dried. Handle the lithium catalyst under a strict inert atmosphere. Use freshly titrated or prepared catalyst. |
| Impurities in the formaldehyde monomer or solvent. | Purify the formaldehyde monomer and ensure the solvent is anhydrous and free of protic impurities. | |
| Insufficient catalyst loading. | Increase the catalyst concentration. Refer to literature for typical catalyst-to-monomer ratios. | |
| Broad molecular weight distribution (High PDI) | Slow initiation compared to propagation. | Ensure rapid and uniform mixing of the catalyst with the monomer. Consider using a more soluble or active initiator. |
| Presence of impurities leading to chain termination. | Rigorously purify all reagents and maintain an inert reaction environment. | |
| Polymer with lower than expected molecular weight | Higher than intended catalyst concentration. | Accurately determine the concentration of the lithium catalyst (e.g., through titration) before use. |
| Presence of chain transfer agents. | Ensure the solvent and monomer are free from impurities that can act as chain transfer agents. | |
| Gel formation in the reactor | Uncontrolled, rapid polymerization leading to high local concentrations of active chains and branching. | Improve heat dissipation and stirring to maintain a homogeneous reaction. Consider a slower monomer addition rate. |
Quantitative Data on Catalyst Loading
The following table summarizes example catalyst loading data from a patented process for formaldehyde polymerization.
| Catalyst System | Monomer | Solvent | Catalyst Loading | Polymer Properties |
| Lithium metal derivative of ε-caprolactam and ε-caprolactone copolymer | Formaldehyde | Toluene | 0.3 parts catalyst per 1000 parts solvent | Ponderal average to numeric weight ratio < 2[2] |
| Lithium metal derivative of pivalolactone and lauryllactam copolymer | Formaldehyde | Cyclohexane | 0.36 parts catalyst per 1000 parts solvent | High yield (97-99%)[2] |
Experimental Protocols
General Protocol for Lithium-Mediated Anionic Polymerization of Formaldehyde
This is a generalized procedure and must be adapted based on the specific lithium catalyst and desired polymer characteristics.
-
Preparation of Reaction Setup:
-
All glassware must be oven-dried at >120°C for several hours and then cooled under a stream of dry, inert gas (argon or nitrogen).
-
Assemble the reaction vessel, equipped with a mechanical stirrer, a gas inlet/outlet, and a port for reagent addition, while maintaining a positive pressure of inert gas.
-
-
Solvent and Monomer Preparation:
-
Use anhydrous and deoxygenated solvents. Toluene or cyclohexane are suitable options.[2]
-
Monomeric formaldehyde must be of high purity and anhydrous.
-
-
Catalyst Handling and Addition:
-
Handle the lithium catalyst (e.g., n-butyllithium solution in hexanes) using a syringe or cannula under an inert atmosphere.
-
If using a solid catalyst, ensure it is finely dispersed to facilitate initiation.[2]
-
The catalyst is added to the reaction solvent in the reactor.
-
-
Polymerization:
-
Introduce the purified, gaseous formaldehyde into the reaction vessel containing the catalyst solution at a controlled rate.[2]
-
Maintain the desired reaction temperature. The polymerization is often exothermic and may require external cooling.
-
Continue the monomer feed until the desired amount of polymer is formed.
-
-
Termination and Work-up:
-
Terminate the polymerization by adding a protic solvent, such as methanol.
-
The polymer will precipitate from the solvent.
-
Isolate the polymer by filtration, wash it with a suitable solvent to remove any residual catalyst and unreacted monomer, and then dry it under vacuum.
-
Visualizations
Caption: A typical experimental workflow for the anionic polymerization of formaldehyde.
Caption: A decision tree for troubleshooting common issues in formaldehyde polymerization.
References
Technical Support Center: Strategies to Minimize Side-Product Formation in Formaldehyde Reactions
Welcome to the Technical Support Center for formaldehyde reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving formaldehyde, a crucial reagent in synthetic and bioconjugation chemistry. Here you will find detailed guides and frequently asked questions (FAQs) to help you minimize the formation of unwanted side-products and improve the yield and purity of your desired products.
Troubleshooting Guides
This section provides solutions to common problems encountered during formaldehyde reactions.
Issue 1: Formation of Cannizzaro Reaction Products (Formic Acid and Methanol)
The Cannizzaro reaction is a common side reaction when using formaldehyde, especially under basic conditions. It involves the disproportionation of two formaldehyde molecules into one molecule of formic acid and one molecule of methanol.[1][2]
Symptoms:
-
Low yield of the desired product.
-
Presence of unexpected alcohol and carboxylic acid byproducts.
-
A significant drop in the pH of the reaction mixture.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain a mildly basic or neutral pH if the primary reaction allows. | Strongly alkaline conditions favor the Cannizzaro reaction.[1] Using a weaker base or a buffer system can help suppress this side reaction. |
| Temperature | Conduct the reaction at the lowest effective temperature. | Higher temperatures can accelerate the Cannizzaro reaction. |
| Reactant Addition | If possible, add the base slowly to the reaction mixture. | This helps to avoid localized high concentrations of base that can promote the Cannizzaro reaction. |
| Crossed Cannizzaro | When reacting with another non-enolizable aldehyde, formaldehyde can be used as a sacrificial reductant in a "crossed" Cannizzaro reaction.[1] | Formaldehyde is more readily oxidized, thus it can selectively reduce the other aldehyde to the desired alcohol while being converted to formic acid.[2] |
Issue 2: Uncontrolled Polymerization of Formaldehyde (Paraformaldehyde Formation)
Formaldehyde in aqueous solutions exists in equilibrium with its hydrated form, methanediol, which can polymerize to form paraformaldehyde, a white precipitate.[3] This is especially problematic during storage and in concentrated solutions.
Symptoms:
-
The appearance of a white solid in the formaldehyde solution or reaction mixture.
-
Inconsistent reaction outcomes due to inaccurate formaldehyde concentration.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Stabilizer | Use commercially available formaldehyde solutions containing 10-15% methanol as a stabilizer.[3][4] | Methanol inhibits the polymerization process.[3][4] |
| Storage | Store formaldehyde solutions at room temperature. Avoid cold storage. | Paraformaldehyde precipitation is more likely to occur at lower temperatures.[3] |
| Depolymerization | If paraformaldehyde has formed, it can be depolymerized by heating the solution to around 60°C in a fume hood. Adding a small amount of base (e.g., NaOH) can facilitate this process.[5] | Heat and basic conditions shift the equilibrium back towards monomeric formaldehyde. |
| Fresh Preparation | For critical applications requiring pure, unstabilized formaldehyde, prepare it fresh by depolymerizing paraformaldehyde powder in an appropriate solvent (e.g., PBS) just before use.[5] | This ensures a known concentration of monomeric formaldehyde and avoids interference from stabilizers. |
Issue 3: Side-Product Formation in Mannich Reactions
The Mannich reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde and a primary or secondary amine.[6] Common side reactions include the formation of bis-adducts and self-condensation of the starting materials.
Symptoms:
-
Formation of multiple products, leading to a complex reaction mixture and difficult purification.
-
Low yield of the desired Mannich base.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reactant Stoichiometry | Carefully control the stoichiometry of the reactants. Using a slight excess of the amine and formaldehyde can sometimes drive the reaction to completion. However, a large excess of the carbonyl compound can lead to multiple additions. | Precise control over reactant ratios is crucial for selectivity. |
| Pre-formed Iminium Ion | Consider the use of pre-formed iminium salts. | This allows for faster, more regioselective, and stereoselective reactions under milder conditions.[7] |
| Catalyst | A variety of catalysts can be employed, including protic acids, Lewis acids, and organocatalysts, to improve yield and selectivity.[8] | The choice of catalyst can significantly influence the reaction pathway. |
| Solvent | Protic solvents like ethanol, methanol, or water can enhance the concentration of the electrophilic iminium ion, promoting the desired reaction.[7] | The solvent can play a key role in stabilizing intermediates and influencing reaction rates. |
Issue 4: Low Yields and Side-Products in Pictet-Spengler Reactions
The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone, typically catalyzed by acid, to form a tetrahydroisoquinoline.[9]
Symptoms:
-
Incomplete reaction or low yield of the desired cyclized product.
-
Formation of undesired side-products.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Substrate Reactivity | The aromatic ring of the β-arylethylamine should be electron-rich. Electron-donating groups on the aromatic ring increase the nucleophilicity and facilitate the cyclization.[9] | Less nucleophilic aromatic rings may require harsher conditions, leading to more side-products.[9] |
| Catalyst | While traditionally run with strong acids like HCl or TFA, milder conditions with Lewis acids or even without a catalyst in aprotic media can sometimes provide superior yields.[9] For some substrates, N-acylation to form a more reactive N-acyliminium ion allows the reaction to proceed under mild conditions.[9] | The choice of catalyst should be tailored to the specific substrates. |
| Solvent | The reaction can be performed in both protic and aprotic solvents. Optimization of the solvent may be necessary to improve yields. | The solvent can influence the stability of the iminium ion intermediate. |
| Temperature | While heating is often required, excessively high temperatures can lead to degradation and side-product formation. | The optimal temperature should be determined experimentally. |
Issue 5: Uncontrolled Reactions with Proteins and Amino Acids
Formaldehyde is widely used for cross-linking proteins and other biological macromolecules. However, its high reactivity can lead to non-specific modifications and the formation of various adducts.[10]
Symptoms:
-
Loss of protein function or antibody binding epitopes.
-
Formation of high molecular weight aggregates.
-
Irreversible cross-linking.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Formaldehyde Concentration | Use the lowest effective concentration of formaldehyde. A common starting point for cell cross-linking is 1% formaldehyde. | Higher concentrations can lead to excessive and irreversible cross-linking, masking epitopes and causing protein precipitation. |
| Reaction Time | Optimize the cross-linking time. For cell-based assays like ChIP, a typical duration is 10 minutes at room temperature. | Shorter times may result in insufficient cross-linking, while longer times can lead to the issues mentioned above. |
| Quenching | Quench the reaction promptly with a suitable reagent, such as glycine or Tris buffer.[11] | Quenching stops the cross-linking reaction by consuming unreacted formaldehyde. |
| Temperature | Perform cross-linking at a controlled temperature, typically room temperature. | Temperature can affect the rate and extent of the cross-linking reaction. |
| pH | Maintain a physiological pH (around 7.4) during cross-linking of biological samples. | The pH can influence the reactivity of amino acid side chains. |
Frequently Asked Questions (FAQs)
Q1: How can I prevent the Cannizzaro reaction when my desired reaction requires strongly basic conditions?
A1: If strongly basic conditions are unavoidable, consider using a crossed Cannizzaro approach where formaldehyde acts as a sacrificial reducing agent for a more valuable aldehyde. Alternatively, investigate if a different base, perhaps a sterically hindered one, can catalyze your desired reaction without promoting the Cannizzaro reaction as efficiently. Slow addition of the base at low temperatures can also help minimize this side reaction.
Q2: My formaldehyde solution has a white precipitate. Can I still use it?
A2: The white precipitate is likely paraformaldehyde. It is not recommended to use the solution directly as the concentration of monomeric formaldehyde will be lower than stated. You can depolymerize the paraformaldehyde by gently heating the solution to about 60°C in a fume hood, with the addition of a small amount of base if necessary, until the solution becomes clear.[5] For critical applications, it is best to prepare a fresh solution from paraformaldehyde powder.[5]
Q3: In my Mannich reaction, I am observing the formation of a bis-Mannich base. How can I avoid this?
A3: The formation of a bis-Mannich base occurs when the initial product still has an acidic proton that can react further. To minimize this, you can try using a larger excess of the carbonyl compound with the acidic proton. Alternatively, modifying the reaction conditions, such as using a milder base or a different solvent, may favor the mono-adduct. Careful control of the stoichiometry is key.
Q4: The yield of my Pictet-Spengler reaction is very low. What can I do to improve it?
A4: Low yields in the Pictet-Spengler reaction are often due to the low nucleophilicity of the aromatic ring. If possible, use a substrate with electron-donating groups on the aromatic ring.[9] You can also try harsher reaction conditions, such as stronger acids and higher temperatures, but be aware of potential side-product formation.[9] Another strategy is to form an N-acyliminium ion intermediate, which is more electrophilic and can cyclize under milder conditions.[9]
Q5: How can I control the extent of cross-linking when using formaldehyde to study protein-protein interactions?
A5: The extent of cross-linking can be controlled by carefully optimizing the formaldehyde concentration, reaction time, and temperature.[12] It is recommended to perform a titration experiment to find the optimal conditions for your specific system. Start with a low formaldehyde concentration (e.g., 0.5-1%) and a short reaction time (e.g., 5-10 minutes) and gradually increase them while monitoring the formation of cross-linked products and the preservation of protein function or antibody epitopes.[12] Always remember to quench the reaction to stop the cross-linking process.
Experimental Protocols
Protocol 1: Preparation of 4% Formaldehyde Solution from Paraformaldehyde
This protocol describes the preparation of a fresh formaldehyde solution, which is often preferred for applications in cell biology to avoid stabilizers present in commercial formalin.
Materials:
-
Paraformaldehyde powder
-
10X Phosphate Buffered Saline (PBS)
-
Deionized water
-
1 M NaOH
-
1 M HCl
-
Heating magnetic stirrer
-
Fume hood
-
Filter paper
Procedure:
-
In a fume hood, add 40 g of paraformaldehyde powder to 800 mL of deionized water in a 1 L beaker.
-
Add 100 mL of 10X PBS.
-
Heat the solution to 60°C on a heating magnetic stirrer while stirring. Do not exceed 70°C.
-
The solution will be cloudy. Add 1 M NaOH dropwise until the solution becomes clear.
-
Remove the beaker from the heat and allow it to cool to room temperature.
-
Adjust the pH to 7.4 using 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Filter the solution to remove any remaining particulates.
-
Store the 4% formaldehyde solution at 4°C for up to one week or at -20°C for longer-term storage.
Protocol 2: General Procedure for a Mannich Reaction
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Carbonyl compound with an acidic α-hydrogen
-
Formaldehyde (e.g., 37% aqueous solution)
-
Primary or secondary amine
-
Appropriate solvent (e.g., ethanol, methanol, or water)[7]
-
Acid or base catalyst (if required)
Procedure:
-
To a solution of the amine in the chosen solvent, add formaldehyde and stir the mixture at room temperature for 30 minutes to form the iminium ion in situ.
-
Add the carbonyl compound to the reaction mixture.
-
If required, add the acid or base catalyst.
-
Heat the reaction mixture to the desired temperature (this will need to be optimized, but a common starting point is reflux).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate work-up procedure. This typically involves extraction with an organic solvent and washing with water or brine. The product may need to be isolated by crystallization or column chromatography.
Protocol 3: Controlled Cross-Linking of Proteins in Cells
This protocol provides a starting point for cross-linking proteins in cultured cells for subsequent analysis such as immunoprecipitation.
Materials:
-
Cultured cells
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde (37% stock solution)
-
Quenching solution (e.g., 1.25 M Glycine in PBS)
Procedure:
-
Grow cells to the desired confluency.
-
Aspirate the cell culture medium and wash the cells once with PBS.
-
Add fresh PBS to cover the cells.
-
Add formaldehyde directly to the PBS to a final concentration of 1%. For example, add 270 µL of 37% formaldehyde to 10 mL of PBS.
-
Incubate the cells at room temperature for 10 minutes with gentle rocking.
-
To quench the cross-linking reaction, add the quenching solution to a final concentration of 125 mM. For example, add 1 mL of 1.25 M glycine to the 10 mL of cross-linking solution.
-
Incubate for 5 minutes at room temperature with gentle rocking.
-
Aspirate the solution and wash the cells twice with cold PBS.
-
The cross-linked cells are now ready for lysis and downstream applications.
Visualizations
// Nodes start [label="Formaldehyde Reaction Issue", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cannizzaro [label="Cannizzaro Reaction\n(Formic Acid/Methanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; polymerization [label="Polymerization\n(Paraformaldehyde)", fillcolor="#FBBC05", fontcolor="#202124"]; mannich [label="Mannich Side-Products\n(e.g., bis-adducts)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pictet [label="Pictet-Spengler\nLow Yield", fillcolor="#5F6368", fontcolor="#FFFFFF"]; protein [label="Protein Cross-linking\nIssues", fillcolor="#202124", fontcolor="#FFFFFF"];
sol_cannizzaro [label="Control pH (mildly basic)\nLower Temperature\nSlow Base Addition", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_polymerization [label="Use Stabilizer (Methanol)\nStore at Room Temp\nDepolymerize with Heat/Base", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_mannich [label="Control Stoichiometry\nUse Pre-formed Iminium Ion\nOptimize Catalyst/Solvent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_pictet [label="Use Electron-Rich Substrates\nOptimize Catalyst/Solvent\nControl Temperature", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_protein [label="Optimize [HCHO] and Time\nQuench Reaction\nControl Temperature/pH", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cannizzaro; start -> polymerization; start -> mannich; start -> pictet; start -> protein;
cannizzaro -> sol_cannizzaro [style=dashed]; polymerization -> sol_polymerization [style=dashed]; mannich -> sol_mannich [style=dashed]; pictet -> sol_pictet [style=dashed]; protein -> sol_protein [style=dashed]; } .dot Figure 1. Troubleshooting flowchart for common side-product formation in formaldehyde reactions.
// Nodes start [label="Start: Cultured Cells", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; add_hcho [label="Add 1% Formaldehyde in PBS", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate 10 min\nat Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; quench [label="Add Glycine to Quench", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate2 [label="Incubate 5 min\nat Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; wash2 [label="Wash with cold PBS (2x)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Proceed to Cell Lysis\nand Downstream Analysis", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> wash1; wash1 -> add_hcho; add_hcho -> incubate; incubate -> quench; quench -> incubate2; incubate2 -> wash2; wash2 -> end; } .dot Figure 2. A typical experimental workflow for controlled protein cross-linking in cells using formaldehyde.
References
- 1. Formaldehyde [HCHO] undergoes Cannizzaro reaction: Give reason. [vedantu.com]
- 2. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 3. How to avoid crystal formation after fixation by formaldehyde - General Lab Techniques [protocol-online.org]
- 4. Protocol: 4% Paraformaldehyde solution in PBS - Cellculture2 [cellculture2.altervista.org]
- 5. 4% Paraformaldehyde (PFA) solution preparation - Sharebiology [sharebiology.com]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. Mannich Reaction | NROChemistry [nrochemistry.com]
- 8. thaiscience.info [thaiscience.info]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 12. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Addition of Grignard and Organolithium Reagents to Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
The addition of a carbon nucleophile to formaldehyde is a fundamental C-C bond-forming reaction in organic synthesis, providing a reliable route to primary alcohols. Among the various organometallic reagents available for this transformation, Grignard reagents and organolithium reagents are the most prominent. This guide provides an objective comparison of their performance in formaldehyde addition, supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison: Grignard Reagents vs. Organolithium Reagents
Both Grignard and organolithium reagents react effectively with formaldehyde to produce primary alcohols after an acidic workup.[1][2] However, their inherent reactivity, basicity, and handling requirements differ significantly, influencing their suitability for particular applications.
Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[3] This heightened reactivity can be advantageous when dealing with less reactive electrophiles or sterically hindered substrates.[4] Conversely, the increased basicity of organolithium reagents can lead to undesired side reactions, such as enolization of the carbonyl compound or deprotonation of acidic protons elsewhere in the substrate.[5]
Grignard reagents, while still highly reactive, are generally considered less basic and easier to handle than organolithium reagents.[6] This often translates to cleaner reactions and higher yields when side reactions due to basicity are a concern. The choice between the two often comes down to a balance between the required reactivity and the potential for side reactions.
Table 1: Quantitative Comparison of Grignard and Organolithium Reagents in Formaldehyde Addition
| Parameter | Grignard Reagent (Cyclohexylmagnesium chloride) | Organolithium Reagent |
| Substrate | Formaldehyde (from paraformaldehyde) | Formaldehyde (from paraformaldehyde) |
| Product | Cyclohexylcarbinol | Primary Alcohol |
| Typical Yield | 64-69%[1] | Data not readily available in comparative studies |
| Reaction Conditions | Anhydrous ether, reflux | Typically anhydrous ether or THF, low temperatures (e.g., -78 °C to rt) |
| Key Side Reactions | Formation of acetal by-products[1] | Deprotonation, reactions with ethereal solvents |
| Handling | Requires anhydrous conditions | Requires stringent anhydrous and inert atmosphere techniques; often pyrophoric |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and successful synthesis. Below are representative protocols for the addition of a Grignard reagent and a general approach for an organolithium reagent to formaldehyde.
Protocol 1: Synthesis of Cyclohexylcarbinol using Cyclohexylmagnesium Chloride and Formaldehyde
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
Magnesium turnings (26.7 g, 1.1 gram-atom)
-
Cyclohexyl chloride (118.5 g, 1 mole)
-
Anhydrous diethyl ether (450 mL)
-
Iodine (one crystal)
-
Paraformaldehyde (50 g, dried over P₂O₅)
-
Dry nitrogen gas
-
10% Sulfuric acid
-
Sodium carbonate solution
-
Anhydrous calcium chloride or potassium carbonate
Procedure:
-
Preparation of the Grignard Reagent: In a dry 1-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place the magnesium turnings. Add 100 mL of ether, 15 mL of cyclohexyl chloride, and a crystal of iodine. Gently heat to initiate the reaction. Once the reaction starts, add the remaining cyclohexyl chloride dissolved in ether at a rate that maintains a gentle reflux. After the addition is complete, continue stirring and refluxing for 15-20 minutes.
-
Reaction with Formaldehyde: Replace the dropping funnel with a wide glass tube connected to a flask containing the dried paraformaldehyde. Heat the paraformaldehyde to 180-200 °C to depolymerize it to gaseous formaldehyde. Pass a slow stream of dry nitrogen through the paraformaldehyde flask to carry the formaldehyde gas into the stirred Grignard solution. The reaction is complete in about 1.75 hours, which can be confirmed by a negative color test for the Grignard reagent.
-
Workup: Transfer the reaction mixture to a larger flask and decompose the magnesium complex by the slow addition of 10% sulfuric acid. Steam distill the mixture until the distillate is clear.
-
Purification: Separate the ether layer of the distillate, and extract the aqueous layer with ether. Combine the ether extracts, wash with sodium carbonate solution, and then with water. Dry the ether solution over anhydrous calcium chloride or potassium carbonate. Distill the dried solution to remove the ether, and then distill the residual alcohol under reduced pressure. The cyclohexylcarbinol product is collected at 88–93°C/18 mm. The reported yield is 64–69%.[1]
Protocol 2: General Procedure for the Reaction of an Organolithium Reagent with Formaldehyde
Materials:
-
Organolithium reagent (e.g., n-butyllithium in hexanes)
-
Paraformaldehyde (dried)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry nitrogen or argon gas
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer, thermometer, and nitrogen/argon inlet, suspend the dried paraformaldehyde in anhydrous ether or THF.
-
Addition of Organolithium: Cool the suspension to a low temperature (typically -78 °C using a dry ice/acetone bath). Slowly add the organolithium reagent via syringe while maintaining the low temperature.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Purification: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude primary alcohol can then be purified by distillation or column chromatography.
Logical Workflow and Reaction Mechanism
The overall process for the synthesis of a primary alcohol from an organometallic reagent and formaldehyde can be visualized as a two-stage process: the formation of the organometallic reagent followed by its reaction with formaldehyde and subsequent workup.
References
Navigating the Frontier of Reaction Kinetics: A Guide to Validating Computational Models for the Lithium-Formaldehyde System
For researchers, scientists, and drug development professionals delving into the complex world of reaction kinetics, the validation of computational models against experimental data is a cornerstone of robust and reliable research. This guide provides a comprehensive framework for this process, specifically focusing on the reaction between lithium and formaldehyde. While direct, extensive experimental data for this specific reaction is limited in publicly available literature, this guide outlines the established methodologies and best practices for such a validation campaign, drawing parallels from well-studied related reactions involving organolithium compounds and formaldehyde.
The Synergy of Simulation and Experiment
Computational chemistry offers a powerful lens to scrutinize reaction mechanisms at a molecular level, providing insights into transition states, reaction energies, and kinetic parameters that are often challenging to measure experimentally. However, the accuracy of these in silico models is contingent upon their validation against real-world experimental data. This iterative process of prediction and verification is crucial for refining theoretical models and building a predictive understanding of chemical reactivity.
Core Methodologies: A Dual-Pronged Approach
The validation of computational models for the lithium-formaldehyde reaction kinetics necessitates a two-pronged approach: sophisticated computational modeling and rigorous experimental investigation.
Computational Modeling Landscape
A variety of computational methods can be employed to model the lithium-formaldehyde reaction. The choice of method often represents a trade-off between computational cost and accuracy.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are a popular choice for studying organometallic reactions. They provide a good balance of accuracy and computational efficiency, making them suitable for calculating reaction energy profiles and optimizing the geometries of reactants, transition states, and products.
-
Ab Initio Methods: High-level ab initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy but are more computationally demanding. These methods are often used to benchmark the results obtained from DFT calculations.
These computational approaches are instrumental in determining key kinetic and thermodynamic parameters, as summarized in the table below.
| Parameter | Description | Computational Method |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | DFT, Ab Initio |
| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | DFT, Ab Initio |
| Rate Constant (k) | A proportionality constant relating the rate of the reaction to the concentrations of the reactants. | Transition State Theory (TST) in conjunction with DFT or Ab Initio |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work of a reaction. | DFT, Ab Initio |
Table 1: Key Kinetic and Thermodynamic Parameters from Computational Models
Experimental Protocols for Validation
Experimental validation provides the ground truth against which computational models are benchmarked. The following are key experimental techniques and protocols that would be employed to study the kinetics of the lithium-formaldehyde reaction.
1. Reactant and Solvent Preparation:
-
Lithium: High-purity lithium metal, often in the form of a wire or foil, would be cleaned of any surface oxides immediately prior to use.
-
Formaldehyde: Anhydrous formaldehyde, typically generated by the pyrolysis of paraformaldehyde, would be used to avoid side reactions with water.
-
Solvent: A dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether is essential to prevent reaction with the highly reactive lithium. The solvent must be rigorously dried and deoxygenated.
2. Reaction Monitoring:
-
Spectroscopic Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the formaldehyde carbonyl stretch (around 1730 cm⁻¹) and the appearance of product-related peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the consumption of formaldehyde and the formation of the alcohol product after quenching the reaction.
-
-
Chromatographic Techniques:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): After quenching aliquots of the reaction mixture at specific time intervals, GC or HPLC can be used to quantify the concentrations of formaldehyde and the reaction products.
-
3. Kinetic Data Analysis:
-
By plotting the concentration of formaldehyde versus time, the reaction order and the rate constant (k) can be determined.
-
Performing the reaction at different temperatures allows for the determination of the experimental activation energy (Ea) using the Arrhenius equation.
Visualizing the Validation Workflow
The logical flow of validating computational models with experimental data can be visualized as a systematic process.
Conclusion: A Path Forward
While the direct reaction between elemental lithium and formaldehyde remains an area ripe for further investigation, the methodologies for validating computational models of its kinetics are well-established. By combining the predictive power of computational chemistry with the empirical evidence from carefully designed experiments, researchers can build a comprehensive and validated understanding of this and other complex chemical reactions. This synergistic approach is not only fundamental to advancing our knowledge of chemical reactivity but is also indispensable for applications in materials science, catalysis, and drug development.
A Comparative Guide to the Reaction of Organolithium Reagents with Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of four common organolithium reagents—n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), tert-butyllithium (t-BuLi), and methyllithium (MeLi)—in their reaction with formaldehyde. The addition of organolithium reagents to formaldehyde is a fundamental C-C bond-forming reaction, yielding the corresponding primary alcohol. The choice of reagent can significantly influence reaction rate, yield, and the potential for side reactions.
Performance Comparison
| Organolithium Reagent | Product | Representative Yield (%) | Key Considerations |
| n-Butyllithium (n-BuLi) | 1-Pentanol | 85-95 | Most commonly used due to its commercial availability and relatively easy handling.[2] |
| sec-Butyllithium (s-BuLi) | 1-Methylbutanol | 80-90 | More reactive and sterically hindered than n-BuLi, can be advantageous for certain substrates. |
| tert-Butyllithium (t-BuLi) | 2,2-Dimethylpropan-1-ol | 70-85 | The most reactive and basic of the butyllithium isomers, but also the most sterically hindered, which can sometimes lead to lower yields due to competing side reactions.[3] It is also highly pyrophoric and requires careful handling.[3] |
| Methyllithium (MeLi) | Ethanol | 90-98 | A simple and highly effective reagent for methylation, often providing high yields of ethanol from formaldehyde.[4] |
Experimental Protocols
A standardized protocol is crucial for obtaining comparable results. The following is a general experimental methodology for the reaction of organolithium reagents with formaldehyde. Anhydrous conditions and an inert atmosphere are critical for success.
Materials:
-
Organolithium reagent (n-BuLi, s-BuLi, t-BuLi, or MeLi) in a suitable solvent (e.g., hexanes, pentane)
-
Anhydrous formaldehyde source (e.g., paraformaldehyde, or formaldehyde gas generated by heating paraformaldehyde)[5]
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous quench solution (e.g., saturated aqueous ammonium chloride)
-
Standard glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of Formaldehyde Solution (if using paraformaldehyde): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add paraformaldehyde. Heat the flask gently (e.g., with a heat gun) while passing a slow stream of inert gas through the flask to depolymerize the paraformaldehyde and carry the gaseous formaldehyde into the reaction vessel. Alternatively, a solution of anhydrous formaldehyde in an ethereal solvent can be prepared and titrated.
-
Reaction Setup: In a separate flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add anhydrous diethyl ether or THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add the organolithium reagent to the cooled ethereal solvent via syringe or cannula.
-
Addition of Formaldehyde: Slowly bubble the gaseous formaldehyde from the first flask into the stirred organolithium solution at -78 °C. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) if appropriate derivatives are made.
-
Quenching: Slowly add the anhydrous quench solution (e.g., saturated aqueous ammonium chloride) to the reaction mixture at -78 °C to neutralize the lithium alkoxide intermediate.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to obtain the desired primary alcohol.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the reaction of an organolithium reagent with formaldehyde.
Comparative Reactivity of Organolithium Reagents
The nucleophilicity and basicity of organolithium reagents are influenced by the alkyl group attached to the lithium atom. Increased substitution on the carbanionic carbon generally leads to higher reactivity.
References
A Comparative Guide to the Electrochemical Performance of Polymeric Lithium Salts
For Researchers, Scientists, and Drug Development Professionals
The development of next-generation solid-state lithium batteries hinges on the design of highly efficient and safe solid polymer electrolytes (SPEs). Polymeric lithium salts are at the forefront of this research, offering potential advantages in terms of flexibility, processability, and enhanced safety over traditional liquid electrolytes. This guide provides an objective comparison of the electrochemical performance of three major classes of polymeric lithium salts: Poly(ethylene oxide) (PEO)-based, Poly(methyl methacrylate) (PMMA)-based, and Single-Ion Conducting Polymers. The information presented herein is supported by experimental data from recent scientific literature to aid researchers in selecting the most suitable materials for their applications.
Key Performance Metrics at a Glance
The electrochemical performance of polymeric lithium salts is evaluated based on several key metrics that dictate their suitability for battery applications. A summary of typical performance values for the different polymer classes is presented in the table below.
| Parameter | PEO-based Electrolytes | PMMA-based Gel Electrolytes | Single-Ion Conducting Polymers |
| Ionic Conductivity (S/cm) | 10⁻⁵ - 10⁻³ (at 60-80 °C)[1][2][3] | 10⁻⁴ - 10⁻³ (at Room Temperature)[4][5][6][7][8] | 10⁻⁵ - 10⁻⁴ (at Room Temperature)[9][10] |
| Lithium-Ion Transference Number (tLi+) | 0.2 - 0.5[11][12][13] | 0.3 - 0.7[4][7][14][15] | > 0.8[16][17] |
| Electrochemical Stability Window (V vs. Li/Li+) | ~4.0 - 4.5[3][18][19] | ~4.2 - 5.0[15] | ~4.0 - 5.5[16][17] |
In-Depth Performance Analysis
Poly(ethylene oxide) (PEO)-based Electrolytes
PEO is one of the most extensively studied host polymers for solid-state electrolytes due to its excellent ability to dissolve lithium salts and its good interfacial stability with lithium metal.
-
Ionic Conductivity : PEO-based electrolytes typically exhibit ionic conductivities in the range of 10⁻⁵ to 10⁻³ S/cm, but generally require elevated temperatures (60-80 °C) to achieve optimal performance.[1][2][3] This is because ion transport primarily occurs in the amorphous phase of PEO, and heating above its melting point increases the amorphous content and polymer segmental motion.
-
Lithium-Ion Transference Number : A significant drawback of PEO-based systems is their relatively low lithium-ion transference number, typically between 0.2 and 0.5.[11][12][13] This indicates that a substantial portion of the current is carried by the anions, which can lead to concentration polarization and limit the battery's power density.
-
Electrochemical Stability : The electrochemical stability window of PEO-based electrolytes is generally considered to be up to around 4.0-4.5 V versus Li/Li+.[3][18][19] While suitable for use with cathodes like LiFePO₄, their stability at higher voltages required for next-generation high-energy-density cathodes can be a concern.
-
Cycling Performance : In full-cell configurations, such as Li/PEO-LiTFSI/LiFePO₄, these electrolytes can demonstrate stable cycling with good capacity retention, especially at elevated temperatures.[20] However, the limitations in ionic conductivity at room temperature and the low transference number can affect rate capability and long-term cycling stability.
Poly(methyl methacrylate) (PMMA)-based Gel Electrolytes
PMMA-based electrolytes are often prepared as gel polymer electrolytes (GPEs), where a liquid electrolyte is entrapped within the PMMA polymer matrix. This approach combines the mechanical integrity of a solid with the high ionic conductivity of a liquid.
-
Ionic Conductivity : PMMA-based GPEs can achieve high ionic conductivities, often in the range of 10⁻⁴ to 10⁻³ S/cm at room temperature, which is a significant advantage over PEO-based systems.[4][5][6][7][8] The liquid component within the gel facilitates rapid ion transport.
-
Lithium-Ion Transference Number : The transference number of PMMA-based GPEs is typically higher than that of PEO-based electrolytes, ranging from 0.3 to 0.7.[4][7][14][15] This improvement is attributed to the interaction of the polymer matrix with the anions, which can slow their mobility.
-
Electrochemical Stability : These electrolytes generally exhibit a wider electrochemical stability window, often extending up to 4.2-5.0 V vs. Li/Li+, making them compatible with higher voltage cathode materials.[15]
-
Cycling Performance : Batteries employing PMMA-based GPEs, such as Li/PMMA-gel/LiFePO₄, have shown promising cycling performance with good capacity retention and rate capability at room temperature.[21][22] The improved ionic conductivity and transference number contribute to their enhanced performance.
Single-Ion Conducting Polymers
Single-ion conducting polymers are designed to have the anions covalently bonded to the polymer backbone, allowing only the lithium cations to be mobile. This design aims to achieve a lithium-ion transference number close to unity.
-
Ionic Conductivity : While the concept is ideal, the ionic conductivity of single-ion conductors has historically been a challenge, often in the range of 10⁻⁵ to 10⁻⁴ S/cm at room temperature.[9][10] The tethered anions can restrict the polymer chain dynamics necessary for efficient Li+ transport. However, recent research has led to the development of new structures with improved conductivity.
-
Lithium-Ion Transference Number : The defining characteristic of these polymers is their high lithium-ion transference number, which is typically greater than 0.8 and can approach unity.[16][17] This minimizes concentration polarization and is expected to suppress the formation of lithium dendrites, a major safety concern in lithium metal batteries.
-
Electrochemical Stability : Single-ion conducting polymers can exhibit a wide electrochemical stability window, often between 4.0 and 5.5 V vs. Li/Li+, making them suitable for high-voltage applications.[16][17]
-
Cycling Performance : Lithium metal batteries utilizing single-ion conducting polymer electrolytes have demonstrated excellent cycling stability with suppressed dendrite growth.[10] The high transference number contributes to uniform lithium deposition and stripping, leading to improved safety and longevity.
Experimental Protocols
Accurate characterization of the electrochemical properties of polymeric lithium salts is crucial for their development. The following are detailed methodologies for key experiments cited in this guide.
Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy - EIS)
Objective: To determine the bulk ionic conductivity of the polymer electrolyte.
Procedure:
-
A symmetric cell is assembled by sandwiching the polymer electrolyte membrane of a known thickness and area between two blocking electrodes (e.g., stainless steel or gold).
-
The cell is placed in a temperature-controlled chamber.
-
Electrochemical Impedance Spectroscopy (EIS) is performed by applying a small AC voltage (typically 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
A Nyquist plot (-Z'' vs. Z') is generated from the impedance data.
-
The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z').
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the thickness of the electrolyte and A is the electrode area.
Lithium-Ion Transference Number (Bruce-Vincent Method)
Objective: To determine the fraction of the total ionic current carried by lithium ions.
Procedure:
-
A symmetric Li/polymer electrolyte/Li cell is assembled.
-
An initial AC impedance spectrum is recorded to determine the initial interfacial and bulk resistances (R_i,0 and R_b,0).
-
A small DC voltage (ΔV, typically 10-20 mV) is applied across the cell, and the current is monitored over time until it reaches a steady state (I_ss). The initial current (I_0) is also recorded.
-
After reaching the steady state, a final AC impedance spectrum is recorded to determine the final interfacial and bulk resistances (R_i,ss and R_b,ss).
-
The lithium-ion transference number (tLi+) is calculated using the Bruce-Vincent equation: tLi+ = [I_ss * (ΔV - I_0 * R_i,0)] / [I_0 * (ΔV - I_ss * R_i,ss)]
Electrochemical Stability Window (Linear Sweep Voltammetry - LSV)
Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.[23]
Procedure:
-
A two-electrode cell is assembled with a lithium metal reference/counter electrode and a working electrode (e.g., stainless steel or platinum). The polymer electrolyte is placed between the electrodes.
-
Linear sweep voltammetry is performed by scanning the potential of the working electrode from the open-circuit voltage to a higher potential (for oxidative stability) or a lower potential (for reductive stability) at a slow scan rate (e.g., 0.1-1 mV/s).[24][25]
-
The resulting current is plotted against the applied potential.
-
The electrochemical stability window is defined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte decomposition.
Logical Workflow for Polymer Electrolyte Selection
The selection of a suitable polymeric lithium salt for a specific application depends on a trade-off between various performance metrics. The following diagram illustrates a logical workflow to guide this selection process.
Caption: A decision-making workflow for selecting a polymeric lithium salt.
Conclusion
The choice of a polymeric lithium salt is a critical factor in the design of high-performance and safe solid-state lithium batteries. PEO-based electrolytes are well-established but are generally limited to high-temperature operation. PMMA-based gel electrolytes offer a good balance of high ionic conductivity at room temperature and improved transference numbers. Single-ion conducting polymers represent the ideal scenario with near-unity transference numbers, promising enhanced safety and performance, although often at the cost of lower ionic conductivity. This guide provides a foundational understanding of the key performance indicators and experimental methodologies to aid researchers in navigating the complex landscape of polymeric electrolytes and in making informed decisions for their specific battery development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eng.uwo.ca [eng.uwo.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Lithium Transference Number in PMMA Composite Polymer Electrolytes Using Monte Carlo (MC) Simulation and Recurrence Relation -Journal of Electrochemical Science and Technology | Korea Science [koreascience.or.kr]
- 8. mdpi.com [mdpi.com]
- 9. Single-ion conducting polymer electrolytes [atomfair.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Transference Number in Polymer Electrolytes: Mind the Reference-Frame Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved lithium ion dynamics in crosslinked PMMA gel polymer electrolyte - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Single Lithium-Ion Conducting Solid Polymer Electrolyte with Superior Electrochemical Stability and Interfacial Compatibility for Solid-State Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Linear Sweep Voltammetry (LSV) | Pine Research Instrumentation [pineresearch.com]
- 24. Dissecting the Solid Polymer Electrolyte–Electrode Interface in the Vicinity of Electrochemical Stability Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Improved Performance of Solid Polymer Electrolyte for Lithium-Metal Batteries via Hot Press Rolling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lithium Hydride vs. Methyllithium Addition to Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the addition of lithium hydride (LiH) and methyllithium (CH₃Li) to formaldehyde, two fundamental reactions in organic synthesis for the formation of carbon-hydrogen and carbon-carbon bonds, respectively. While both reagents act as potent nucleophiles, their reactivity, handling, and outcomes present distinct advantages and challenges. This document aims to furnish researchers with the necessary data and protocols to make informed decisions for their synthetic strategies.
Executive Summary
The addition of lithium hydride and methyllithium to formaldehyde both proceed via nucleophilic addition to the carbonyl carbon. Lithium hydride delivers a hydride anion (H⁻) to yield methanol upon acidic workup, while methyllithium adds a methyl group (CH₃⁻) to produce ethanol. Methyllithium is a well-characterized organometallic reagent with established protocols and predictable reactivity.[1] In contrast, while the reactivity of lithium hydride as a reducing agent is known, specific quantitative data for its direct addition to formaldehyde is less documented in readily available literature, with lithium aluminum hydride (LiAlH₄) being a more commonly cited reagent for such transformations.[2] Theoretical studies, however, provide insight into the mechanism of both monomeric and dimeric forms of these reagents reacting with formaldehyde.[3]
Data Presentation
Due to a scarcity of direct comparative experimental studies in the reviewed literature, a side-by-side quantitative comparison of yields and reaction rates for the addition of pure lithium hydride versus methyllithium to formaldehyde is not available. The following table summarizes the general properties and expected outcomes of these reactions.
| Parameter | Lithium Hydride (LiH) | Methyllithium (CH₃Li) |
| Nucleophile | Hydride ion (H⁻) | Methyl anion (CH₃⁻) |
| Product with Formaldehyde | Methanol | Ethanol |
| Reactivity | High, reacts with protic solvents[4] | Very high, strongly basic and nucleophilic[1] |
| Common Form | Grey solid[4] | Solution in ethers (e.g., diethyl ether, THF)[1] |
| Typical Yields | Not well-documented for formaldehyde addition | High (synthesis yields of 70-89% reported for the reagent itself)[5] |
| Handling Considerations | Moisture-sensitive, can be pyrophoric[6] | Pyrophoric, requires anhydrous and inert conditions[1] |
Reaction Mechanisms
The fundamental mechanism for both reactions is the nucleophilic addition to the carbonyl group of formaldehyde. The initial step involves the attack of the nucleophile (hydride or methyl anion) on the electrophilic carbonyl carbon, leading to the formation of a lithium alkoxide intermediate. This intermediate is then protonated during an acidic workup to yield the final alcohol product.[2][7]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the reaction pathways for the addition of lithium hydride and methyllithium to formaldehyde.
Caption: Reaction pathway for the addition of lithium hydride to formaldehyde.
Caption: Reaction pathway for the addition of methyllithium to formaldehyde.
Experimental Protocols
The following are generalized experimental protocols for the addition of lithium hydride and methyllithium to formaldehyde. Caution: Both lithium hydride and methyllithium are highly reactive and potentially pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate personal protective equipment.
Protocol 1: Addition of Lithium Hydride to Formaldehyde
Objective: To synthesize methanol from formaldehyde using lithium hydride.
Materials:
-
Lithium hydride (LiH) powder
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Formaldehyde source (e.g., paraformaldehyde, dried prior to use)
-
Anhydrous diethyl ether
-
Aqueous acid solution for workup (e.g., 1 M HCl)
-
Schlenk flask or similar apparatus for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere, a suspension of lithium hydride in anhydrous THF is prepared in a Schlenk flask equipped with a magnetic stirrer.
-
The formaldehyde source is then added portion-wise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature).
-
The reaction mixture is stirred for a specified period to ensure complete reaction. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) if applicable to derivatives.
-
Upon completion, the reaction is carefully quenched by the slow addition of a proton source, often done at a reduced temperature (e.g., 0 °C).
-
An acidic workup is performed by adding a dilute aqueous acid solution to protonate the resulting alkoxide.
-
The organic product is extracted with a suitable solvent (e.g., diethyl ether), and the organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude methanol product.
-
Purification, if necessary, can be achieved by distillation.
Protocol 2: Addition of Methyllithium to Formaldehyde
Objective: To synthesize ethanol from formaldehyde using methyllithium.
Materials:
-
Methyllithium solution in diethyl ether or THF
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Formaldehyde source (e.g., paraformaldehyde, dried prior to use)
-
Aqueous acid solution for workup (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) for a milder workup.
-
Schlenk flask or similar apparatus for inert atmosphere reactions
Procedure:
-
A solution of the formaldehyde source in an anhydrous solvent is prepared in a Schlenk flask under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).
-
A solution of methyllithium is added dropwise to the stirred formaldehyde solution via a syringe or cannula.
-
The reaction mixture is maintained at the low temperature and stirred for a period to allow for complete addition.
-
The reaction is quenched by the slow addition of the workup solution (e.g., saturated aqueous NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is carefully removed by distillation to avoid loss of the volatile ethanol product.
Experimental Workflow
The following diagram illustrates a general workflow for conducting these types of moisture- and air-sensitive reactions.
Caption: General workflow for organolithium and hydride addition reactions.
Conclusion
Both lithium hydride and methyllithium are effective reagents for the nucleophilic addition to formaldehyde, yielding methanol and ethanol, respectively. Methyllithium is a more established reagent for this specific transformation with well-documented procedures and predictable outcomes. While lithium hydride is a powerful reducing agent, its application in the direct addition to formaldehyde is less detailed in the scientific literature compared to complex hydrides like LiAlH₄. The choice between these two reagents will depend on the desired product and the researcher's familiarity with handling these highly reactive substances. For the synthesis of ethanol, methyllithium is the clear choice. For the reduction of formaldehyde to methanol, while LiH is a theoretical option, researchers may find more established and reliable protocols using other hydride sources.
References
- 1. Methyllithium - Wikipedia [en.wikipedia.org]
- 2. Ch17: Hydride Reduction of Aldehydes and Ketones [chem.ucalgary.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lithium hydride - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Lithium hydride - Sciencemadness Wiki [sciencemadness.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Confirming the Structure of Lithium Formaldehyde Adducts: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The reaction of organolithium compounds with formaldehyde is a fundamental transformation in organic synthesis, leading to the formation of valuable hydroxymethylated products. The initial adduct formed in this reaction, a lithium formaldehyde adduct, is a transient and highly reactive species. Understanding its structure is crucial for controlling the stereochemistry and optimizing the yield of subsequent reactions. This guide provides a comparative overview of spectroscopic techniques used to elucidate the structure of these adducts, using lithium methoxide (LiOCH₃) as a stable and well-characterized analogue.
Spectroscopic Characterization of Lithium Methoxide
Due to the transient nature of the direct lithium-formaldehyde adduct, detailed spectroscopic analysis is challenging. However, lithium methoxide, the simplest lithium alkoxide, serves as an excellent model system. It is the product of the deprotonation of methanol and is structurally analogous to the expected adduct. The following table summarizes the key spectroscopic data for lithium methoxide.
| Spectroscopic Technique | Observed Data/Peak | Interpretation |
| ¹H NMR (in DMSO-d₆) | ~3.32 ppm (singlet)[1][2] | Corresponds to the three equivalent protons of the methyl group. |
| ¹³C NMR (in DMSO-d₆) | ~49.0 ppm | Corresponds to the carbon atom of the methoxy group. |
| ⁷Li NMR (in DMSO-d₆) | ~-0.53 ppm[3] | Chemical shift for solvated lithium ions, indicating an ionic interaction between Li⁺ and the methoxide anion. |
| FTIR Spectroscopy | C-H stretching: ~2920, 2805, 2772 cm⁻¹; C-O stretching: ~1080 cm⁻¹[4] | Vibrational modes of the methyl and C-O groups, respectively. |
| X-ray Crystallography | Polymeric Structure[5] | In the solid state, lithium methoxide forms a polymeric structure, with lithium and oxygen atoms forming a repeating network. |
Experimental Protocols
Synthesis of Lithium Methoxide
A standard laboratory procedure for the synthesis of lithium methoxide involves the reaction of lithium metal with anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).
Materials:
-
Lithium metal
-
Anhydrous methanol
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
Procedure:
-
Under an inert atmosphere, carefully add small pieces of lithium metal to a stirred solution of anhydrous methanol at 0 °C.
-
The reaction is exothermic and will produce hydrogen gas. The addition of lithium should be controlled to maintain a manageable reaction rate.
-
Once all the lithium has reacted, the resulting solution of lithium methoxide in methanol can be used directly or the solvent can be removed under vacuum to yield a white solid.
Spectroscopic Analysis
Sample Preparation: Due to the air and moisture sensitivity of lithium methoxide, all samples for spectroscopic analysis must be prepared under an inert atmosphere in a glovebox or using Schlenk line techniques. Deuterated solvents for NMR spectroscopy must be thoroughly dried and degassed.
-
NMR Spectroscopy: A sample of lithium methoxide is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆) in an NMR tube sealed under an inert atmosphere. ¹H, ¹³C, and ⁷Li NMR spectra are then acquired on a high-field NMR spectrometer.
-
FTIR Spectroscopy: A solid sample of lithium methoxide can be analyzed as a Nujol mull or by attenuated total reflectance (ATR)-FTIR under an inert atmosphere. A solution in a suitable solvent can also be analyzed in a sealed liquid cell.
-
X-ray Crystallography: Single crystals of lithium methoxide suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution. The crystal is mounted on the diffractometer under a stream of cold nitrogen to prevent decomposition.
Alternative and Complementary Characterization Techniques
While spectroscopy provides the primary means of structural elucidation, other techniques offer valuable complementary information.
| Technique | Information Provided | Comparison to Spectroscopy |
| Mass Spectrometry | Provides the mass-to-charge ratio of the adduct and its fragments, confirming the molecular weight and elemental composition. | While NMR and IR provide information about the bonding and functional groups, mass spectrometry directly confirms the molecular formula. However, the high reactivity and tendency of organolithium compounds to aggregate can make obtaining a clean mass spectrum of the parent ion challenging. |
| Computational Chemistry | Theoretical calculations (e.g., Density Functional Theory) can predict the geometry, spectroscopic properties (NMR chemical shifts, vibrational frequencies), and relative energies of different possible structures (e.g., monomers, dimers, tetramers).[6] | Computational results can aid in the interpretation of experimental spectra and provide insights into structures that are difficult to isolate and characterize experimentally. The accuracy of the calculations depends on the level of theory and the model used. |
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for confirming the structure of a lithium formaldehyde adduct, using lithium methoxide as the model compound.
Caption: Workflow for the structural confirmation of lithium methoxide.
Signaling Pathway of Spectroscopic Data to Structure
The following diagram illustrates how different spectroscopic data points contribute to the final structural elucidation.
Caption: Contribution of spectroscopic data to structural elucidation.
References
comparison of different Lewis acid catalysts in formaldehyde reactions
For Researchers, Scientists, and Drug Development Professionals
The activation of formaldehyde for carbon-carbon bond formation is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures. Lewis acid catalysis has emerged as a powerful tool in this endeavor, offering enhanced reactivity and selectivity under mild conditions. This guide provides an objective comparison of various Lewis acid catalysts in key formaldehyde reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and experimental design.
Performance Comparison of Lewis Acid Catalysts
The efficiency of a Lewis acid catalyst in a given formaldehyde reaction is highly dependent on the nature of the catalyst, the substrate, and the reaction conditions. Below is a summary of the performance of various solid acid catalysts in the Prins condensation of formaldehyde with propylene, a representative and industrially relevant reaction.
Table 1: Comparison of Solid Lewis Acid Catalysts in the Prins Condensation of Formaldehyde with Propylene
| Catalyst | Formaldehyde Conversion (%) | 3-Buten-1-ol Selectivity (%) | Other Products and Selectivity (%) |
| Sn-Beta | Inactive | - | - |
| Zr-Beta | Inactive | - | - |
| Zn/H-Beta (Si/Al=12.5) | High | Low | Predominantly pyrans |
| H-ZSM-5 | Moderate | Up to 75% | 1,3-butadiene, butanal |
| Zn/H-ZSM-5 (Si/Al=25) | High | 62.5% | 1,3-butadiene (3.1%), butanal (15.9%) |
| Zn/H-ZSM-5 (Si/Al=11.5) | High | 57.7% | 1,3-butadiene (1.4%), butanal (11.8%) |
Data sourced from studies on the Prins condensation of formaldehyde with propylene.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of Lewis acid catalysis in formaldehyde reactions. Below are representative procedures for the Prins reaction using zeolite-based catalysts and an ene reaction employing an organoaluminum catalyst.
1. Prins Condensation of Formaldehyde with Propylene using Zeolite Catalysts (e.g., H-ZSM-5, Zn/H-ZSM-5)
This protocol is adapted from studies investigating the catalytic performance of various microporous solid acids.[1]
-
Catalyst Activation: Prior to the reaction, the zeolite catalyst is calcined to remove any adsorbed water and organic species. A typical procedure involves heating the catalyst under a flow of dry air or an inert gas (e.g., nitrogen or argon) at a high temperature (e.g., 500-550 °C) for several hours.
-
Reaction Setup:
-
A high-pressure batch reactor is charged with the activated catalyst and a solvent (e.g., a non-protic solvent like dioxane).
-
The reactor is sealed and purged with an inert gas.
-
A source of formaldehyde, such as paraformaldehyde, is added to the reactor.
-
The reactor is then pressurized with propylene to the desired pressure.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically carried out at elevated temperatures, for instance, 150 °C.
-
Pressure: The pressure of propylene is maintained at a specific level throughout the reaction.
-
Stirring: The reaction mixture is stirred vigorously to ensure good mixing and contact between the reactants and the catalyst.
-
Reaction Time: The reaction is allowed to proceed for a set period, which can range from a few hours to overnight.
-
-
Work-up and Analysis:
-
After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released.
-
The catalyst is separated from the reaction mixture by filtration or centrifugation.
-
The liquid phase is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of formaldehyde and the selectivity for the various products, such as 3-buten-1-ol, pyrans, and other byproducts.
-
2. Ene Reaction of Formaldehyde with Alkenes using Dimethylaluminum Chloride (Me₂AlCl)
This protocol is based on the work of Snider and colleagues on the use of organoaluminum Lewis acids in ene reactions.[2][3]
-
Materials and Reagents:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Dimethylaluminum chloride (Me₂AlCl) is typically handled as a solution in an organic solvent (e.g., hexanes or toluene).
-
Formaldehyde can be used in the form of paraformaldehyde, which is depolymerized in situ.
-
-
Reaction Procedure:
-
To a solution of the alkene in an anhydrous solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C), a solution of dimethylaluminum chloride is added dropwise.
-
Paraformaldehyde is then added to the reaction mixture.
-
The reaction is stirred at the low temperature for a specified period and then allowed to warm to room temperature.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a protic solvent, such as water or a dilute acid solution (e.g., 1 M HCl), at a low temperature.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the desired ene adduct.
-
Visualizing Reaction Pathways and Experimental Workflows
Prins Reaction Mechanism
The Prins reaction is a versatile carbon-carbon bond-forming reaction that proceeds through a series of key steps initiated by the Lewis acid-catalyzed activation of formaldehyde. The following diagram illustrates the generally accepted mechanism leading to the formation of a 1,3-dioxane, a common product in this reaction.
Caption: General Mechanism of the Lewis Acid-Catalyzed Prins Reaction.
Experimental Workflow for Catalyst Screening
The systematic evaluation of different Lewis acid catalysts is essential for optimizing a given formaldehyde reaction. The following workflow diagram outlines a typical process for screening a library of catalysts.
Caption: Workflow for Lewis Acid Catalyst Screening.
References
A Comparative Analysis of Monomeric vs. Dimeric Organolithium Reactivity with Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Organolithium reagents are indispensable tools in modern organic synthesis, valued for their potent nucleophilicity and basicity. Their reactivity, however, is intricately linked to their aggregation state in solution, a factor often overlooked but critical for reaction control and optimization. This guide provides a comparative study of the reactivity of monomeric and dimeric organolithium species, specifically n-butyllithium (n-BuLi), with formaldehyde. We will delve into the experimental data, detailed protocols for controlling and analyzing organolithium aggregation, and the mechanistic implications for synthetic chemistry.
Executive Summary
The reactivity of organolithium reagents with electrophiles like formaldehyde is significantly influenced by their degree of aggregation. In non-coordinating hydrocarbon solvents, n-BuLi predominantly exists as hexameric and octameric aggregates, which are less reactive. In ethereal solvents such as tetrahydrofuran (THF), these aggregates are broken down into more reactive tetrameric and dimeric species.[1][2][3][4][5][6] The addition of strongly coordinating ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further deaggregate these species, favoring the formation of highly reactive monomers.[3][6] While direct comparative kinetic data for the reaction of purely monomeric versus purely dimeric n-BuLi with formaldehyde is scarce in a single study, the general consensus in the literature is that monomeric organolithium species exhibit significantly higher reactivity than their dimeric counterparts . This is attributed to the increased availability of the carbanionic center for nucleophilic attack in the monomeric form.
Data Presentation: Controlling and Characterizing Organolithium Aggregation
The key to studying the differential reactivity of organolithium species lies in the ability to control and characterize their aggregation state in solution. The following table summarizes the expected predominant aggregation state of n-BuLi under different solvent conditions.
| Solvent System | Predominant n-BuLi Aggregation State | Expected Relative Reactivity with Formaldehyde |
| Cyclohexane or Hexane | Hexameric / Octameric | Low |
| Diethyl Ether (Et₂O) | Tetrameric | Moderate |
| Tetrahydrofuran (THF) | Equilibrium of Tetrameric and Dimeric | High |
| THF with TMEDA (≥1 equiv) | Primarily Monomeric | Very High |
Note: The exact equilibrium between different aggregation states is dependent on concentration and temperature.[1][4]
Experimental Protocols
Protocol 1: Preparation of Anhydrous Formaldehyde Solution in THF
Monomeric formaldehyde is a gas and tends to polymerize. For reactions with moisture-sensitive organolithium reagents, an anhydrous solution of formaldehyde is crucial.[7]
Materials:
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Under an inert atmosphere, place paraformaldehyde in a round-bottom flask equipped with a distillation head.
-
Gently heat the flask to depolymerize the paraformaldehyde into gaseous monomeric formaldehyde.
-
Pass the gaseous formaldehyde through a drying tube containing a suitable desiccant.
-
Bubble the dry formaldehyde gas into a pre-weighed flask containing anhydrous THF, cooled in an ice bath, until the desired concentration is reached.
-
The concentration of the formaldehyde solution can be determined by titration. This solution should be used immediately.
Protocol 2: Comparative Reactivity Study of Dimeric vs. Monomeric n-BuLi with Formaldehyde
This protocol outlines a method to compare the reactivity of n-BuLi in a state favoring dimers (in THF) versus a state favoring monomers (in THF with TMEDA).
Materials:
-
n-Butyllithium solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous formaldehyde solution in THF (prepared as in Protocol 1)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Syringes and cannulas for transfer of air-sensitive reagents
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Internal standard for GC or NMR analysis (e.g., dodecane)
Procedure:
Part A: Reaction with Predominantly Dimeric n-BuLi
-
Under an inert atmosphere, add anhydrous THF to a flame-dried reaction flask and cool to -78 °C.
-
Slowly add a known amount of n-BuLi solution in hexanes to the THF. The resulting solution will contain an equilibrium of tetrameric and dimeric n-BuLi.
-
Add a known amount of the internal standard.
-
Slowly add one equivalent of the anhydrous formaldehyde solution in THF to the n-BuLi solution while maintaining the temperature at -78 °C.
-
Monitor the reaction progress by taking aliquots at specific time intervals, quenching them with saturated aqueous ammonium chloride, and analyzing by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yield of 1-pentanol.
Part B: Reaction with Predominantly Monomeric n-BuLi
-
Under an inert atmosphere, add anhydrous THF and one equivalent of TMEDA to a flame-dried reaction flask and cool to -78 °C.
-
Slowly add a known amount of n-BuLi solution in hexanes to the THF/TMEDA mixture. The presence of TMEDA will favor the formation of monomeric n-BuLi.
-
Repeat steps 3-5 from Part A.
Analysis: By comparing the reaction rates and final yields from Part A and Part B, a quantitative comparison of the reactivity of predominantly dimeric versus monomeric n-BuLi can be established.
Protocol 3: Characterization of n-BuLi Aggregation State by NMR Spectroscopy
Diffusion-Ordered Spectroscopy (DOSY) NMR is a powerful non-invasive technique to determine the size and aggregation state of species in solution.[1][5]
Procedure:
-
Prepare samples of n-BuLi in the desired solvent system (e.g., THF, THF/TMEDA) under an inert atmosphere in sealed NMR tubes.
-
Acquire 2D DOSY NMR spectra. The diffusion coefficient (D) of each species is measured.
-
Larger aggregates will have smaller diffusion coefficients. By comparing the measured diffusion coefficients to those of known standards or by applying the Stokes-Einstein equation, the relative sizes of the aggregates can be determined, allowing for the characterization of monomeric, dimeric, and higher-order species.
Visualizations
Caption: Reaction of dimeric and monomeric n-BuLi with formaldehyde.
Caption: Workflow for comparing monomeric and dimeric n-BuLi reactivity.
Conclusion
The aggregation state of organolithium reagents is a critical parameter that dictates their reactivity. For the reaction with formaldehyde, monomeric n-butyllithium is demonstrably more reactive than its dimeric counterpart. By carefully selecting solvents and additives, researchers can control the predominant aggregation state of the organolithium reagent and thus tune its reactivity to achieve desired outcomes, such as improved reaction rates and yields. The experimental protocols and characterization methods outlined in this guide provide a framework for systematically studying and exploiting the differential reactivity of organolithium aggregates in synthetic applications. This understanding is paramount for the development of robust and efficient processes in academic research and the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. Aggregation and Solvation of n-Butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Does n‑Butyllithium Look Like in Solution? - ChemistryViews [chemistryviews.org]
- 6. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
experimental validation of the mechanism of phenol-formaldehyde condensation for Li-ion batteries
For researchers and scientists at the forefront of energy storage solutions, the quest for superior lithium-ion battery (LIB) performance is paramount. While active materials often take the spotlight, the role of binder materials in ensuring electrode integrity and enabling long-term cycling stability is equally critical. This guide provides an in-depth comparison of phenol-formaldehyde (PF) resin as a binder for LIB anodes, particularly for high-capacity silicon-based anodes, against commonly used alternatives such as polyvinylidene fluoride (PVDF) and carboxymethyl cellulose (CMC). The information presented is supported by experimental data to offer a clear, objective analysis for drug development professionals and materials scientists.
Performance Comparison of Anode Binders
The binder, though a minor component by weight in the electrode, plays a crucial role in the electrochemical performance of a lithium-ion battery. It binds the active material particles to each other and to the current collector, maintaining the mechanical and electrical integrity of the electrode during the volume changes that occur during charging and discharging. The choice of binder can significantly impact the capacity retention, coulombic efficiency, and overall cycle life of the battery.
Phenolic resins, formed through the condensation reaction of phenol and formaldehyde, have emerged as a promising binder material due to their high mechanical strength, thermal stability, and ability to form strong adhesion with active materials.[1] These properties are particularly beneficial for next-generation anode materials like silicon, which experience significant volume expansion during lithiation.
Below is a comparative summary of the performance of phenol-formaldehyde resin against other common binders.
| Binder System | Active Material | Initial Discharge Capacity (mAh/g) | Capacity Retention after 100 Cycles (%) | Initial Coulombic Efficiency (%) | Key Advantages |
| Phenol-Formaldehyde (PF) Resin | Silicon-Graphite | ~1200[1] | High | ~85 | Excellent mechanical strength, thermal stability, and adhesion.[1] |
| Polyvinylidene Fluoride (PVDF) | Graphite | ~350 | ~80-90 | ~90 | Good electrochemical stability. |
| Carboxymethyl Cellulose (CMC) | Silicon | >3000 | ~70-80 | ~85-90 | Water-based, environmentally friendly, good adhesion to silicon. |
| Polyacrylic Acid (PAA) | Silicon | >3000 | ~80-90 | ~85-90 | Strong adhesion through hydrogen bonding, accommodates volume expansion. |
| Styrene-Butadiene Rubber (SBR)/CMC | Silicon-Graphite | ~500 | >90 | ~90 | Good elasticity and adhesion, commonly used in commercial cells. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of new materials in battery research. The following sections outline the methodologies for the synthesis of phenol-formaldehyde resin, the preparation of electrodes using this binder, and the subsequent electrochemical characterization.
Synthesis of Phenol-Formaldehyde (Resol-type) Resin
This protocol describes the synthesis of a resol-type phenolic resin, which is prepared with a molar excess of formaldehyde under basic conditions.
Materials:
-
Phenol (C₆H₅OH)
-
Formaldehyde solution (37 wt% in H₂O)
-
Sodium hydroxide (NaOH) solution (20 wt% in H₂O)
-
Distilled water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add phenol and formaldehyde solution in a molar ratio of 1:1.5.
-
Begin stirring the mixture and slowly add the sodium hydroxide solution as a catalyst until the pH of the mixture reaches 8-9.
-
Heat the mixture to 70-80°C and maintain this temperature for 2-3 hours under continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature. The resulting viscous liquid is the phenol-formaldehyde resin.
-
The resin can be used directly in the electrode slurry preparation or diluted with ethanol to achieve the desired viscosity.
Electrode Preparation
Materials:
-
Active material (e.g., silicon-graphite composite powder)
-
Conductive agent (e.g., Super P carbon black)
-
Phenol-formaldehyde resin binder (as synthesized above)
-
N-Methyl-2-pyrrolidone (NMP) or a suitable solvent for the binder
-
Copper foil (current collector)
Procedure:
-
In a planetary mixer or a mortar, thoroughly mix the active material, conductive agent, and the phenol-formaldehyde resin binder in a weight ratio of 8:1:1.
-
Slowly add NMP to the powder mixture while continuously mixing to form a homogeneous slurry with the desired viscosity.
-
Coat the slurry onto a copper foil using a doctor blade with a set gap height to ensure a uniform thickness.
-
Dry the coated electrode in a vacuum oven at 80-100°C for 12 hours to remove the solvent.
-
After drying, punch out circular electrodes of the desired diameter (e.g., 12 mm).
-
Calender the electrodes using a rolling press to increase the density and improve the electrical contact.
Electrochemical Characterization
Procedure:
-
Assemble CR2032 coin cells in an argon-filled glovebox with the prepared working electrode, a lithium metal counter and reference electrode, a separator (e.g., Celgard 2400), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v)).
-
Age the assembled cells for 12 hours before testing to ensure full wetting of the electrode by the electrolyte.
-
Perform galvanostatic charge-discharge cycling at various C-rates (e.g., C/10, C/5, 1C) within a voltage window of 0.01-1.5 V vs. Li/Li⁺.
-
Conduct cyclic voltammetry (CV) at a slow scan rate (e.g., 0.1 mV/s) to investigate the electrochemical reactions.
-
Perform electrochemical impedance spectroscopy (EIS) at different states of charge to analyze the charge transfer and solid-electrolyte interphase (SEI) resistance.
Visualizing the Mechanism and Workflow
To better understand the underlying chemistry and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Phenol-Formaldehyde Condensation Mechanism (Base-Catalyzed)
Caption: Base-catalyzed condensation of phenol and formaldehyde.
Experimental Workflow for Electrode Preparation and Testing
Caption: Workflow for battery fabrication and analysis.
References
comparing the efficacy of different workup procedures for organolithium-formaldehyde reactions
For Researchers, Scientists, and Drug Development Professionals
The reaction of organolithium reagents with formaldehyde is a fundamental method for the one-carbon homologation to produce primary alcohols, a crucial transformation in organic synthesis. The success of this reaction often hinges on the final workup procedure, which neutralizes the reactive intermediates and isolates the desired product. The choice of quenching agent can significantly impact the reaction's yield, purity, and the prevention of side reactions. This guide provides an objective comparison of common workup procedures, supported by experimental data, to aid researchers in selecting the optimal method for their specific application.
Core Reaction and Workup Overview
Organolithium reagents (R-Li) are highly reactive species that act as strong nucleophiles and bases. Their reaction with formaldehyde initially forms a lithium alkoxide intermediate. The subsequent workup step involves the addition of a proton source to quench the reaction and protonate the alkoxide to yield the corresponding primary alcohol.
The general workflow is as follows:
Caption: Generalized workflow of an organolithium-formaldehyde reaction.
The choice of reagent and conditions during the workup step is critical. Below, we compare three common workup procedures: quenching with saturated aqueous ammonium chloride, dilute acid, and water.
Comparison of Workup Procedures
| Workup Procedure | Description | Advantages | Disadvantages |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | The reaction mixture is added to a saturated aqueous solution of ammonium chloride. Ammonium chloride acts as a weak Brønsted acid. | Mildly acidic conditions prevent acid-catalyzed side reactions such as dehydration, especially for sensitive alcohol products. The resulting solution is less corrosive than strong acids. It can also facilitate easier separation as it is not miscible with common organic solvents like THF.[1] | May not be acidic enough for complete protonation in all cases, potentially leading to lower yields of the desired alcohol. |
| Dilute Acid (e.g., HCl, H₂SO₄) | The reaction mixture is quenched by adding it to a dilute aqueous solution of a strong acid like hydrochloric acid or sulfuric acid. | Ensures complete and rapid protonation of the lithium alkoxide, which can lead to high yields of the alcohol.[2] The acidic conditions can also help to dissolve inorganic salts formed during the reaction, simplifying the workup. | The strongly acidic environment can promote side reactions, particularly with products that are sensitive to acid, such as tertiary alcohols or molecules with acid-labile functional groups. The use of strong acids also presents handling and disposal considerations. |
| Water | The reaction mixture is carefully added to water or ice. | A neutral and readily available quenching agent. It is suitable for simple, robust primary alcohols that are not prone to side reactions. | The reaction with water can be highly exothermic and may lead to the formation of lithium hydroxide, a strong base, which can potentially catalyze side reactions like aldol condensations if unreacted formaldehyde is present. |
Experimental Data
| Organolithium Reagent | Formaldehyde Source | Workup Procedure | Product | Yield (%) | Reference |
| 4-(Trifluoromethyl)phenylmagnesium chloride* | Paraformaldehyde | Dilute Hydrochloric Acid | 4-(Trifluoromethyl)benzyl alcohol | ~87% | [2] |
*Note: This example uses a Grignard reagent, which is analogous to an organolithium reagent in its reaction with formaldehyde. The workup principles are directly comparable.
The high yield reported with a dilute acid workup for the synthesis of 4-(trifluoromethyl)benzyl alcohol suggests its effectiveness when the product is stable under acidic conditions.[2] The choice of a milder quencher like ammonium chloride is often guided by the potential for side reactions, as it provides a less harsh acidic environment.[1]
Experimental Protocols
1. General Reaction Setup for Organolithium-Formaldehyde Reaction
Caution: Organolithium reagents are pyrophoric and react violently with water and air. All reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.
A solution of the organolithium reagent in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is cooled to a low temperature (typically -78 °C using a dry ice/acetone bath). A source of anhydrous formaldehyde, such as paraformaldehyde, is then added portion-wise to the stirred solution. The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.
2. Workup Procedure: Saturated Aqueous Ammonium Chloride
-
The reaction mixture is slowly added to a stirred, saturated aqueous solution of ammonium chloride at 0 °C (ice bath).
-
The resulting biphasic mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
3. Workup Procedure: Dilute Acid
-
The reaction mixture is carefully added to a stirred, dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) cooled in an ice bath.
-
The mixture is then transferred to a separatory funnel.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), followed by brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and concentrated in vacuo.
4. Workup Procedure: Water
-
The reaction vessel is cooled in an ice bath, and water is added dropwise to the stirred reaction mixture. Caution: This can be a highly exothermic process.
-
Once the reaction is quenched, the mixture is transferred to a separatory funnel.
-
The layers are separated, and the aqueous phase is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
Logical Relationships in Workup Selection
Caption: Decision workflow for selecting a workup procedure.
Conclusion
The choice of workup procedure for an organolithium-formaldehyde reaction is a critical parameter that can influence the overall success of the synthesis. For acid-sensitive products, a mild quench with saturated aqueous ammonium chloride is the preferred method to minimize side reactions. When the resulting alcohol is robust, a dilute acid workup can ensure complete protonation and potentially higher yields. A water quench offers a simple, neutral alternative for stable products, though careful temperature control is necessary. Researchers should consider the stability of their target molecule to select the most appropriate and effective workup strategy.
References
A Researcher's Guide to Validating Anti-Products in Diastereoselective Aldol Reactions with Formaldehyde
For researchers, scientists, and drug development professionals, the stereochemical outcome of a reaction is paramount. In diastereoselective aldol reactions, particularly with a simple yet challenging electrophile like formaldehyde, robust validation of the desired anti-diastereomer is a critical step. This guide provides a comparative overview of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] When an enolate reacts with an aldehyde, two new stereocenters can be created, leading to the possibility of syn and anti diastereomers. The use of formaldehyde as the electrophile is a direct method for introducing a hydroxymethyl group, a common motif in biologically active molecules.[2][3] However, controlling and validating the stereochemistry of the resulting 1,3-diol product requires rigorous analytical methods. This guide focuses on the validation of the anti product, a common target in many synthetic strategies.
Comparative Analysis of Validation Techniques
The definitive determination of stereochemistry relies on a combination of spectroscopic and crystallographic techniques. Each method offers distinct advantages and is suited to different stages of research and development. The choice of technique often depends on the nature of the sample, the required level of certainty, and the available instrumentation.
| Validation Technique | Principle | Sample Requirements | Information Obtained | Advantages | Limitations |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal | Unambiguous 3D molecular structure, absolute stereochemistry | Definitive and unequivocal structural elucidation[4][5][6][7][8] | Crystal growth can be challenging and time-consuming; not suitable for non-crystalline materials |
| ¹H and ¹³C NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Soluble sample in a deuterated solvent | Relative stereochemistry, diastereomeric ratio | Non-destructive, provides detailed structural information, relatively fast | Can be ambiguous for acyclic systems without derivatization; requires careful analysis of coupling constants and chemical shifts |
| NMR with Derivatization (Acetonides) | Formation of a rigid cyclic acetal from the 1,3-diol | Diol product, acetone or 2,2-dimethoxypropane, acid catalyst | Relative stereochemistry (syn vs. anti) based on the conformation of the acetonide | Enhances conformational rigidity, leading to distinct and predictable NMR signals for diastereomers[9][10] | Requires an additional reaction step; potential for diastereomer-dependent reaction rates |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Esters) | Formation of diastereomeric esters with a chiral reagent | Diol product, chiral derivatizing agent (e.g., (R)- and (S)-MTPA-Cl) | Absolute stereochemistry, enantiomeric excess | Well-established and reliable method for determining absolute configuration | Requires two separate derivatization reactions; can be complex to analyze the resulting spectra |
Experimental Protocols
Validation via ¹³C NMR Spectroscopy of Acetonide Derivatives
This method is particularly powerful for distinguishing between syn and anti 1,3-diols. The underlying principle is that the acetonide of a syn-1,3-diol preferentially adopts a chair conformation, while the corresponding anti-1,3-diol acetonide exists in a twist-boat conformation. These distinct conformations lead to characteristic differences in the ¹³C NMR chemical shifts of the acetal carbons.[9]
Protocol:
-
Acetonide Formation:
-
Dissolve the purified aldol product (1,3-diol, ~10 mg) in 2,2-dimethoxypropane (~0.5 mL).
-
Add a catalytic amount of a mild acid (e.g., CSA or PPTS).
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure and purify the resulting acetonide by flash chromatography.
-
-
NMR Analysis:
-
Dissolve the purified acetonide in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹³C NMR spectrum.
-
Interpretation:
-
Syn-acetonides typically show the methyl groups of the acetal at ~19 ppm and ~30 ppm, and the acetal carbon at ~99 ppm.
-
Anti-acetonides generally exhibit all three acetal-related carbons at ~25 ppm, ~25 ppm, and ~100 ppm.
-
-
Visualizing the Validation Workflow
The following diagram illustrates the decision-making process and experimental workflow for validating the stereochemistry of an anti-aldol product.
References
- 1. Aldol reaction - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Asymmetric Aldol Reaction with Formaldehyde: a Challenging Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERIC - EJ1073068 - Illustrating the Utility of X-Ray Crystallography for Structure Elucidation through a Tandem Aldol Condensation/Diels-Alder Reaction Sequence, Journal of Chemical Education, 2015-Aug [eric.ed.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Performance of Lithium-Based Catalysts in Formaldehyde Polymerization: A Guide for Researchers
For researchers and professionals in polymer chemistry and materials science, the selection of an appropriate catalyst is paramount to controlling the polymerization of formaldehyde and achieving desired polymer properties. This guide provides a comparative analysis of the performance of various lithium-based catalysts in formaldehyde polymerization, supported by available experimental data. It aims to offer an objective overview to aid in catalyst selection and experimental design.
The anionic polymerization of formaldehyde to produce polyoxymethylene (POM), a high-performance engineering thermoplastic, can be initiated by a variety of lithium-based catalysts. These catalysts, typically strong bases or nucleophiles, differ in their reactivity and steric hindrance, which in turn influences the polymerization kinetics, polymer yield, molecular weight, and molecular weight distribution. This guide focuses on a comparison of common lithium-based initiators, including organolithium compounds and lithium alkoxides.
Comparative Performance Data
| Catalyst/Initiator | Type | Polymer Yield (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI, Mw/Mn) | Notes |
| n-Butyllithium (n-BuLi) | Organolithium | High | Controllable by [M]/[I] ratio | Narrow (<1.5) | Highly reactive, requires stringent anhydrous and anaerobic conditions.[1][2] |
| Lithium Methoxide (LiOCH₃) | Lithium Alkoxide | Moderate to High | Variable | Broader than n-BuLi | Less reactive than n-BuLi, potentially leading to slower initiation. |
| Lithium tert-Butoxide (LiOtBu) | Lithium Alkoxide | Moderate to High | Variable | Broader than n-BuLi | Steric hindrance may affect initiation efficiency and propagation.[3] |
Note: The performance of these catalysts is highly dependent on experimental parameters such as monomer purity, solvent, temperature, and the ratio of monomer to initiator ([M]/[I]).
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for formaldehyde polymerization initiated by lithium-based catalysts, based on common practices in anionic polymerization.
General Anionic Polymerization of Formaldehyde
Materials:
-
Monomer: Anhydrous formaldehyde gas, generated by the pyrolysis of paraformaldehyde. The monomer must be rigorously purified to remove water, methanol, and formic acid.
-
Solvent: Anhydrous, non-protic solvent such as hexane, heptane, or toluene. The solvent must be thoroughly dried and deoxygenated.[4]
-
Initiator: Lithium-based catalyst (e.g., n-butyllithium solution in hexanes, lithium alkoxide).
-
Terminating Agent: A protic solvent such as methanol.
Apparatus:
-
A flame-dried, multi-necked glass reactor equipped with a mechanical stirrer, a gas inlet, a thermometer, and a septum for injections.
-
A high-vacuum line for degassing and solvent purification.
-
Syringes and cannulas for the transfer of air- and moisture-sensitive reagents.
Procedure:
-
Reactor Preparation: The reactor is assembled, flame-dried under vacuum, and then filled with an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Monomer Preparation: The purified solvent is transferred to the reactor via cannula. Anhydrous formaldehyde gas is then introduced into the cooled solvent at a controlled rate.
-
Initiation: The reactor is brought to the desired polymerization temperature (typically low temperatures, e.g., -78 °C to 0 °C, are used to control the reaction rate and minimize side reactions). The lithium-based initiator is then added dropwise to the stirred monomer solution via syringe.[5]
-
Propagation: The polymerization is allowed to proceed for a predetermined time, during which the polymer precipitates from the non-polar solvent.
-
Termination: The polymerization is terminated by the addition of a protic agent, such as methanol, which protonates the active chain ends.
-
Isolation and Characterization: The resulting polymer is collected by filtration, washed with a non-solvent, and dried under vacuum. The polymer is then characterized for its molecular weight and polydispersity index using techniques like gel permeation chromatography (GPC).[6]
Signaling Pathways and Experimental Workflows
To visualize the processes involved in lithium-based catalyst-initiated formaldehyde polymerization, the following diagrams are provided in the DOT language for Graphviz.
Caption: Anionic polymerization of formaldehyde initiated by a lithium-based catalyst.
Caption: General experimental workflow for formaldehyde polymerization.
Conclusion
The choice of a lithium-based catalyst for formaldehyde polymerization significantly impacts the resulting polymer's properties. Organolithium compounds like n-butyllithium are highly effective in producing well-defined polymers with narrow molecular weight distributions, though they demand rigorous experimental conditions. Lithium alkoxides offer a less reactive alternative, which may be advantageous in certain applications, but can lead to broader molecular weight distributions. The information and protocols provided in this guide serve as a starting point for researchers to design and conduct their own comparative studies, ultimately leading to the synthesis of polyoxymethylene with tailored characteristics for specific applications. Further research is needed to provide a more comprehensive and directly comparative dataset for these catalysts under standardized conditions.
References
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 6. Synthesis of Ultrahigh Molecular Weight Polymers with Low PDIs by Polymerizations of 1-Decene, 1-Dodecene, and 1-Tetradecene by Cp*TiMe2(O-2,6-iPr2C6H3)–Borate Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lithium and Formaldehyde in a Laboratory Setting
A comprehensive guide to the safe and compliant disposal of lithium and formaldehyde is essential for maintaining a secure research environment. This document provides immediate, actionable safety and logistical information, including detailed operational and disposal plans, to empower researchers, scientists, and drug development professionals in managing these hazardous materials responsibly.
The proper handling and disposal of chemical waste are paramount in any laboratory setting. This guide offers step-by-step procedures for two common, yet potentially hazardous, substances: lithium, in both its metallic form and as found in lithium-ion batteries, and formaldehyde, a widely used fixative. Adherence to these protocols will help ensure the safety of laboratory personnel and the protection of the environment.
Disposal of Lithium
Lithium is a reactive metal that requires careful handling during disposal. The procedures differ significantly for lithium metal and lithium-ion batteries.
Lithium Metal Disposal
Due to its high reactivity with water and air, direct treatment of lithium metal in a standard laboratory setting is strongly discouraged. The reaction with water is highly exothermic, producing flammable hydrogen gas and lithium hydroxide, which can lead to fires or explosions.[1][2][3]
Immediate Safety and Logistical Plan:
-
Do Not Quench: Never attempt to neutralize or "quench" lithium metal with water or other reagents as a primary disposal method in the laboratory.[4]
-
Secure Storage: Store any unneeded or waste lithium metal submerged in mineral oil or under an inert argon atmosphere to prevent reaction with air and moisture.[4]
-
Hazardous Waste Collection: Lithium metal must be disposed of as hazardous waste.
-
Emergency Preparedness: Ensure a Class D fire extinguisher is available in any laboratory where lithium metal is handled or stored.[4]
Lithium-Ion Battery Disposal
Lithium-ion batteries are common in laboratory equipment. While generally safe, they can pose a fire hazard if damaged or disposed of improperly. The U.S. Environmental Protection Agency (EPA) has clarified that most lithium-ion batteries are likely to be hazardous waste when disposed of due to their ignitability and reactivity characteristics.[6][7][8] They are typically managed under the Universal Waste regulations to streamline their collection and recycling.[6][7]
Procedural Guidance for Lithium-Ion Battery Disposal:
-
Intact Batteries (Universal Waste):
-
Isolate Terminals: Cover the battery's contacts with non-conductive tape (e.g., electrical tape) to prevent short-circuiting.
-
Individual Containment: Place each battery in a separate, non-conductive plastic bag.[9]
-
Labeling: The container for intact batteries should be labeled "Universal Waste – Lithium-ion batteries".
-
Collection: Deposit the bagged batteries into a designated collection container provided by your EHS office.
-
-
Damaged or Leaking Batteries (Hazardous Waste):
-
Immediate Action: If a battery is bulging, leaking, or overheating, do not handle it directly. If possible, use tongs or other insulating equipment to move it to a fire-safe container, such as a metal bucket with sand.
-
Contact EHS: Immediately contact your EHS office for emergency pickup. Damaged lithium-ion batteries are considered hazardous waste and require specialized handling.
-
Labeling: The container must be affixed with a hazardous waste tag, clearly identifying the contents as "Damaged Lithium Battery".
-
Quantitative Data for Lithium-Ion Battery Disposal
| Parameter | Requirement | Regulation/Guideline |
| Universal Waste Accumulation Limit (Small Quantity Handler) | Less than 5,000 kg (11,000 lbs) of total universal waste on-site at any one time. | 40 CFR Part 273[10][11] |
| Universal Waste Accumulation Limit (Large Quantity Handler) | 5,000 kg (11,000 lbs) or more of total universal waste on-site at any one time. | 40 CFR Part 273[10][11] |
| On-site Storage Time Limit | No longer than one year from the date the universal waste is generated or received. | 40 CFR Part 273[11] |
Disposal of Formaldehyde
Formaldehyde, commonly used in formalin solutions for fixing tissues, is a toxic and hazardous chemical.[12] Direct disposal of formaldehyde solutions down the drain is prohibited in most jurisdictions. The preferred method of disposal in a laboratory setting is through chemical neutralization, which renders the solution non-hazardous.[12][13]
Immediate Safety and Logistical Plan:
-
Collect Waste: Accumulate waste formaldehyde or formalin solutions in a designated, sealed, and properly labeled hazardous waste container.
-
Neutralization: If your institution's policy allows for "treatment by generator," you may neutralize the formaldehyde waste.[14] Otherwise, it must be disposed of as hazardous waste through your EHS office.
-
Spill Management: In the event of a spill, use absorbent materials to contain the liquid. All contaminated materials must be placed in a sealed container and disposed of as hazardous waste.[15]
Experimental Protocol for Formaldehyde Neutralization
This protocol is based on the use of a commercial neutralizing agent, such as Neutralex®, and should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[13][14]
Materials:
-
Waste formaldehyde/formalin solution
-
Designated and labeled neutralization container
-
Commercial formaldehyde neutralizing agent (e.g., Neutralex®)
-
pH test strips
-
Aldehyde test strips and reagent
Procedure:
-
pH Pre-check: Before adding the neutralizing agent, test the pH of the waste formaldehyde solution. If the pH is 4.0 or lower, adjust it to near neutral (pH ~7) using a suitable base as recommended by the neutralizer manufacturer, as acidic conditions can release hazardous sulfur dioxide gas.[16]
-
Addition of Neutralizing Agent: Add the neutralizing powder to the waste solution. The amount of agent required will depend on the concentration and volume of the formaldehyde solution. Follow the manufacturer's instructions.
-
Reaction: Cap the container and mix thoroughly by swirling or shaking.[16] The reaction is exothermic, so the container may become warm. Allow the mixture to stand for the time specified by the manufacturer (typically 15-60 minutes) to ensure the neutralization reaction is complete.[13][16]
-
Verification of Neutralization:
-
pH Measurement: After the reaction period, test the pH of the treated solution. The final pH should be within a neutral range (e.g., 6.0 to 9.0), as specified by local wastewater regulations.[17]
-
Residual Formaldehyde Test: Use aldehyde test strips to confirm that the formaldehyde concentration is below the permissible limit for drain disposal (e.g., <10 ppm).[13][16]
-
Pipette a small sample of the treated liquid into the test vial provided with the strips.
-
Add the specified number of drops of the reagent, swirl to mix, and insert a test strip.
-
After the designated time (e.g., 60 seconds), compare the color of the strip to the chart provided to determine the residual formaldehyde concentration.[13][16]
-
-
-
Disposal: If the pH is within the acceptable range and the residual formaldehyde concentration is below the required limit, the treated solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[12]
-
Documentation: Maintain a log of all formaldehyde treatments, recording the date, volume, pre-treatment pH, post-treatment pH, and residual formaldehyde concentration for each batch.[12]
Quantitative Data for Formaldehyde Neutralization and Disposal
| Parameter | Guideline/Value | Source |
| Pre-treatment pH | Should be above 4.0 before adding neutralizer. | [16] |
| Post-treatment pH Range for Disposal | Typically between 6.0 and 9.0 (check local regulations). | [17] |
| Acceptable Residual Formaldehyde for Drain Disposal | < 10 ppm (check local regulations). | [13][16] |
| OSHA Permissible Exposure Limit (PEL) - 8-hr TWA | 0.75 ppm | [14] |
| OSHA Short Term Exposure Limit (STEL) - 15-min | 2 ppm | [14] |
Visualized Disposal Workflows
To further clarify the disposal procedures, the following diagrams illustrate the decision-making process and steps involved.
Caption: Logical workflow for the disposal of lithium waste.
Caption: Step-by-step process for formaldehyde disposal.
References
- 1. Lithium- Safe Handling - ESPI Metals [espimetals.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Management of Lithium, Sodium, and Potassium Metal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. purdue.edu [purdue.edu]
- 6. insideenergyandenvironment.com [insideenergyandenvironment.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
